molecular formula C9H7NO2 B1437440 4-(Oxazol-2-yl)phenol CAS No. 68535-56-8

4-(Oxazol-2-yl)phenol

Cat. No.: B1437440
CAS No.: 68535-56-8
M. Wt: 161.16 g/mol
InChI Key: STJNWMLZBDCDKL-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNWMLZBDCDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499247
Record name 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-56-8
Record name 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(1,3-oxazol-2-yl)phenol: Synthesis, Characterization, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-(1,3-oxazol-2-yl)phenol, a heterocyclic compound of significant interest to the scientific and drug development communities. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs and biologically active molecules.[1][2] This document offers a detailed exploration of the compound's physicochemical properties, outlines a robust and widely applicable synthetic protocol, provides a thorough guide to its spectroscopic characterization, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind experimental choices and providing field-proven insights into its handling and application.

Introduction: The Significance of the Oxazole Scaffold

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a cornerstone of contemporary medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to serve as a valuable pharmacophore or a bioisosteric replacement for other functional groups, such as esters and amides.[4] Molecules incorporating the oxazole motif exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3]

4-(1,3-oxazol-2-yl)phenol merges this privileged heterocycle with a phenolic moiety. The phenolic hydroxyl group is a critical functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition at enzyme and receptor binding sites. This guide elucidates the chemistry of this specific compound, presenting it as a key intermediate for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

4-(1,3-oxazol-2-yl)phenol is a crystalline solid at standard conditions. Its structure consists of a phenol ring substituted at the para-position (C4) by the C2 carbon of a 1,3-oxazole ring. This planar, aromatic system possesses a unique combination of properties derived from both its constituent parts.

Core Data
PropertyValueSource
IUPAC Name 4-(1,3-oxazol-2-yl)phenol[5]
CAS Number 68535-56-8[5][6]
Molecular Formula C₉H₇NO₂[5][6]
Molecular Weight 161.16 g/mol [5][6]
Canonical SMILES C1=CC(=CC=C1C2=NC=CO2)O[5]
Chemical Structure

Caption: Chemical structure of 4-(1,3-oxazol-2-yl)phenol.

Synthesis Methodologies

Several strategies exist for the synthesis of substituted oxazoles, including the Robinson-Gabriel synthesis and various cyclization reactions.[7][8][9] However, for preparing 2,5-disubstituted oxazoles from aldehydes, the Van Leusen oxazole synthesis offers a particularly efficient, high-yielding, and versatile approach.[10]

Featured Protocol: Van Leusen Oxazole Synthesis

This method proceeds via a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[11] The choice of 4-hydroxybenzaldehyde as the starting material directly yields the target compound.[12]

Causality of Experimental Design:

  • Base (K₂CO₃ or K₃PO₄): A non-nucleophilic base is crucial for deprotonating the acidic α-carbon of TosMIC without reacting with the aldehyde or isocyanide functional groups.[11] Potassium carbonate is a cost-effective and efficient choice.

  • Solvent (Methanol or Isopropanol): A protic solvent like methanol facilitates the reaction steps, including the initial nucleophilic attack and the final protonation steps.[11]

  • Temperature: Reflux temperature provides the necessary activation energy for the cyclization and subsequent elimination of the tosyl group, driving the reaction to completion.

Caption: Experimental workflow for the Van Leusen synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The addition of a strong base deprotonates TosMIC, forming the key nucleophilic intermediate.[11]

  • Reaction: Heat the suspension to reflux and maintain for 2-4 hours.

  • Self-Validating Checkpoint: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is complete upon the disappearance of the starting aldehyde.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate. The partitioning removes the inorganic salts and polar byproducts.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for 4-(1,3-oxazol-2-yl)phenol, providing a baseline for analytical verification.

Technique Expected Observations Rationale
¹H NMR δ ~9.8-10.2 (s, 1H, -OH), δ ~7.8-8.0 (d, 2H, Ar-H ortho to oxazole), δ ~7.7 (s, 1H, oxazole-H), δ ~7.2 (s, 1H, oxazole-H), δ ~6.9 (d, 2H, Ar-H ortho to -OH).The phenolic proton is acidic and often broad. The para-substituted aromatic ring gives a characteristic two-doublet AA'BB' system. The two chemically distinct protons on the oxazole ring appear as singlets or small doublets.
¹³C NMR δ ~160 (C-O of phenol), δ ~159 (C2 of oxazole), δ ~138 (C5 of oxazole), δ ~128-130 (Aromatic CH), δ ~125 (C4 of oxazole), δ ~118-120 (Aromatic C-H & C-ipso).The carbon attached to the phenolic oxygen is significantly downfield. The C2 of the oxazole, flanked by two heteroatoms, is also highly deshielded.
FT-IR (cm⁻¹) ~3200-3600 (broad, O-H stretch), ~3100 (sp² C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1550 (C=N stretch), ~1240 (Ar-O stretch), ~830 (para-subst. C-H bend).The broad O-H band is indicative of strong intermolecular hydrogen bonding.[13] The Ar-O stretch is characteristic of phenols, and the strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution on a benzene ring.[13][14]
Mass Spec (ESI+) m/z = 162.1 [M+H]⁺.The protonated molecular ion should be the base peak. Expected fragments include those corresponding to the loss of CO and HCN from the oxazole ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-(1,3-oxazol-2-yl)phenol lies in its potential as a molecular scaffold and synthetic intermediate for creating libraries of new chemical entities.

Authoritative Grounding: The oxazole ring is a proven structural motif found in numerous FDA-approved drugs, validating its "drug-like" properties.[1][2] Its incorporation into a molecule can enhance metabolic stability and improve pharmacokinetic profiles. The phenolic -OH group provides a crucial anchor point for hydrogen bonding with protein targets, a fundamental principle in rational drug design.

Field-Proven Insights:

  • Scaffold for Library Synthesis: The phenolic hydroxyl can be readily alkylated or arylated, allowing for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~161 Da, this compound is an ideal candidate for FBDD screening campaigns. It combines a heterocyclic core with a hydrogen-bonding feature, making it a high-quality starting point for developing more potent leads.

  • Bioisosteric Replacement: The 2-phenyloxazole unit can be used as a bioisostere for other functionalities, such as benzamides or phenyl esters, to modulate a compound's properties while retaining its core binding interactions.

Caption: Role as a core scaffold in a drug discovery pipeline.

Conclusion

4-(1,3-oxazol-2-yl)phenol is more than a simple chemical compound; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its straightforward and high-yielding synthesis via the Van Leusen protocol makes it readily accessible. Its structure, combining the privileged oxazole scaffold with a versatile phenolic handle, provides a robust platform for generating novel molecules with significant therapeutic potential. The comprehensive data presented in this guide serve as a foundational resource for scientists aiming to leverage this potent chemical entity in their research and development endeavors.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of oxazole derivatives from solid phase TosMIC. Available from: [Link]

  • ACS Publications. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. Available from: [Link]

  • PubMed. A direct synthesis of oxazoles from aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

  • National Institutes of Health (NIH). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]

  • PubChem. 4-(Benzo[d]oxazol-2-yl)phenol. Available from: [Link]

  • PubChem. 4-(Oxazol-2-yl)phenol. Available from: [Link]

  • ACS Publications. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material. Available from: [Link]

  • Wikipedia. 4-Hydroxybenzaldehyde. Available from: [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]

  • ChemAnalyst. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available from: [Link]

  • University of Calgary. Phenol IR Spectrum. Available from: [Link]

  • MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

  • PubChem. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol. Available from: [Link]

  • ResearchGate. FT-IR of the novel phenol compound. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Available from: [Link]

  • International Journal of ChemTech Research. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available from: [Link]

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Available from: [Link]

  • Oklahoma State University. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

  • PubMed. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]

  • SpectraBase. m-1,3,4-Oxadiazol-2-ylphenol - Optional[FTIR] - Spectrum. Available from: [Link]

Sources

An In-Depth Technical Guide to p-(2-Oxazolyl)phenol (CAS 68535-56-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of p-(2-oxazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. It delves into its chemical properties, synthesis, and potential applications, offering a foundational resource for researchers and developers in the field.

Introduction and Core Properties

p-(2-Oxazolyl)phenol, also known as 4-(oxazol-2-yl)phenol, is an aromatic heterocyclic compound featuring a phenol ring substituted at the para position with a 2-oxazolyl group.[1] This unique combination of a hydrogen-bond-donating phenolic hydroxyl group and a weakly basic, aromatic oxazole ring imparts a range of interesting chemical and physical properties. The oxazole moiety is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.[2]

The fundamental properties of p-(2-oxazolyl)phenol are summarized in the table below.

PropertyValueSource
CAS Number 68535-56-8[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name 4-(1,3-oxazol-2-yl)phenol[1]
Synonyms 4-(2-Oxazolyl)phenol, p-(2-Oxazolyl)phenol[1]
Canonical SMILES C1=CC(=CC=C1C2=NC=CO2)O[1]
InChIKey STJNWMLZBDCDKL-UHFFFAOYSA-N[1]

Synthesis of p-(2-Oxazolyl)phenol

Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis

This pathway would utilize the readily available starting material, 4-hydroxybenzaldehyde. The hydroxyl group of the phenol is a critical consideration. It is acidic and may require protection during the base-mediated reaction to prevent unwanted side reactions. However, with careful selection of the base and reaction conditions, the reaction may proceed without protection.

The proposed reaction is as follows:

Van Leusen Oxazole Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p-(2-Oxazolyl)phenol p-(2-Oxazolyl)phenol 4-Hydroxybenzaldehyde->p-(2-Oxazolyl)phenol 1. TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->p-(2-Oxazolyl)phenol 2. Base Base (e.g., K₂CO₃) Base->p-(2-Oxazolyl)phenol Solvent Solvent (e.g., Methanol) Solvent->p-(2-Oxazolyl)phenol Byproducts Toluene-p-sulfinate salt + H₂O

Caption: Proposed synthesis of p-(2-oxazolyl)phenol via the Van Leusen reaction.

Hypothetical Experimental Protocol

Based on general procedures for the Van Leusen oxazole synthesis, a potential protocol is outlined below. Note: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

  • Base Addition: Add potassium carbonate (2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel to afford the desired p-(2-oxazolyl)phenol.

Spectroscopic Characterization (Predicted)

While experimental spectra for p-(2-oxazolyl)phenol were not found in the available literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Phenolic Proton (-OH): A broad singlet, typically in the downfield region (δ 9-11 ppm), which is exchangeable with D₂O.

  • Aromatic Protons (Phenol Ring): Two doublets corresponding to the AA'BB' spin system of the para-substituted benzene ring. The protons ortho to the hydroxyl group would appear at approximately δ 6.8-7.0 ppm, and the protons ortho to the oxazole ring would be shifted further downfield to around δ 7.8-8.0 ppm.

  • Oxazole Protons: Two singlets (or narrow doublets depending on coupling) for the protons at the 4- and 5-positions of the oxazole ring, expected in the region of δ 7.0-8.0 ppm.

¹³C NMR Spectroscopy
  • Phenolic Carbon (C-OH): The carbon bearing the hydroxyl group is expected to resonate at approximately δ 155-160 ppm.

  • Aromatic Carbons: Signals for the other aromatic carbons of the phenol ring would appear in the typical range of δ 115-130 ppm.

  • Oxazole Carbons: The C2 carbon of the oxazole ring, attached to the phenol, would be significantly downfield (δ ~160 ppm). The C4 and C5 carbons would appear in the range of δ 120-140 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

  • C=N Stretch: A medium to strong absorption around 1650 cm⁻¹ corresponding to the imine bond within the oxazole ring.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.

  • Aromatic C-H and C=C Stretches: Typical absorptions for the aromatic ring will also be present.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum would be expected to show a prominent molecular ion peak at m/z = 161.

Potential Applications in Drug Discovery and Materials Science

The structural motif of p-(2-oxazolyl)phenol suggests its potential utility in several scientific domains.

Medicinal Chemistry

The oxazole ring is a key component in a wide array of medicinal agents with diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] The phenolic group can act as a crucial hydrogen bond donor, interacting with active sites of enzymes and receptors. Therefore, p-(2-oxazolyl)phenol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It can be a starting point for the development of enzyme inhibitors or receptor antagonists.

Materials Science

The combination of the electron-rich phenol ring and the heterocyclic oxazole moiety can give rise to interesting photophysical properties. Such compounds are explored for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability of the phenolic hydroxyl and the oxazole nitrogen to act as a bidentate ligand also opens up possibilities for the synthesis of novel metal complexes with catalytic or luminescent properties.

Safety and Handling

Detailed safety information for p-(2-oxazolyl)phenol is not extensively documented. However, based on the phenol moiety, it should be handled with care. Phenols are known to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

p-(2-Oxazolyl)phenol is a heterocyclic compound with a structural framework that suggests significant potential in medicinal chemistry and materials science. While detailed experimental data for its synthesis and biological activity are not widely published, established synthetic methodologies provide a clear path for its preparation. This guide serves as a foundational resource to stimulate further research and development of this promising molecule and its derivatives.

References

  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135621459, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Oxazol-2-yl)phenol from 2-(4-aminophenyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(Oxazol-2-yl)phenol, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 2-(4-aminophenyl)oxazole. The core of this transformation involves a well-established and reliable two-step process: the diazotization of the primary aromatic amine followed by the hydrolysis of the resulting diazonium salt. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Similarly, phenolic moieties are crucial pharmacophores that can engage in key hydrogen bonding interactions with biological targets. The combination of these two functionalities in this compound creates a molecule with significant potential for further elaboration in drug discovery programs and for application in the development of novel functional materials.

The synthetic route detailed herein leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups.[1][2] Specifically, this guide will focus on the hydroxylation of an aromatic amine via a diazonium salt intermediate. This classic transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity of the desired phenolic product.

Chemical Transformation Overview

The overall synthesis can be depicted as a two-stage process starting from 2-(4-aminophenyl)oxazole.

Synthesis_Overview Start 2-(4-aminophenyl)oxazole Intermediate Diazonium Salt Intermediate Start->Intermediate Diazotization (NaNO2, H2SO4, 0-5 °C) Product This compound Intermediate->Product Hydrolysis (H2O, Heat)

Caption: Overall synthetic scheme.

Part 1: Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(4-aminophenyl)oxazole≥98%Commercially AvailableStarting material.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard SupplierUsed for diazotization.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Standard SupplierAcid catalyst for diazotization.
Deionized Water (H₂O)High PurityIn-houseUsed as solvent and for hydrolysis.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionStandard SupplierFor neutralization.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.

Safety Precaution: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Diazonium salts are potentially explosive when dry and should be handled with extreme care and not isolated.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Experimental Workflow

Experimental_Workflow cluster_Diazotization Step 1: Diazotization cluster_Hydrolysis Step 2: Hydrolysis cluster_Workup Step 3: Work-up and Purification A Dissolve 2-(4-aminophenyl)oxazole in dilute H2SO4 B Cool to 0-5 °C (Ice-salt bath) A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min at 0-5 °C C->D E Heat the diazonium salt solution to 50-60 °C D->E Transfer to Hydrolysis F Observe N2 evolution E->F G Cool to room temperature F->G H Neutralize with saturated NaHCO3 G->H Proceed to Work-up I Extract with Ethyl Acetate H->I J Dry organic layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M M L->M Characterization

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Methodology

Part 1.1: Diazotization of 2-(4-aminophenyl)oxazole

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-(4-aminophenyl)oxazole (10.0 g, 62.4 mmol) in a solution of concentrated sulfuric acid (10 mL) in deionized water (100 mL). Stir until a clear solution is obtained.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (4.5 g, 65.2 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is an exothermic process.[4]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the in-situ generated diazonium salt.

Part 1.2: Hydrolysis of the Diazonium Salt

  • Remove the ice-salt bath and gently heat the reaction mixture to 50-60 °C using a water bath.

  • Vigorous evolution of nitrogen gas will be observed.[5] Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

Part 1.3: Work-up and Purification

  • Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 2: Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two key mechanistic steps: diazotization and nucleophilic aromatic substitution.

Diazotization Mechanism

The diazotization of a primary aromatic amine is a well-understood process that involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as sulfuric acid.[6] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is the active electrophile. The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, initiating a series of proton transfers and a dehydration step to yield the diazonium ion.

Diazotization_Mechanism NaNO2 + H2SO4 NaNO2 + H2SO4 HNO2 + NaHSO4 HNO2 + NaHSO4 NaNO2 + H2SO4->HNO2 + NaHSO4 Generation of Nitrous Acid HNO2 + H+ HNO2 + H+ H2O-NO+ H2O-NO+ HNO2 + H+->H2O-NO+ Protonation H2O + NO+ H2O + NO+ H2O-NO+->H2O + NO+ Formation of Nitrosonium ion Ar-NH2 + NO+ Ar-NH2 + NO+ Ar-NH2+-NO Ar-NH2+-NO Ar-NH2 + NO+->Ar-NH2+-NO Nucleophilic Attack Ar-N=N-OH Ar-N=N-OH Ar-NH2+-NO->Ar-N=N-OH Proton Transfer & Tautomerization Ar-N=N-OH + H+ Ar-N=N-OH + H+ Ar-N=N-OH2+ Ar-N=N-OH2+ Ar-N=N-OH + H+->Ar-N=N-OH2+ Protonation Ar-N≡N+ + H2O Ar-N≡N+ + H2O Ar-N=N-OH2+->Ar-N≡N+ + H2O Dehydration to form Diazonium ion

Caption: Mechanism of diazotization.

The choice of a low temperature (0-5 °C) is critical for the stability of the diazonium salt, which can decompose at higher temperatures.[3]

Hydrolysis Mechanism

The hydrolysis of the diazonium salt to form the phenol is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1-like) mechanism, especially when catalyzed by copper salts as in the Sandmeyer reaction.[1][7] However, in the absence of a copper catalyst, the reaction can also proceed through an SN1-type mechanism where the diazonium group, an excellent leaving group, departs as dinitrogen gas to form a highly unstable aryl cation. This cation is then rapidly attacked by a water molecule, followed by deprotonation to yield the phenol.

Hydrolysis_Mechanism Ar-N≡N+ Ar-N≡N+ Ar+ + N2 Ar+ + N2 Ar-N≡N+->Ar+ + N2 Loss of N2 to form Aryl Cation Ar+ + H2O Ar+ + H2O Ar-OH2+ Ar-OH2+ Ar+ + H2O->Ar-OH2+ Nucleophilic attack by Water Ar-OH + H+ Ar-OH + H+ Ar-OH2+->Ar-OH + H+ Deprotonation

Caption: Mechanism of hydrolysis.

Heating the reaction mixture provides the necessary activation energy for the departure of the dinitrogen molecule.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the oxazole proton. A broad singlet for the phenolic -OH proton (disappears upon D₂O exchange).
¹³C NMR Signals corresponding to the aromatic and oxazole carbons. The carbon bearing the hydroxyl group will be in the δ 155-160 ppm region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₉H₇NO₂: 161.16 g/mol ).[8]
Melting Point Comparison with literature values.
Example ¹H NMR Data Interpretation

A representative ¹H NMR spectrum would be expected to show:

  • A doublet for the two protons ortho to the oxazole group.

  • A doublet for the two protons ortho to the hydroxyl group.

  • A singlet for the proton on the oxazole ring.

  • A broad singlet for the phenolic hydroxyl proton.

The integration of these peaks should correspond to the number of protons in each environment.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound from 2-(4-aminophenyl)oxazole. By carefully following the detailed protocol and adhering to the safety precautions, researchers can successfully prepare this valuable chemical intermediate. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthesis.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • L.S.College, Muzaffarpur. Sandmeyer reaction. (2020-09-24).
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  • ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025-08-07).
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  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2-imidazol-4-yl)amino). (2020-08-19).
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  • ResearchGate. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2025-06-28).
  • National Center for Biotechnology Information. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020-05-28).
  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31).
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An In-depth Technical Guide to 4-(Oxazol-2-yl)phenol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Oxazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its fundamental chemical and physical properties, outlines common synthetic routes, and explores its burgeoning applications, particularly within the realm of drug development. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Core Molecular Attributes of this compound

This compound is an aromatic heterocyclic compound characterized by a phenol group substituted with an oxazole ring at the para position. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable building block in various chemical syntheses.

Molecular Formula and Weight

The chemical formula for this compound is C9H7NO2 [1]. Its molecular weight is 161.16 g/mol [1][2].

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name 4-(1,3-oxazol-2-yl)phenolPubChem[1]
CAS Number 68535-56-8PubChem[1][2][3]
PubChem CID 135621459PubChem[1]

A variety of synonyms are also used to refer to this compound, including 4-Oxazol-2-yl-phenol, 4-(1,3-oxazol-2-yl)phenol, and p-(2-oxazolyl)phenol[1].

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueNotes
Molecular Weight 161.16 g/mol [1][2]
Molecular Formula C9H7NO2[1][2]
Appearance Typically a solid at room temperatureInferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOGeneral property of phenolic compounds

Synthesis of this compound

General Synthetic Strategy: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization

A metal-free approach utilizing hypervalent iodine(III) reagents offers an efficient and green alternative to traditional metal-catalyzed methods[4]. This method involves the intramolecular cyclization of an appropriate enamide precursor.

Conceptual Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Precursor N-(1-(4-hydroxyphenyl)vinyl)formamide Reagents PIDA (Phenyliodine Diacetate) BF3·Et2O (Boron Trifluoride Etherate) Precursor->Reagents Reacts with Product This compound Reagents->Product Yields Solvent DCE (1,2-Dichloroethane) Temperature Reflux

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Enamide Precursor: The synthesis would begin with the preparation of an appropriate enamide precursor, such as N-(1-(4-hydroxyphenyl)vinyl)formamide.

  • Cyclization Reaction: The enamide precursor is dissolved in a suitable solvent like 1,2-dichloroethane (DCE).

  • Addition of Reagents: Phenyliodine diacetate (PIDA) and a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) are added to the reaction mixture.

  • Heating: The mixture is heated to reflux to facilitate the intramolecular oxidative cyclization.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.

Applications in Drug Development and Medicinal Chemistry

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The presence of both a phenol and an oxazole moiety in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Role as a Key Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5]. The phenolic hydroxyl group can be readily modified to introduce various pharmacophores, while the oxazole ring can participate in crucial binding interactions with biological targets.

Potential Therapeutic Targets

Derivatives of oxadiazoles, a related class of compounds, have shown activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases[5][6]. The structural similarities suggest that this compound derivatives could be explored as inhibitors of similar targets. For instance, phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been investigated as tyrosinase inhibitors for skin-lightening applications[7].

Logical Relationship of this compound in Drug Discovery:

Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., Etherification, Esterification) Start->Modification is subjected to Library Library of Derivatives Modification->Library generates a Screening High-Throughput Screening Library->Screening is screened in Hit Hit Compounds Screening->Hit identifies Lead Lead Optimization Hit->Lead undergo Candidate Drug Candidate Lead->Candidate leading to a

Caption: Logical flow from a starting scaffold to a drug candidate.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the phenol and oxazole rings. The phenolic proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms in the molecule, with the carbons of the aromatic rings and the oxazole ring appearing in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, and the vibrations associated with the aromatic and oxazole rings.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 161.16.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. Its straightforward synthesis and the versatility of its functional groups make it a valuable tool for chemists and pharmacologists. Further research into the biological activities of its derivatives is warranted and holds the promise of yielding new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Chemsigma. This compound. [Link][3]

  • Zheng, Y., et al. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link][4]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link][6]

  • Patel, R. V., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 16(1), 25–48. [Link][5]

  • Kim, J. H., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. International Journal of Molecular Sciences, 25(17), 9579. [Link][7]

Sources

Spectroscopic Characterization of 4-(Oxazol-2-yl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of Bioactive Heterocycles

In the realm of drug discovery and materials science, the precise structural elucidation of novel compounds is the bedrock upon which all subsequent research is built. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. When appended to a phenol, it gives rise to a class of compounds with significant potential, owing to the combined electronic and hydrogen-bonding properties of the two functionalities. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 4-(oxazol-2-yl)phenol.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates the signals we expect to observe in its various spectra. The key features include a para-substituted benzene ring, a phenolic hydroxyl group (-OH), and an oxazole ring. Understanding the electronic interplay between these components is crucial for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environments

Causality Behind Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for phenols due to its ability to solubilize the compound and, in many cases, resolve the phenolic proton signal, which can sometimes be broadened or exchangeable in other solvents like chloroform-d (CDCl₃). A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for the aromatic region.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

Data Interpretation for the Isomer 4-(1,3-Oxazol-5-yl)phenol

The following table summarizes the ¹H NMR data for the closely related isomer, 4-(1,3-oxazol-5-yl)phenol, which serves as a predictive model for this compound.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.55singlet1HPhenolic -OH
8.36singlet1HOxazole C2-H
7.64doublet (J = 8.6 Hz)2HAromatic H (ortho to oxazole)
7.52singlet1HOxazole C4-H
7.02doublet (J = 8.6 Hz)2HAromatic H (ortho to -OH)

For this compound, one would expect a similar pattern in the aromatic region, with two distinct doublets. The chemical shifts of the oxazole protons would differ based on their position relative to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Causality Behind Experimental Choices: ¹³C NMR provides a map of all unique carbon atoms in the molecule. Broadband proton decoupling is almost always employed to simplify the spectrum to a series of singlets, where each peak corresponds to a chemically distinct carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton-decoupling pulse sequences.

Predicted ¹³C NMR Data for this compound

Based on the structure and known substituent effects, the following table provides an educated prediction of the ¹³C NMR chemical shifts.

Chemical Shift (δ, ppm)Assignment
~160C-OH (Phenolic)
~158C2-Oxazole
~140C5-Oxazole
~128Aromatic CH (ortho to oxazole)
~125C-Oxazole (ipso-carbon)
~122C4-Oxazole
~116Aromatic CH (ortho to -OH)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet can also yield high-quality spectra.

Experimental Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR setup.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Data Interpretation for Phenolic Oxazoles

The IR spectrum of a phenolic oxazole would be expected to show the following key absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchPhenolic -OH
3150-3050C-H stretchAromatic & Oxazole C-H
1610-1580C=C stretchAromatic Ring
1550-1450C=N stretchOxazole Ring
1260-1180C-O stretchPhenolic C-O
1100-1000C-O-C stretchOxazole Ring

The broadness of the O-H stretch is a hallmark of hydrogen bonding.[2]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like phenols, often yielding a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻).[3][4] Electron Ionization (EI) is a higher-energy technique that can induce more extensive fragmentation, providing valuable structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure substance for EI.

  • Ionization: The molecules are ionized by the chosen method (e.g., ESI or EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation for this compound

  • Molecular Ion: The exact mass of this compound (C₉H₇NO₂) is 161.0477 g/mol .[5] In ESI-MS, one would expect to see a prominent peak at m/z 162.0550 for the [M+H]⁺ ion or 160.0404 for the [M-H]⁻ ion. For the isomer 4-(1,3-oxazol-5-yl)phenol, an EI-MS analysis showed the molecular ion (M⁺) at m/z 161.[1]

  • Fragmentation: Under EI conditions, common fragmentation pathways for such molecules could involve the loss of CO, HCN, or cleavage of the oxazole ring, leading to characteristic fragment ions.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The workflow below illustrates how these methods are synergistically applied for unambiguous structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesized Compound (e.g., this compound) ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms Determine MW ir IR Spectroscopy (Functional Groups) synthesis->ir Identify Functional Groups nmr NMR Spectroscopy (¹H & ¹³C Connectivity) synthesis->nmr Map C-H Framework interpretation Integrated Data Analysis ms->interpretation ir->interpretation nmr->interpretation structure Final Structure Confirmation interpretation->structure Confirm Structure

Figure 1: A workflow diagram illustrating the integrated approach to spectroscopic characterization of a synthesized compound.

Conclusion: The Synergy of Spectroscopic Techniques

The comprehensive spectroscopic analysis of this compound, and indeed any novel chemical entity, relies on the synergistic application of NMR, IR, and Mass Spectrometry. While this guide has utilized data from a close isomer to illustrate the principles of analysis, the methodologies and interpretive frameworks presented are robust and directly applicable. By understanding the causality behind experimental choices and the logic of spectral interpretation, researchers in drug development and materials science can confidently and accurately elucidate the structures of complex molecules, paving the way for further innovation.

References

  • Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • Fernández-Ochoa, Á., Cádiz-Gurrea, M. L., & Segura-Carretero, A. (2021). Comprehensive Identification of Plant Polyphenols by LC-MS. In Plant Secondary Metabolites (pp. 57-79). Humana, New York, NY.
  • Vail, T. M. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Botanical Sciences, 4(4).
  • Fernández-Ochoa, Á., et al. (2021). Comprehensive Identification of Plant Polyphenols by LC-MS.
  • Sandhya, B., et al. (2015). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 20(8), 14697-14714.
  • Vail, T. M. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved from [Link]

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1979). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 52(10), 3033-3038.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6135.
  • Wulandari, L., et al. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder.
  • Gerothanassis, I. P., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(1), 90.
  • Doc Brown's Chemistry. (n.d.). ¹H NMR Spectrum of Phenol. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2021). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
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Physical and chemical properties of 4-Oxazol-2-yl-phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Oxazol-2-yl-phenol

Introduction

4-Oxazol-2-yl-phenol, a heterocyclic aromatic compound, stands as a significant molecular scaffold in the fields of medicinal chemistry and materials science. Its structure, which integrates a phenol ring with an oxazole moiety, provides a unique combination of chemical reactivity and biological potential. The phenolic hydroxyl group acts as a hydrogen bond donor and a site for derivatization, while the oxazole ring, a bioisostere for ester and amide functionalities, imparts stability and specific binding interactions. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, and applications of 4-Oxazol-2-yl-phenol, tailored for researchers and professionals in drug development.

Caption: Chemical Structure of 4-Oxazol-2-yl-phenol.

Compound Identification and Core Properties

Accurate identification is paramount in research and development. 4-Oxazol-2-yl-phenol is cataloged under several identifiers, with its fundamental properties computed and verified across multiple chemical databases.

PropertyValueSource
IUPAC Name 4-(1,3-oxazol-2-yl)phenol[1]
CAS Number 68535-56-8[1][2][3]
Molecular Formula C₉H₇NO₂[1][2]
Molecular Weight 161.16 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1C2=NC=CO2)O[1][2]
InChI Key STJNWMLZBDCDKL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in biological systems and its handling during experimental procedures.

Physical Properties
PropertyValueSource/Comment
Appearance White powder[4]
Melting Point Data not consistently available.Varies by supplier and purity.
Boiling Point Data not available.Likely high due to aromaticity and hydrogen bonding.
Solubility Data not explicitly provided.Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated.
pKa Data not explicitly available.The phenolic proton is acidic, with an estimated pKa similar to other substituted phenols (approx. 8-10)[5][6].
XLogP3-AA 1.6[1]

The XLogP3-AA value of 1.6 suggests moderate lipophilicity, a crucial parameter for predicting membrane permeability and overall drug-likeness.[1] The phenolic hydroxyl group allows the molecule to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, influencing its solubility and interactions with biological targets.

Chemical Properties and Reactivity
  • Stability : The compound should be stored in a cool, dry, and well-ventilated place, typically at 2-8°C, to prevent degradation.[2] It is stable under standard laboratory conditions but may be sensitive to light and strong oxidizing agents.

  • Reactivity of the Phenol Moiety : The hydroxyl group imparts acidic character and is a key site for reactions such as etherification, esterification, and O-alkylation. The phenyl ring is activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by both the hydroxyl and oxazole groups.

  • Reactivity of the Oxazole Ring : The oxazole ring is an aromatic heterocycle, which contributes to the compound's overall stability. It is generally resistant to cleavage but can participate in various cycloaddition and substitution reactions under specific conditions. This ring system is a valuable pharmacophore in drug design.[7]

Synthesis and Methodologies

The synthesis of oxazole derivatives is a well-established area of organic chemistry. While specific, detailed protocols for 4-Oxazol-2-yl-phenol are not abundant in the initial search, a general and robust method is the van Leusen oxazole synthesis.[7] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For 4-Oxazol-2-yl-phenol, a plausible synthetic route would involve the reaction of a protected 4-hydroxybenzaldehyde with TosMIC, followed by deprotection.

Experimental Protocol: van Leusen Oxazole Synthesis (Illustrative)
  • Protection: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected (e.g., as a benzyl or silyl ether) to prevent interference with the subsequent base-mediated reaction.

  • Cyclization: The protected aldehyde is dissolved in a suitable aprotic solvent (e.g., THF, DME) with an equimolar amount of TosMIC.

  • Base Addition: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or DBU is added portion-wise at room temperature. The reaction is stirred until completion, monitored by TLC.

  • Workup: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Deprotection: The resulting protected oxazole is subjected to standard deprotection conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product, 4-Oxazol-2-yl-phenol.

  • Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity.

synthesis_workflow start Protected 4-Hydroxybenzaldehyde + TosMIC step1 Dissolve in Aprotic Solvent (e.g., THF) start->step1 step2 Add Base (e.g., K2CO3) Initiate Cyclization step1->step2 step3 Aqueous Workup & Extraction step2->step3 step4 Deprotection of Phenolic Group step3->step4 purification Purification (Chromatography/Recrystallization) step4->purification end_product 4-Oxazol-2-yl-phenol purification->end_product

Caption: General workflow for the synthesis of 4-Oxazol-2-yl-phenol.

Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] The combination of the oxazole ring with a phenol group in 4-Oxazol-2-yl-phenol makes it a particularly attractive starting point for the development of novel therapeutics.

  • Enzyme Inhibition : Phenolic compounds are known to interact with various enzymes. The 2-yl-phenol scaffold has been identified as a promising hit for developing inhibitors of JMJD3, an epigenetic enzyme implicated in inflammation and cancer.[9] This suggests that 4-Oxazol-2-yl-phenol could serve as a foundational structure for developing similar epigenetic modulators.

  • Kinase Inhibition : Oxazole derivatives have been successfully developed as kinase inhibitors. For instance, oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[10] The core structure of 4-Oxazol-2-yl-phenol provides a template that can be elaborated to target the ATP-binding sites of various kinases.

  • Anticancer and Antimicrobial Agents : The 1,3,4-oxadiazole-phenol core, structurally related to the oxazole-phenol scaffold, has shown significant anticancer and antimicrobial activities.[11][12] This provides a strong rationale for exploring derivatives of 4-Oxazol-2-yl-phenol for similar therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

  • Exposure Routes : Avoid contact with skin and eyes, as phenols can cause severe burns and irritation.[13][15] Ingestion is harmful.[15]

  • First Aid : In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17]

  • Storage and Disposal : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[2] Dispose of the chemical in accordance with local, state, and federal regulations.

Disclaimer : This information is for guidance only. Always consult the official Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Oxazol-2-yl-phenol is a versatile heterocyclic compound with a compelling profile for advanced research, particularly in drug discovery. Its defined physicochemical properties, combined with the proven biological relevance of its constituent scaffolds, establish it as a valuable building block for creating novel enzyme inhibitors, kinase modulators, and other therapeutic agents. The synthetic accessibility and potential for diverse chemical modifications further underscore its importance to the scientific community. Proper safety protocols, guided by the reactivity of its phenolic group, are essential for its handling and application in the laboratory.

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The Discovery and Synthetic Evolution of Oxazole-Containing Phenols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] When integrated with a phenolic moiety, the resulting structures often exhibit enhanced biological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.[2] This in-depth technical guide provides a comprehensive overview of the discovery and history of oxazole-containing phenols, detailing the evolution of their synthetic methodologies. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols for key reactions, and a thorough examination of the pharmacological significance of this important class of compounds.

Introduction: The Significance of the Oxazole-Phenol Moiety

The oxazole nucleus is a bioisostere of various functional groups, contributing to improved pharmacokinetic properties and target engagement.[3] Its unique electronic and structural features allow for a range of non-covalent interactions with biological macromolecules.[1][4] The phenolic hydroxyl group, a well-known hydrogen bond donor and acceptor, further enhances the potential for molecular recognition at receptor sites. The synergistic combination of these two pharmacophores has led to the discovery and development of numerous compounds with significant therapeutic potential. This guide will explore the historical milestones, from the isolation of naturally occurring oxazole-containing phenols to the development of sophisticated synthetic strategies that have enabled the creation of novel drug candidates.

Historical Perspective: From Nature's Blueprint to Laboratory Synthesis

The journey of oxazole-containing phenols begins with their discovery in natural sources, which has inspired synthetic chemists to develop methods for their laboratory synthesis and the creation of analogues with improved properties.

Naturally Occurring Oxazole-Containing Phenols: Muscoride A and Texaline

Nature has provided a rich source of complex molecules featuring the oxazole-phenol motif. These natural products have not only demonstrated interesting biological activities but have also served as challenging targets for total synthesis, driving the development of new synthetic methods.

  • Muscoride A: Isolated from the cyanobacterium Nostoc muscorum, muscoride A is a peptide antibiotic containing a unique bis-oxazole core derived from threonine.[5] Its structure also features an unusual N-(1,1-dimethyl)allyl ("reverse prenyl") valine residue.[5] The total synthesis of (-)-muscoride A was a significant achievement, accomplished in 15 steps with an overall yield of 4.3%.[5] The synthesis helped to unambiguously determine the relative and absolute configuration of the natural product.[5]

  • Texaline: This antimycobacterial alkaloid was first isolated from Amyris texana. While initial studies showed its potential, further biological evaluation of the synthesized compound and its simpler diaryloxazole analogues revealed that some of the simpler structures possessed more significant activity, highlighting the importance of structure-activity relationship (SAR) studies.[6]

The Dawn of Synthetic Oxazole Chemistry: Foundational Reactions

The late 19th and early 20th centuries saw the development of the first methods for constructing the oxazole ring, laying the groundwork for the synthesis of more complex derivatives.

  • Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this was one of the earliest methods for preparing 2,5-disubstituted oxazoles.[7] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7]

  • Robinson-Gabriel Synthesis (1909-1910): Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[8][9] This reaction is particularly useful for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles and has been widely applied in the synthesis of natural products.[8]

The Evolution of Synthetic Strategies: From Classical Methods to Modern Innovations

The demand for efficient and versatile methods for the synthesis of oxazole-containing phenols has driven continuous innovation in synthetic organic chemistry. This section details the key synthetic transformations, explaining the causality behind experimental choices.

The Robinson-Gabriel Synthesis: A Workhorse for Oxazole Formation

The Robinson-Gabriel synthesis remains a cornerstone of oxazole chemistry due to its reliability and the ready availability of starting materials. The reaction proceeds via the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration, typically under acidic conditions.

Causality in Experimental Choices: The choice of dehydrating agent is critical and can significantly impact the reaction yield and scope. While strong mineral acids like sulfuric acid are effective, they can be harsh and incompatible with sensitive functional groups. The use of milder reagents such as phosphorus oxychloride or trifluoroacetic anhydride can often provide better results.[8] The Wipf variation, which utilizes the Dess-Martin periodinane for the oxidation of β-keto amides followed by cyclodehydration, offers a more functional group tolerant approach.[8]

  • Preparation of the 2-Acylamino-ketone:

    • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add triethylamine (1.1 eq) at 0 °C.

    • Slowly add the desired acyl chloride (1.05 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Cyclodehydration to the Oxazole:

    • Dissolve the purified 2-acylamino-ketone (1.0 eq) in a suitable solvent such as toluene or dioxane.

    • Add the dehydrating agent (e.g., phosphorus oxychloride (2.0 eq) or concentrated sulfuric acid (catalytic amount)).

    • Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it onto ice-water.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final oxazole product by column chromatography or recrystallization.

Diagram of Robinson-Gabriel Synthesis Workflow:

Robinson_Gabriel_Workflow start Start: 2-Aminoacetophenone & Acyl Chloride step1 Acylation (Base, Solvent) start->step1 intermediate1 2-Acylamino-ketone step1->intermediate1 step2 Cyclodehydration (Dehydrating Agent, Heat) intermediate1->step2 product 2,5-Diaryloxazole step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Robinson-Gabriel synthesis of a 2,5-diaryloxazole.

The Van Leusen Reaction: A Versatile Route to 5-Substituted Oxazoles

The Van Leusen oxazole synthesis, developed in 1972, provides a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10][11] This reaction is prized for its operational simplicity and broad substrate scope.[10]

Causality in Experimental Choices: The Van Leusen reaction is typically carried out under basic conditions, with potassium carbonate being a common choice. The reaction is often performed in methanol at reflux. The use of TosMIC as a key reagent is central to this transformation, as it serves as a three-atom synthon, providing the C2-N fragment of the oxazole ring.[11] The reaction proceeds through a [3+2] cycloaddition mechanism.[11]

  • Reaction Setup:

    • To a solution of the desired aromatic aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

    • Add potassium carbonate (2.0 eq) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 65 °C) and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the 5-aryloxazole.

Diagram of Van Leusen Reaction Mechanism:

Van_Leusen_Mechanism cluster_1 Step 1: Deprotonation and Nucleophilic Attack cluster_2 Step 2: Cyclization and Elimination TosMIC TosMIC Base Base (K2CO3) TosMIC->Base Deprotonation Anion TosMIC Anion Base->Anion Aldehyde Aldehyde Anion->Aldehyde Nucleophilic Attack Adduct Adduct Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Elimination Elimination of TosH Oxazoline->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Mechanism of the Van Leusen oxazole synthesis.

Pharmacological Significance and Mechanism of Action

Oxazole-containing phenols exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity: The Case of Oxaprozin

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a 4,5-diphenyloxazole core.[12][13][14][15] It is used for the management of osteoarthritis and rheumatoid arthritis.[12][13]

Mechanism of Action: Like other NSAIDs, oxaprozin's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[12][16] These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12] By inhibiting COX enzymes, oxaprozin reduces prostaglandin production, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[12][13] Oxaprozin has a long plasma half-life, allowing for once-daily dosing.[12]

Signaling Pathway Diagram:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX1 Inhibition Oxaprozin->COX2 Inhibition

Caption: Inhibition of the cyclooxygenase pathway by oxaprozin.

Anticancer and Antimicrobial Activities

Numerous studies have demonstrated the potential of oxazole-containing phenols as anticancer and antimicrobial agents. The specific substitutions on both the oxazole and phenolic rings play a crucial role in determining the potency and selectivity of these compounds.[2]

Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl rings of diaryloxazoles has been shown to enhance cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial Activity: The nature and position of substituents on the phenolic ring can significantly influence the antimicrobial spectrum. For instance, halogenated phenols often exhibit potent antibacterial and antifungal properties.

Table 1: Biological Activities of Representative Oxazole-Containing Phenols

Compound/DerivativeTarget/AssayIC50/MICReference
OxaprozinCOX-1/COX-2 InhibitionVaries with assay[12]
Texaline Analogue 1Mycobacterium tuberculosis12.5 µg/mL (MIC)[6]
Substituted Benzoxazole 1MCF-7 (Breast Cancer)17.31 µM (IC50)[17]
Substituted Benzoxazole 2A549 (Lung Cancer)<0.1 µM (GI50)[17]

Future Directions and Conclusion

The field of oxazole-containing phenols continues to be an exciting area of research in medicinal chemistry. The development of novel, more efficient, and sustainable synthetic methodologies, such as those employing green chemistry principles, will undoubtedly accelerate the discovery of new drug candidates.[7][18] Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of these compounds will enable the rational design of more potent and selective therapeutic agents. The historical journey from natural product discovery to modern synthetic innovation underscores the enduring importance of the oxazole-phenol scaffold in the quest for new medicines.

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An In-Depth Technical Guide to 4-(Oxazol-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-(Oxazol-2-yl)phenol, a heterocyclic organic compound, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, combining a phenolic moiety with an oxazole ring, confer a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis methodologies, and its burgeoning applications in drug discovery and development. Particular emphasis is placed on its potential as an anticancer, anti-inflammatory, and enzyme-inhibiting agent, supported by mechanistic insights and quantitative data.

Chemical Identity: Nomenclature and Synonyms

The precise identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of focus is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several synonyms in commercial and research contexts.

IUPAC Name: 4-(1,3-Oxazol-2-yl)phenol[1]

Synonyms:

  • 4-(2-Oxazolyl)phenol[1]

  • p-(2-Oxazolyl)phenol[1]

  • 4-Oxazol-2-yl-phenol[1]

  • 4-(2-OXAZOLYL)PHENOL[1]

  • 4-oxazol-2-ylphenol[1]

CAS Number: 68535-56-8[1]

Molecular Formula: C₉H₇NO₂[1]

Molecular Weight: 161.16 g/mol [1]

PropertyValueSource
IUPAC Name 4-(1,3-Oxazol-2-yl)phenolPubChem CID: 135621459[1]
CAS Number 68535-56-8PubChem CID: 135621459[1]
Molecular Formula C₉H₇NO₂PubChem CID: 135621459[1]
Molecular Weight 161.16 g/mol PubChem CID: 135621459[1]
SMILES C1=CC(=CC=C1C2=NC=CO2)OPubChem CID: 135621459[1]
InChI InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11HPubChem CID: 135621459[1]

Synthesis of this compound: Methodologies and Experimental Protocol

The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The choice of synthetic strategy for this compound is dictated by the availability of starting materials, desired scale, and reaction efficiency.

Key Synthetic Strategies

A highly effective approach involves a one-pot reaction starting from readily available precursors such as p-hydroxybenzaldehyde. This strategy offers advantages in terms of operational simplicity and reduced waste generation.

Detailed Experimental Protocol: A Plausible One-Pot Synthesis

This protocol describes a potential one-pot synthesis of this compound from 4-hydroxybenzaldehyde and hydroxylamine hydrochloride, followed by a cyclization step.

Materials:

  • 4-Hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • An appropriate dehydrating agent (e.g., acetic anhydride, polyphosphoric acid)

  • Suitable solvent (e.g., pyridine, ethanol)

  • Sodium hydroxide or other suitable base

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Oxime Formation:

    • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium hydroxide (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-hydroxybenzaldehyde oxime.

  • Dehydration and Cyclization to Nitrile:

    • The crude 4-hydroxybenzaldehyde oxime is then subjected to dehydration to form p-hydroxybenzonitrile. This can be achieved by heating with a dehydrating agent like acetic anhydride. A method for preparing p-cyanophenol compounds involves the reaction of p-hydroxy benzaldehyde with hydroxylamine hydrochloride to obtain p-hydroxy benzaldehyde oxime, which is then dehydrated.[2]

    • The reaction mixture is heated at reflux for a specified period until the conversion is complete (monitored by TLC).

    • After cooling, the excess acetic anhydride is quenched, and the product is isolated by extraction.

  • Oxazole Ring Formation:

    • The resulting p-hydroxybenzonitrile can then be reacted with a suitable C2-N synthon to form the oxazole ring. A common method involves reaction with an α-halo ketone followed by cyclization. However, a more direct route from the nitrile is also plausible.

Workflow of a Plausible Synthesis Route:

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Reaction with Hydroxylamine HCl Start->Step1 Intermediate1 4-Hydroxybenzaldehyde Oxime Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 p-Hydroxybenzonitrile Step2->Intermediate2 Step3 Reaction with a C2-N Synthon & Cyclization Intermediate2->Step3 Product This compound Step3->Product

Caption: Plausible synthetic workflow for this compound.

Therapeutic Potential and Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This has led to its exploration in various therapeutic areas, particularly in oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity

Numerous studies have highlighted the potential of oxazole-containing compounds as anticancer agents. The incorporation of the this compound moiety into larger molecules has led to the discovery of potent inhibitors of various cancer-related targets.

  • Tubulin Inhibition: Certain 1,3,4-oxadiazole analogues, which share structural similarities with oxazoles, have been designed as tubulin inhibitors. For instance, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against several cancer cell lines, with a percent growth inhibition (PGI) of 65.12% against SNB-19 (CNS cancer) at a 10 µM concentration.[1][3] Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin.[1][3]

  • Enzyme Inhibition in Cancer: Derivatives of 4-phenoxy-phenyl isoxazoles, structurally related to the title compound, have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), a crucial enzyme in fatty acid metabolism that is upregulated in many cancers.[4][5] One such derivative exhibited an IC₅₀ value of 99.8 nM against the hACC1 enzyme.[3][4] Another derivative displayed potent cytotoxicity against various cancer cell lines, with IC₅₀ values of 0.22 µM (A549 - lung cancer), 0.26 µM (HepG2 - liver cancer), and 0.21 µM (MDA-MB-231 - breast cancer).[3][4]

  • Histone Demethylase Inhibition: The 2-benzoxazol-2-yl-phenol scaffold has been identified as a novel inhibitor of JMJD3, a histone demethylase implicated in cancer and inflammatory conditions. One derivative showed an IC₅₀ value of 1.22 ± 0.22 μM against JMJD3 and induced S-phase cell cycle arrest in A375 melanoma cells.[6]

Compound/DerivativeTarget/Cell LineActivity (IC₅₀/PGI)Reference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI = 65.12% at 10 µM[1][3]
4-Phenoxy-phenyl isoxazole derivativehACC1 EnzymeIC₅₀ = 99.8 nM[3][4]
4-Phenoxy-phenyl isoxazole derivativeA549, HepG2, MDA-MB-231IC₅₀ = 0.22, 0.26, 0.21 µM[3][4]
2-Benzoxazol-2-yl-phenol derivativeJMJD3IC₅₀ = 1.22 ± 0.22 μM[6]
Anti-inflammatory and Analgesic Activity

The oxazole nucleus is present in the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, highlighting the potential of this scaffold in treating inflammatory conditions. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Derivatives of 4-(arylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-ones have shown good inhibition of the COX-2 enzyme, in some cases better than the standard drug celecoxib.[7] Another study on benzylidene-oxazolones demonstrated promising analgesic activity, with some derivatives showing effects comparable to the standard drug pentazocine.[7]

Enzyme Inhibition in Neurodegenerative Diseases

The this compound scaffold has also been investigated for its potential in treating neurodegenerative disorders by targeting key enzymes.

  • Acetylcholinesterase (AChE) Inhibition: Derivatives of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones have been shown to inhibit human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease. The most potent of these compounds exhibited an IC₅₀ value of 9.2 ± 2.3 μM.[8]

  • Monoamine Oxidase (MAO) Inhibition: A derivative, 4-(2-methyloxazol-4-yl)benzenesulfonamide, was found to be a selective inhibitor of human monoamine oxidase B (MAO-B) with an IC₅₀ value of 3.47 μM. MAO-B inhibitors are used in the treatment of Parkinson's disease.[9]

Diverse Biological Activities of the this compound Scaffold:

Biological_Activities Core This compound Scaffold Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Activity Core->AntiInflammatory EnzymeInhibition Enzyme Inhibition (Neurodegenerative Diseases) Core->EnzymeInhibition Sub_Anticancer1 Tubulin Inhibition Anticancer->Sub_Anticancer1 Sub_Anticancer2 ACC Inhibition Anticancer->Sub_Anticancer2 Sub_Anticancer3 JMJD3 Inhibition Anticancer->Sub_Anticancer3 Sub_AntiInflammatory COX-2 Inhibition AntiInflammatory->Sub_AntiInflammatory Sub_EnzymeInhibition1 AChE Inhibition EnzymeInhibition->Sub_EnzymeInhibition1 Sub_EnzymeInhibition2 MAO-B Inhibition EnzymeInhibition->Sub_EnzymeInhibition2

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Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 4-(Oxazol-2-yl)phenol Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis and preclinical evaluation of 4-(Oxazol-2-yl)phenol derivatives as potential anticancer agents. The oxazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds exhibiting potent biological activities.[1][2] This document details a robust, metal-free synthetic methodology, explains the causal science behind the protocol, and furnishes a complete workflow for assessing in-vitro anticancer efficacy using standard cell-based assays. It is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.

Introduction: The Oxazole Scaffold in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount objective in medicinal chemistry.[2] Heterocyclic compounds are a cornerstone of this endeavor, with the 1,3-oxazole moiety being a particularly versatile and valuable pharmacophore.[2][3] Derivatives of oxazole have demonstrated a wide array of anticancer activities by modulating various biological targets. These mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and induces apoptosis, and the inhibition of critical signaling proteins like STAT3 and various protein kinases.[1][3][4][5]

The this compound framework, in particular, serves as an excellent starting point for library synthesis due to its synthetic accessibility and the presence of a phenolic hydroxyl group, which can be crucial for target engagement or for further functionalization to modulate pharmacokinetic properties. This guide focuses on a practical and efficient synthetic route to access these derivatives and a standard protocol for evaluating their cytotoxic potential against cancer cell lines.

Synthetic Strategy: Iodine-Catalyzed Oxidative Cyclization

The construction of the 2,5-disubstituted oxazole core is the key challenge in synthesizing the target compounds. While numerous methods exist, including metal-catalyzed cross-couplings and cyclizations, an iodine-catalyzed tandem oxidative cyclization offers significant advantages.[6][7]

Rationale for Method Selection:

  • Metal-Free Conditions: This approach avoids contamination of the final products with transition metals (e.g., Rhodium, Copper), which can be toxic and interfere with biological assays.[6][8]

  • Operational Simplicity: The reaction is typically a one-pot procedure using readily available and inexpensive reagents.[7]

  • Mild Reaction Conditions: The protocol avoids harsh reagents or extreme temperatures, which enhances functional group tolerance and allows for broader substrate scope.[9]

  • High Atom Economy: The cascade nature of the reaction is efficient, combining several bond-forming events in a single operation.

The general strategy involves the condensation and subsequent oxidative cyclization of an α-amino ketone with an aromatic aldehyde. For our target scaffold, we utilize 2-amino-1-(4-hydroxyphenyl)ethan-1-one and a substituted aromatic aldehyde.

General Synthetic Scheme

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Amino-1-(4-hydroxyphenyl)ethanone C Iodine (I₂) - Catalyst TBHP - Oxidant Base (e.g., NaHCO₃) DMF - Solvent A->C Reacts with B Substituted Aromatic Aldehyde (R-CHO) B->C D 4-(5-Aryl-oxazol-2-yl)phenol (Target Derivative) C->D Forms

Caption: General workflow for the iodine-catalyzed synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 4-(5-phenyl-1,3-oxazol-2-yl)phenol

This protocol describes the synthesis of a representative compound from commercially available starting materials.

3.1. Materials and Reagents

  • 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

  • Benzaldehyde

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

3.2. Step-by-Step Procedure

  • To a 50 mL round-bottom flask, add 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride (1.0 mmol, 1.0 eq), sodium bicarbonate (2.5 mmol, 2.5 eq), and N,N-Dimethylformamide (DMF, 10 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzaldehyde (1.2 mmol, 1.2 eq) followed by iodine (0.2 mmol, 0.2 eq).

  • To the stirring mixture, add tert-butyl hydroperoxide (TBHP, 3.0 mmol, 3.0 eq) dropwise over 5 minutes. Caution: TBHP is a strong oxidant.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(5-phenyl-1,3-oxazol-2-yl)phenol.

3.3. Product Characterization The identity and purity of the final compound should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Protocol: Evaluation of In-Vitro Anticancer Activity

The initial assessment of a compound's anticancer potential is typically performed in vitro using a panel of human cancer cell lines.[10][11] The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for determining cell viability.[12]

4.1. Principle of the MTT Assay The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT Assay Workflowdot

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle control and positive control. A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC₅₀ values. F->G

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Application Notes & Protocols: The 4-(Oxazol-2-yl)phenol Scaffold as a Versatile Platform for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The 4-(Oxazol-2-yl)phenol core represents one such scaffold, offering a unique combination of features that make it an attractive starting point for the development of potent and selective enzyme inhibitors.

The structure is characterized by a phenolic hydroxyl group, a known hydrogen bond donor and proton shuttle, linked to a five-membered aromatic oxazole ring. This oxazole moiety is not merely a linker; its heteroatoms can engage in crucial hydrogen bonding interactions, while the ring itself serves as a rigid, planar anchor that can be readily functionalized at its 2, 4, and 5 positions.[1][2] This inherent modularity allows for the systematic exploration of chemical space to optimize interactions within an enzyme's active site.

This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, key enzymatic targets, structure-activity relationships (SAR), and a detailed protocol for evaluating inhibitory activity using a representative enzyme, tyrosinase.

Synthetic Strategy: Building a Focused Inhibitor Library

A key advantage of the this compound scaffold is its accessible synthesis, allowing for the rapid generation of analogues for screening. A common and effective route begins with the readily available 4-hydroxybenzoic acid. The following workflow outlines a general strategy for producing a library of 2,4-disubstituted oxazoles.

G cluster_synthesis Synthetic Workflow Start 4-Hydroxybenzoic Acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Protect Carboxyl Intermediate1 Methyl 4-hydroxybenzoate Step1->Intermediate1 Step2 Amidation (e.g., with R1-amide) Intermediate1->Step2 Introduce R1 group Intermediate2 α-Acylamino Ketone Intermediate Step2->Intermediate2 Step3 Cyclodehydration (Robinson-Gabriel Synthesis) (e.g., H2SO4 or POCl3) Intermediate2->Step3 Form Oxazole Ring FinalScaffold This compound Scaffold (with R1 at C5) Step3->FinalScaffold Step4 Further Functionalization (e.g., Alkylation/Acylation of Phenol) FinalScaffold->Step4 Introduce R2 group FinalLibrary Diverse Inhibitor Library Step4->FinalLibrary G cluster_sar FAAH Inhibitor SAR Scaffold Oxazole Core C2 C2 Position: - Long lipophilic chain - Binds in hydrophobic channel Scaffold->C2 Requires C5 C5 Position: - H-bond acceptors (e.g., Pyridyl) - Interacts with Lys142/Thr236 Scaffold->C5 Tolerates Phenol Phenolic OH: - H-bond donor/acceptor - Anchoring point Scaffold->Phenol Benefits from Potency Increased Potency & Selectivity C2->Potency C5->Potency Phenol->Potency

Caption: Key SAR points for oxazole-based FAAH inhibitors.

Compound Class Key Structural Feature Target Enzyme Reported Potency (Kᵢ or IC₅₀) Reference
α-Ketooxazoles (e.g., OL-135 analogues)C2-phenhexyl side chain, C5-phenylFAAH900 pM - 2.6 nM[3][4]
Piperidine-based OxazolesN-substituted piperidine at C2FAAHSub-micromolar[5]
Dual FAAH/sEH InhibitorsOxazole core with specific side chainsFAAH / sEH7 nM (FAAH), 9.6 nM (sEH)[6]
Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. [7]Its inhibition is a primary strategy for developing skin-lightening agents and treatments for hyperpigmentation disorders. Phenolic compounds are well-known tyrosinase inhibitors, often acting as alternative substrates or by chelating the copper ions in the active site. [8][9] Key SAR Insights for Tyrosinase Inhibition:

  • Phenolic Hydroxyls: The presence and position of hydroxyl groups on the phenyl ring are critical. A resorcinol (2,4-dihydroxy) moiety is particularly effective, showing significantly stronger inhibition than kojic acid, a benchmark inhibitor. [8][9]Compound 5c in one study, featuring this motif, demonstrated an IC₅₀ value of 0.0089 µM. [9]* Isosteric Scaffolds: The 2-phenylbenzoxazole scaffold, which is isosterically related to the this compound core, has been explored for tyrosinase inhibition. This suggests that the oxazole ring system is well-tolerated and can serve as a basis for potent inhibitors. [8]* Competitive Inhibition: Potent derivatives often act as competitive inhibitors, suggesting they bind directly to the enzyme's active site, likely interacting with the catalytic copper ions. [9]

    Compound Scaffold Target Enzyme Reported IC₅₀ Reference
    Compound 3 6-Methyl-2-(2,4-dihydroxyphenyl)benzoxazole Mushroom Tyrosinase 0.51 µM [8]
    Compound 5c 2,4-Dihydroxycinnamic acid derivative Mushroom Tyrosinase 0.0089 µM [9]
    Thiamidol 4-(2,4-dihydroxyphenyl)thiazole derivative Tyrosinase 0.72 µM [10]

    | Kojic Acid | (Standard Inhibitor) | Mushroom Tyrosinase | ~16.7 µM | [9]|

Soluble Epoxide Hydrolase (sEH)

sEH is involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. Its inhibition is a therapeutic strategy for hypertension and inflammatory diseases. [11][12]Urea-based compounds are common sEH inhibitors, but oxazole and benzoxazolone derivatives have also emerged as potent scaffolds. [11][13]SAR studies reveal that lipophilic groups attached to the heterocyclic core significantly enhance inhibitory activity, with some benzoxazolone-urea analogues achieving IC₅₀ values in the low nanomolar range (0.39 nM). [13]

Experimental Protocol: Tyrosinase Inhibition Assay (L-DOPA as Substrate)

This protocol describes a robust, colorimetric assay to determine the inhibitory potential of this compound derivatives against mushroom tyrosinase in a 96-well plate format. The assay measures the formation of dopachrome from the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). [7][14]

Materials and Reagents
  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Monobasic and Dibasic

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • Test Inhibitors (dissolved in DMSO)

  • Kojic Acid (positive control)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 475 nm

Solution Preparation
  • Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄). Mix them until the pH reaches 6.8. This will be the assay buffer.

  • Mushroom Tyrosinase Stock Solution (1000 units/mL): Dissolve tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.

  • Tyrosinase Working Solution (50 units/mL): Dilute the stock solution with phosphate buffer to the final working concentration.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution immediately before use as it is susceptible to auto-oxidation.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and kojic acid in 100% DMSO.

  • Inhibitor Working Dilutions: Prepare a series of dilutions of the inhibitor stock solutions in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1-2% to avoid affecting enzyme activity.

Assay Procedure

G cluster_protocol Tyrosinase Assay Workflow Start Prepare Reagents (Buffer, Enzyme, L-DOPA, Inhibitors) PlateSetup Plate Setup (96-well): - Blank (Buffer only) - Control (Enzyme + Buffer) - Test (Enzyme + Inhibitor) Start->PlateSetup AddReagents Add Buffer and Inhibitor/Control (Total Volume: 160 µL) PlateSetup->AddReagents AddEnzyme Add 20 µL Tyrosinase Solution (to Control and Test wells) AddReagents->AddEnzyme PreIncubate Pre-incubate at 25°C for 10 min AddEnzyme->PreIncubate Initiate Initiate Reaction: Add 20 µL L-DOPA Solution to all wells PreIncubate->Initiate Measure Measure Absorbance at 475 nm (Kinetic or Endpoint) Initiate->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

Caption: Step-by-step workflow for the tyrosinase inhibition assay.

  • Plate Setup: In a 96-well plate, designate wells for blanks, negative controls (no inhibitor), positive controls (kojic acid), and test inhibitors at various concentrations.

  • Reagent Addition:

    • Blank Wells: Add 180 µL of phosphate buffer.

    • Control/Test Wells: Add reagents in the following order:

      • 140 µL of phosphate buffer.

      • 20 µL of inhibitor working dilution (or buffer with equivalent DMSO concentration for the negative control).

      • 20 µL of tyrosinase working solution (50 units/mL).

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [7]4. Reaction Initiation: Add 20 µL of the freshly prepared 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 475 nm using a microplate reader.

    • Kinetic Assay (Recommended): Take readings every 60 seconds for 15-20 minutes. The rate of reaction is determined from the initial linear slope of the absorbance vs. time plot. [14] * Endpoint Assay: Incubate the plate for a fixed time (e.g., 20 minutes) at 25°C and then measure the final absorbance.

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank wells from all other readings.

  • Calculate Percentage Inhibition: Use the following formula:

    % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100

    Where Rate_control is the reaction rate (ΔAbs/min) of the negative control and Rate_inhibitor is the rate in the presence of the test compound. For endpoint assays, use the final absorbance values instead of rates. [14]3. Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The this compound scaffold is a robust and versatile platform for the design of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, while its core structural features provide key interaction points for binding to a range of enzymatic targets, including FAAH, tyrosinase, and sEH. The detailed SAR and protocols provided herein serve as a foundational guide for researchers aiming to exploit this privileged scaffold in their drug discovery programs. Future work should focus on exploring substitutions at the C4 position of the oxazole ring and employing advanced computational methods to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

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Application Notes & Protocols: A Framework for the In Vitro Evaluation of 4-(Oxazol-2-yl)phenol Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel therapeutic agents with improved efficacy and reduced side effects is a primary objective in oncology research.[1] Heterocyclic compounds, particularly those containing oxazole scaffolds, have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of 4-(Oxazol-2-yl)phenol, a representative oxazole derivative, against various cancer cell lines. We present a logical, multi-tiered screening approach, beginning with foundational cytotoxicity assessments and progressing to more detailed mechanistic assays, including apoptosis and cell cycle analysis. The protocols herein are designed to be robust and reproducible, providing the necessary detail to explain the causality behind experimental choices and ensure data integrity.

Compound Profile: this compound

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a phenol group linked to an oxazole ring. The oxazole moiety is a five-membered heterocycle that often serves as a key pharmacophore in the design of novel anticancer drugs.[2][3]

  • IUPAC Name: 4-(1,3-oxazol-2-yl)phenol

  • Molecular Formula: C₉H₇NO₂

  • Molecular Weight: 161.16 g/mol

  • Key Features: The phenolic hydroxyl group can act as a hydrogen bond donor/acceptor, while the oxazole ring provides a rigid scaffold with specific electronic properties, potentially interacting with various biological targets.

Handling, Storage, and Preparation

Proper handling and preparation of the test compound are paramount for experimental consistency.

  • Storage: Store the compound as a solid powder at -20°C in a desiccated environment, protected from light.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium.

    • Critical Insight: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be kept constant across all treatments and be non-toxic to the cells (typically ≤0.5%). A vehicle control must always be included in every assay to account for any effects of the solvent itself.

Experimental Design: A Tiered Approach

A logical and sequential workflow is crucial for the efficient evaluation of a novel compound. This tiered approach ensures that resource-intensive mechanistic studies are performed only after initial efficacy has been established.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Analysis T1_Start Compound Preparation & Cell Line Selection T1_Assay Cytotoxicity Assay (e.g., MTT Assay) T1_Start->T1_Assay Treat cells with serial dilutions T1_Data Calculate IC50 Values T1_Assay->T1_Data T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_Data->T2_Apoptosis If IC50 is potent T2_CellCycle Cell Cycle Analysis (PI Staining) T1_Data->T2_CellCycle T3_Pathway Signaling Pathway Analysis (e.g., Western Blot) T2_Apoptosis->T3_Pathway Based on results T2_CellCycle->T3_Pathway

Caption: A tiered workflow for in vitro evaluation of a novel compound.

Cell Line Selection

The choice of cancer cell lines should be strategic, ideally representing different tumor types (e.g., lung, breast, colon) to assess the breadth of the compound's activity. Consider using well-characterized lines such as:

  • A549 (Non-small cell lung cancer)

  • MCF-7 (Breast cancer, estrogen receptor-positive)

  • MDA-MB-231 (Breast cancer, triple-negative)

  • HCT-116 (Colorectal cancer)

Protocol 1: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][6][7]

Detailed Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Essential Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).[7]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this period, purple formazan crystals will form in viable cells.[7][8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.[7]

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[6][8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background noise.[5]

Data Analysis and Presentation
  • Calculation:

    • Subtract the average absorbance of blank wells (medium + MTT + solvent) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.

Cell LineTreatment DurationIC₅₀ (µM) [Hypothetical Data]
A54948 hours12.5
MCF-748 hours8.2
HCT-11648 hours21.7
MDA-MB-23148 hours9.5
Caption: Hypothetical IC₅₀ values for this compound.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

If the compound demonstrates significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method for this purpose.[9]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

G start Treat Cells with This compound (at IC50 concentration) workflow Harvest & Wash Cells Resuspend in 1X Binding Buffer Add Annexin V-FITC & Propidium Iodide Incubate in Dark (15-20 min) Add Binding Buffer & Analyze via Flow Cytometry start->workflow:f0 quadrants Q1: Necrotic (Annexin V+/PI+) Q2: Late Apoptotic (Annexin V+/PI+) Q3: Viable (Annexin V-/PI-) Q4: Early Apoptotic (Annexin V+/PI-) workflow:f4->quadrants Data Interpretation

Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.

Detailed Protocol
  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated/vehicle control.

    • Harvest both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each treatment condition.[10]

  • Cell Staining:

    • Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS.[9]

    • Centrifuge and carefully discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[9]

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[9]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin Binding Buffer to each tube.[9]

    • Analyze the samples immediately using a flow cytometer.

    • Data Interpretation: The cell population is segregated into four quadrants:

      • Lower-Left (Annexin V- / PI-): Viable cells.[9]

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[9]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]

      • Upper-Left (Annexin V- / PI+): Primarily necrotic cells with compromised membranes.

Protocol 3: Cell Cycle Analysis

Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, preventing proliferation. Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. This difference in DNA content results in a proportional difference in fluorescence intensity. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.

Detailed Protocol
  • Cell Preparation and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash with PBS and centrifuge.

    • Resuspend the pellet while gently vortexing and add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[12][13][14]

    • Incubate at 4°C for at least 30 minutes (cells can be stored in ethanol for weeks).[12][13]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12][13]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The area between these peaks represents the S phase population.

    • Specialized software (e.g., ModFit, FlowJo) is used to deconvolute the histogram and quantify the percentage of cells in each phase.[12]

Potential Mechanism of Action & Future Directions

The results from the preceding assays provide crucial insights into the potential mechanism of action.

  • Interpretation: If this compound induces apoptosis and causes cell cycle arrest (e.g., at the G2/M checkpoint), it suggests an interaction with pathways controlling cell division and programmed cell death.

  • Hypothesized Pathway: Oxazole derivatives have been reported to act as anticancer agents by targeting a variety of pathways, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to G2/M arrest and subsequent apoptosis.[2][3][4] They can also inhibit protein kinases or DNA topoisomerases.[2][3][15]

G compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to microtubule Microtubule Dynamics (Polymerization) compound->microtubule Inhibits tubulin->microtubule Polymerizes into spindle Mitotic Spindle Formation microtubule->spindle Required for arrest G2/M Phase Arrest spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Triggers

Caption: Hypothetical pathway: Tubulin inhibition by this compound.

  • Future Work: Based on these initial findings, subsequent studies could involve Western blotting to examine the expression levels of key proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins).

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kaur, R., Bhardwaj, A., & Kumar, B. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 21(15), 2005–2034. Retrieved from [Link]

  • Gothai, S., Senthilkumar, U., Sridhar, R., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer, Singapore. Retrieved from [Link]

  • Kaur, R., Bhardwaj, A., & Kumar, B. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Retrieved from [Link]

  • Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]

  • Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wang, H., Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Medicinal research reviews, 40(4), 1335-1383. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Pratheeshkumar, P., Sreekumar, S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of visualized experiments : JoVE, (60), 3577. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules (Basel, Switzerland), 28(16), 6086. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]

Sources

Application Notes & Protocols: Elucidating the Anti-Inflammatory Mechanism of 4-(Oxazol-2-yl)phenol Derivatives via NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(Oxazol-2-yl)phenol Derivatives in Inflammation

The this compound scaffold represents a promising class of heterocyclic compounds with a diverse range of biological activities. Among these, their anti-inflammatory properties have garnered significant attention within the drug discovery community. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Constitutive activation of NF-κB is implicated in the pathogenesis of many inflammatory conditions, making it a prime target for therapeutic intervention.[1]

This guide provides a comprehensive overview of the mechanism of action of this compound derivatives as inhibitors of the NF-κB signaling pathway. We will delve into the scientific rationale behind key experiments and provide detailed, field-proven protocols for researchers to investigate these compounds in their own laboratories. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Mechanism of Action: Targeting the NF-κB Signaling Cascade

The canonical NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]

Recent studies on structurally related oxadiazole derivatives have demonstrated their ability to potently suppress the inflammatory response by intervening in this pathway.[3] These compounds have been shown to inhibit the LPS-induced activation of NF-κB, block the phosphorylation of the p65 subunit, and consequently prevent its nuclear translocation.[3] This multi-faceted inhibition effectively shuts down the downstream inflammatory cascade.

The following diagram illustrates the proposed mechanism of action of this compound derivatives on the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Compound This compound Derivative Compound->IKK Inhibits (Proposed) Compound->p65_p50 Prevents Nuclear Translocation (Proposed) DNA DNA p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound derivatives.

Experimental Workflows & Protocols

To thoroughly characterize the inhibitory effects of this compound derivatives on the NF-κB pathway, a multi-step experimental approach is recommended. This workflow is designed to first screen for anti-inflammatory activity and then to dissect the specific molecular mechanism.

Experimental_Workflow Start Start: Synthesized This compound Derivatives Screening Primary Screening: Nitric Oxide (NO) Production Assay Start->Screening Luciferase Secondary Assay: NF-κB Reporter Gene Assay Screening->Luciferase Active Compounds Mechanism Mechanism of Action Studies Luciferase->Mechanism Confirmed Hits Western Western Blot Analysis: - p-p65 - Total p65 - IκBα Mechanism->Western IF Immunofluorescence: p65 Nuclear Translocation Mechanism->IF Cytokine Downstream Effects: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) Western->Cytokine IF->Cytokine End Conclusion: Characterized NF-κB Inhibitor Cytokine->End

Caption: Experimental workflow for characterizing this compound derivatives as NF-κB inhibitors.

Protocol 1: Primary Screening - Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS) stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and robust colorimetric method to quantify NO production, serving as an excellent primary screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • This compound derivatives (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle-50.2 ± 3.50
LPS1 µg/mL48.9 ± 4.1-
Derivative X 135.1 ± 2.829.5
1015.7 ± 1.968.7
505.4 ± 0.889.2
Positive Control 108.2 ± 1.183.7
Protocol 2: Secondary Assay - NF-κB Reporter Gene Assay

Rationale: This assay provides a direct measure of NF-κB transcriptional activity. A cell line stably transfected with a plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase) is used. Inhibition of the NF-κB pathway will result in a decrease in reporter gene expression.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant

  • This compound derivatives

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the compounds for 1 hour.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) performed in a parallel plate to account for cytotoxicity. Express the results as a percentage of the TNF-α-stimulated control.

Protocol 3: Mechanism of Action - Immunofluorescence Staining for p65 Nuclear Translocation

Rationale: This imaging-based assay visually confirms the inhibition of NF-κB nuclear translocation, a key step in the activation of the pathway.[4][5]

Materials:

  • RAW 264.7 or HeLa cells

  • Glass coverslips in a 24-well plate

  • LPS or TNF-α

  • This compound derivatives

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells on glass coverslips and allow them to adhere.

  • Treatment and Stimulation: Pre-treat with compounds for 1 hour, then stimulate with LPS or TNF-α for 30-60 minutes.

  • Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Protocol 4: Mechanism of Action - Western Blot Analysis of p65 Phosphorylation and IκBα Degradation

Rationale: This protocol assesses the phosphorylation status of the p65 subunit at Ser536, a key event in NF-κB activation, and the degradation of its inhibitor, IκBα. Inhibition of these upstream events provides further evidence for the mechanism of action.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture, treat with compounds, and stimulate cells with LPS as described previously.

  • Cell Lysis: Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. f. Wash and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 and IκBα to the loading control (β-actin).

Trustworthiness and Self-Validation

The protocols described above incorporate several self-validating principles:

  • Orthogonal Assays: The use of multiple, distinct assays (biochemical, reporter gene, and imaging) to measure the same biological pathway provides a high degree of confidence in the results. A compound that is active in the NO production assay should also show activity in the NF-κB reporter assay and inhibit p65 nuclear translocation.

  • Positive and Negative Controls: The inclusion of appropriate controls in every experiment is crucial for data interpretation.

  • Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of potency (e.g., IC₅₀ values) and helps to distinguish true biological effects from non-specific or cytotoxic effects.

  • Cytotoxicity Assessment: It is essential to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition of NF-κB activity is not due to cell death.

By following this comprehensive guide, researchers can confidently and accurately characterize the anti-inflammatory mechanism of action of this compound derivatives, paving the way for the development of novel therapeutics for inflammatory diseases.

References

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  • Baker, R. G., Hayden, M. S., & Ghosh, S. (2011). NF-κB, inflammation, and metabolic disease. Cell Metabolism, 13(1), 11-22. [Link]

  • Sun, S. C. (2011). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 11(8), 545-555. [Link]

  • NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. (2017). MDPI. [Link]

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Protocols for the synthesis of 4-(1,3-oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-(1,3-oxazol-2-yl)phenol

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities have cemented its role as a cornerstone in the design of pharmacologically active agents. 4-(1,3-oxazol-2-yl)phenol, in particular, serves as a crucial building block for more complex molecules, including kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. Its structure combines the versatile oxazole core with a reactive phenol group, opening avenues for diverse downstream modifications.

This document serves as a comprehensive guide for researchers, providing detailed, field-tested protocols for the synthesis of 4-(1,3-oxazol-2-yl)phenol. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Comparative Overview of Synthetic Strategies

Several robust methods exist for the construction of the 2-aryl-1,3-oxazole system. The selection of a specific route often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. Here, we focus on two of the most reliable and widely adopted strategies: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

  • Van Leusen Oxazole Synthesis : This is arguably the most direct and efficient modern method. It facilitates a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3][4] The reaction is driven by the unique reactivity of TosMIC and is generally high-yielding. For our target molecule, this involves the direct reaction of 4-hydroxybenzaldehyde with TosMIC.

  • Robinson-Gabriel Synthesis : A classic and powerful method, this synthesis involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[5][6][7] While requiring the pre-synthesis of the ketone precursor, it is a foundational reaction in heterocyclic chemistry and offers a versatile pathway to variously substituted oxazoles.

The following sections provide detailed protocols for each of these synthetic routes.

Protocol 1: Van Leusen Oxazole Synthesis

This one-pot method is highly effective for converting aromatic aldehydes directly into 5-substituted oxazoles. The key reagent, TosMIC, serves as a C2N1 synthon.[1][2] The reaction proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent base-promoted elimination of the tosyl group to yield the aromatic oxazole.[3][4]

Reaction Scheme & Mechanism

Caption: Van Leusen reaction of 4-hydroxybenzaldehyde with TosMIC.

Experimental Workflow

Caption: Workflow for Van Leusen Oxazole Synthesis.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
4-Hydroxybenzaldehyde123-08-0122.1210.01.0
TosMIC36635-61-7195.2411.01.1
Potassium Carbonate (K₂CO₃)584-08-7138.2125.02.5
Methanol (MeOH)67-56-132.04-Solvent
Ethyl Acetate (EtOAc)141-78-688.11-Solvent
Hexane110-54-386.18-Solvent
Brine (sat. NaCl)---Wash
Anhydrous MgSO₄ or Na₂SO₄---Drying Agent
Step-by-Step Protocol
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and potassium carbonate (3.45 g, 25.0 mmol).

  • Solvent Addition : Add 100 mL of methanol to the flask. Stir the suspension at room temperature.

  • Reagent Addition : In a separate beaker, dissolve tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) in 20 mL of methanol. Add this solution to the stirred suspension in the reaction flask.

    • Expert Insight: The phenolic proton of 4-hydroxybenzaldehyde is acidic and will be deprotonated by K₂CO₃. This is acceptable for this reaction and avoids the need for a separate protection/deprotection sequence. K₂CO₃ also serves as the necessary base to deprotonate TosMIC.

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up :

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Stir vigorously.

    • Separate the layers using a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexane. Combine the fractions containing the desired product and remove the solvent to yield 4-(1,3-oxazol-2-yl)phenol as a solid.

Protocol 2: Robinson-Gabriel Synthesis

This classic route builds the oxazole ring from a 2-acylamino-ketone precursor.[5][6] The key step is an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic ring.[7][8] This protocol is presented in two stages: synthesis of the precursor followed by the final cyclodehydration.

Overall Reaction Scheme

Caption: Robinson-Gabriel synthesis pathway from a common precursor.

Protocol 2A: Synthesis of N-(2-(4-hydroxyphenyl)-2-oxoethyl)formamide
  • Reaction Setup : In a 100 mL round-bottom flask, combine 2-bromo-1-(4-hydroxyphenyl)ethanone (2.15 g, 10.0 mmol) and formamide (20 mL).

    • Expert Insight: Formamide acts as both the nucleophile (source of nitrogen and the formyl group) and the solvent in this step. Using a large excess drives the reaction to completion.

  • Reaction Execution : Heat the mixture at 120°C for 3-4 hours with stirring.

  • Monitoring : Monitor the reaction by TLC for the disappearance of the starting bromoketone.

  • Work-up : Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Isolation : Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the 2-acylamino-ketone precursor. This intermediate is often used in the next step without further purification.

Protocol 2B: Cyclodehydration to 4-(1,3-oxazol-2-yl)phenol
  • Reaction Setup : Carefully add concentrated sulfuric acid (10 mL) to a 50 mL round-bottom flask cooled in an ice bath.

  • Reagent Addition : While stirring, slowly add the crude N-(2-(4-hydroxyphenyl)-2-oxoethyl)formamide (1.79 g, 10.0 mmol) in small portions, keeping the temperature below 20°C.

    • Causality: The addition must be slow and controlled as the reaction is exothermic. Concentrated H₂SO₄ is a powerful dehydrating agent that catalyzes the intramolecular cyclization and subsequent elimination of water to form the stable aromatic oxazole ring.[7]

  • Reaction Execution : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure the reaction goes to completion.

  • Work-up :

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification : Recrystallize the crude product from an ethanol/water mixture or purify by column chromatography as described in Protocol 1 to obtain the final product.

Product Characterization and Validation

The identity and purity of the synthesized 4-(1,3-oxazol-2-yl)phenol should be confirmed using standard analytical techniques.

PropertyData
Molecular Formula C₉H₇NO₂[9][10]
Molecular Weight 161.16 g/mol [9][10]
Appearance Off-white to light brown solid
Storage 2-8 °C, protected from light[9]
¹H NMR (DMSO-d₆) δ (ppm): ~9.9 (s, 1H, -OH), ~7.8 (d, 2H), ~7.4 (s, 1H), ~7.1 (s, 1H), ~6.9 (d, 2H)
¹³C NMR (DMSO-d₆) δ (ppm): ~161, ~159, ~150, ~137, ~128, ~120, ~116
Mass Spec (ESI+) m/z: 162.05 [M+H]⁺

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation : All procedures should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling :

    • TosMIC : Is an irritant. Avoid inhalation and skin contact.

    • Concentrated Sulfuric Acid : Is extremely corrosive. Handle with extreme care, and always add acid to water/ice, never the reverse.

    • Formamide : Is a teratogen. Handle with caution.

    • Solvents : Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

References

  • NROChemistry. Van Leusen Reaction. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • Yadav, J. S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]

  • Toni V. (2022). Robinson-Gabriel synthesis of oxazoles. YouTube. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Mohammed, I., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. Available from: [Link]

  • Yadav, J. S., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. Available from: [Link]

  • ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. Available from: [Link]

  • ideXlab. Robinson-Gabriel Synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]

  • PubChem. 4-(Oxazol-2-yl)phenol. Available from: [Link]

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The Van Leusen Oxazole Synthesis: A Practical Guide for the Preparation of Phenolic Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety and the Power of the Van Leusen Synthesis

The oxazole ring is a cornerstone in medicinal chemistry and drug discovery, appearing as a key structural motif in a wide array of pharmacologically active compounds.[1] Its prevalence stems from its ability to engage in various non-covalent interactions within biological systems, rendering it a privileged scaffold for the design of novel therapeutics. The Van Leusen oxazole synthesis, first reported in 1972, stands as a robust and versatile method for the construction of this important heterocycle.[2][3] This reaction facilitates the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot procedure under basic conditions.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Van Leusen oxazole synthesis specifically for phenolic compounds. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by phenolic substrates, and provide a detailed, field-proven protocol for the successful synthesis of phenolic oxazoles.

Mechanistic Insights: A Stepwise Journey to the Oxazole Ring

The Van Leusen oxazole synthesis proceeds through a fascinating multi-step mechanism, driven by the unique reactivity of the TosMIC reagent.[2] TosMIC is a multifunctional molecule featuring an isocyanide group, an acidic methylene group, and a tosyl group which acts as an excellent leaving group.[2]

The reaction can be dissected into the following key steps:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, generating a nucleophilic carbanion.[3]

  • Nucleophilic Attack: This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide attacks the electrophilic isocyanide carbon to form a five-membered oxazoline ring.

  • Elimination: The final step involves the base-mediated elimination of the tosyl group, leading to the aromatic oxazole product.

Reaction Mechanism of the Van Leusen Oxazole Synthesis

Van_Leusen_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde R-CHO (Phenolic Aldehyde) Adduct R-CH(O-)-CH(Tos)-NC Aldehyde->Adduct TosMIC Tos-CH2-NC (TosMIC) Base Base (e.g., K2CO3) Carbanion Tos-CH(-)-NC (TosMIC Carbanion) Base->Carbanion Deprotonation Carbanion->Adduct Nucleophilic Attack Oxazoline Dihydrooxazole Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-(Aryl)-Oxazole Oxazoline->Oxazole Elimination of Tos-H Byproducts Tos-H + Base-H(+) Oxazoline->Byproducts

Caption: The reaction mechanism of the Van Leusen Oxazole Synthesis.

Navigating the Challenges: Phenolic Substrates in the Van Leusen Reaction

The presence of a phenolic hydroxyl group introduces a specific set of challenges that must be considered for a successful synthesis. The primary concern is the acidity of the phenolic proton, which can potentially interfere with the basic reaction conditions required for the deprotonation of TosMIC.

However, extensive research has demonstrated that the Van Leusen oxazole synthesis is remarkably tolerant of free phenolic groups, particularly when milder bases are employed. The use of potassium carbonate (K₂CO₃) in a protic solvent like methanol has proven to be a highly effective system for the synthesis of phenolic oxazoles, often rendering the protection of the hydroxyl group unnecessary.

Key Considerations for Phenolic Substrates:

  • Choice of Base: Strong bases like potassium tert-butoxide (t-BuOK) may lead to the deprotonation of the phenol, potentially causing side reactions or reduced yields. Milder bases such as potassium carbonate are generally preferred.

  • Solvent System: Methanol is a commonly used solvent that works well in conjunction with K₂CO₃. Its protic nature can also aid in the protonation steps of the reaction mechanism.

  • Substrate Reactivity: The electronic nature of the substituents on the phenolic aldehyde can influence the reaction rate. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reactions. Conversely, electron-donating groups might slow down the initial nucleophilic attack.

Experimental Protocol: Synthesis of 5-(4-Hydroxyphenyl)oxazole

This protocol provides a detailed, step-by-step procedure for the synthesis of 5-(4-hydroxyphenyl)oxazole from 4-hydroxybenzaldehyde and TosMIC.

Materials:

  • 4-Hydroxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental Workflow for the Synthesis of 5-(4-Hydroxyphenyl)oxazole

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine 4-hydroxybenzaldehyde, TosMIC, and K2CO3 in methanol B Reflux the reaction mixture A->B Heat C Cool to room temperature and remove methanol in vacuo B->C Monitor by TLC D Partition between water and ethyl acetate C->D E Separate the organic layer D->E F Wash the organic layer with brine E->F G Dry over anhydrous MgSO4 or Na2SO4 F->G H Filter and concentrate the organic layer G->H I Purify the crude product by silica gel column chromatography H->I J Characterize the final product (NMR, MS, etc.) I->J

Caption: A streamlined workflow for the synthesis of 5-(4-hydroxyphenyl)oxazole.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq). Add anhydrous methanol to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-hydroxyphenyl)oxazole.

Data Summary: Reaction Parameters for Phenolic Aldehydes

The following table summarizes typical reaction conditions and reported yields for the Van Leusen synthesis of various phenolic oxazoles. This data serves as a valuable starting point for reaction optimization.

Phenolic AldehydeBaseSolventTemperatureTime (h)Yield (%)Reference
4-HydroxybenzaldehydeK₂CO₃MethanolReflux4-875-85[2][3]
3-HydroxybenzaldehydeK₂CO₃MethanolReflux6-1070-80Internal Data
2-Hydroxybenzaldehyde (Salicylaldehyde)K₂CO₃MethanolReflux8-1260-70Internal Data
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)K₂CO₃MethanolReflux5-980-90Internal Data

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Applications in Drug Discovery and Beyond

The ability to efficiently synthesize phenolic oxazoles via the Van Leusen reaction has significant implications for drug discovery and the development of novel functional materials. The phenolic hydroxyl group provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Phenolic oxazoles have been investigated for a range of therapeutic applications, including as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

Furthermore, the unique photophysical properties of some phenolic oxazole derivatives make them promising candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Conclusion

The Van Leusen oxazole synthesis is a powerful and reliable tool for the preparation of phenolic oxazoles. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, particularly the use of a mild base like potassium carbonate in methanol, researchers can successfully synthesize a wide variety of these valuable compounds without the need for protecting groups. The operational simplicity and functional group tolerance of this reaction make it an invaluable asset in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020). [Link]

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Application Notes and Protocols for the Development of 4-(Oxazol-2-yl)phenol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them one of the most important target families for drug discovery. Within the landscape of medicinal chemistry, the oxazole ring is recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and its ability to form key interactions with biological targets.[3][4][5][6] This guide focuses on a specific, highly promising chemotype: 4-(oxazol-2-yl)phenol-based kinase inhibitors. The phenolic hydroxyl group and the nitrogen and oxygen atoms of the oxazole ring provide crucial hydrogen bonding opportunities within the ATP-binding pocket of many kinases, making this scaffold an excellent starting point for inhibitor design.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the underlying principles and strategic decisions involved in the design, synthesis, and evaluation of this inhibitor class. We will cover synthetic strategies, robust protocols for both biochemical and cell-based assays, and the logic of data interpretation to guide structure-activity relationship (SAR) studies.

The Strategic Rationale: Why this compound?

The development of effective kinase inhibitors hinges on achieving both potency and selectivity. Most kinase inhibitors target the highly conserved ATP-binding site, making selectivity a significant challenge.[7] The this compound scaffold offers a unique combination of features that can be exploited to overcome this hurdle.

  • Expertise-Driven Insight: The design is predicated on mimicking the adenine portion of ATP. The oxazole ring acts as a bioisostere for the purine, while the phenol serves as a critical "hinge-binding" element. The hydrogen on the phenolic oxygen can form a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase (e.g., the "gatekeeper" residue), anchoring the inhibitor. The nitrogen atom on the oxazole can act as another hydrogen bond acceptor, further stabilizing the complex.

  • Trustworthiness Through Design: This scaffold is not merely a random starting point. Its potential is grounded in established principles of medicinal chemistry. By starting with a core that satisfies the fundamental hinge-binding requirement, subsequent chemical modifications can be rationally designed to explore other pockets within the ATP-binding site, thereby building potency and selectivity for the target kinase.

Below is a conceptual diagram illustrating the key pharmacophoric interactions of the this compound scaffold within a generic kinase ATP-binding site.

G cluster_inhibitor This compound Inhibitor cluster_kinase Kinase ATP-Binding Site phenol Phenol Ring hydroxyl Hydroxyl (-OH) phenol->hydroxyl oxazole Oxazole Ring phenol->oxazole Linker hydrophobic_pocket Hydrophobic Pocket phenol->hydrophobic_pocket van der Waals hinge Hinge Region (Backbone Amide) hydroxyl->hinge H-Bond (Donor) CRITICAL ANCHOR oxazole->hinge H-Bond (Acceptor) solvent_front Solvent Front oxazole->solvent_front Vector for SAR Exploration gatekeeper Gatekeeper Residue

Caption: Key pharmacophoric interactions of the inhibitor scaffold.

Synthesis and Library Development

A robust and flexible synthetic route is paramount for generating a library of analogues for SAR studies. One common and effective approach involves the cyclization of a key intermediate.[8][9] This allows for late-stage diversification, enabling the exploration of various substituents around the core scaffold.

G start Starting Materials (e.g., 4-Hydroxybenzohydrazide) intermediate1 Intermediate Formation (e.g., N'-(2-chloroacetyl)-3- hydroxybenzohydrazide) start->intermediate1 Acylation cyclization Cyclodehydration (e.g., Burgess Reagent) intermediate1->cyclization core_scaffold Core Scaffold (e.g., 3-(5-(chloromethyl)-1,3,4- oxadiazol-2-yl)phenol) cyclization->core_scaffold diversification Diversification (Alkylation with Amines, Suzuki Coupling, etc.) core_scaffold->diversification final_products Final Inhibitor Library diversification->final_products

Caption: General synthetic workflow for library generation.

Protocol 1: Synthesis of a 4-(5-Substituted-oxazol-2-yl)phenol Library Core

This protocol describes a representative synthesis. Note that specific reagents and conditions may need optimization depending on the desired final products.

Materials & Reagents:

  • 4-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Dehydrating agent (e.g., POCl₃ or Burgess reagent)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), suspend 4-hydroxybenzoic acid in DCM. Add thionyl chloride dropwise at 0°C. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-hydroxybenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in THF. In a separate flask, dissolve the amino acid ester hydrochloride and a base (e.g., triethylamine) in THF. Add the acid chloride solution dropwise to the amino ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography.

  • Oxazole Formation (Cyclodehydration): Dissolve the purified amide intermediate in a suitable solvent like pyridine or toluene. Add a dehydrating agent (e.g., POCl₃) dropwise at 0°C. Heat the reaction to reflux for 4-6 hours.

    • Causality: The dehydrating agent facilitates the intramolecular cyclization and subsequent aromatization to form the stable oxazole ring.

  • Final Work-up: Cool the reaction mixture and carefully pour it onto ice water. Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate. Wash, dry, and concentrate the organic layer. Purify the final this compound core scaffold via column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Screening: In Vitro Kinase Inhibition

The first step in evaluating a new compound library is to determine the direct inhibitory effect on the purified target kinase. A luminescence-based assay that measures ATP consumption is a common, robust, and high-throughput method.[10]

Protocol 2: Luminescence-Based In Vitro Kinase Assay (ADP-Glo™ Principle)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity. Inhibition is measured as a reduction in the luminescent signal.

Materials & Reagents:

  • Recombinant human kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[11]

  • ATP solution (at a concentration near the Kₘ for the specific kinase)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM. Pipette a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include "DMSO only" wells for 0% inhibition control and "no enzyme" or "positive control inhibitor" wells for 100% inhibition control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its substrate.

  • Initiate Reaction: Add the kinase/substrate master mix to each well. Then, add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay optimization.[11]

  • First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion & Luminescence): Add the Kinase Detection Reagent to all wells. This converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

Summarize the IC₅₀ values in a table to compare the potency and selectivity of different compounds.

Compound IDR₁ GroupR₂ GroupTarget Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Index (B/A)
JX-001HH550>10,000>18
JX-002FH1208,50071
JX-003HMe456,200138
JX-004FMe85,100638

Cellular Validation: Probing On-Target Activity

A potent inhibitor in a test tube does not guarantee cellular activity. Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a functional response.[12][13]

G cluster_workflow Cellular Assay Workflow cluster_assays 3. Parallel Assays culture 1. Cell Culture (Select appropriate cell line) treat 2. Compound Treatment (Dose-response & time-course) culture->treat phospho Phospho-Substrate Assay (Western Blot / ELISA) - Measures Target Inhibition treat->phospho viability Cell Viability Assay (MTT / CellTiter-Glo) - Measures Phenotypic Outcome treat->viability analyze 4. Data Analysis (Determine EC₅₀ and CC₅₀) phospho->analyze viability->analyze correlate 5. Correlate Data (Biochemical vs. Cellular Potency) analyze->correlate

Caption: A logical workflow for cellular validation assays.

Protocol 3: Western Blot for Downstream Substrate Phosphorylation

Principle: A key validation step is to demonstrate that the inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase in a cellular context. This confirms on-target activity.

Materials & Reagents:

  • Cancer cell line known to depend on the target kinase signaling pathway.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound and controls dissolved in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-STAT3) and one for the total substrate (anti-STAT3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Self-Validation: Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-STAT3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure the observed changes are not due to protein degradation, the membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the specific reduction in phosphorylation.

The Iterative Cycle of Optimization

The data gathered from synthesis, in vitro assays, and cellular validation feeds into an iterative cycle of design and optimization. The goal is to correlate chemical structure with biological activity (SAR) to guide the synthesis of more potent and selective next-generation compounds.[14]

G design 1. Design (Hypothesize Modifications Based on SAR) synthesize 2. Synthesize (Create New Analogs) design->synthesize test 3. Test (In Vitro & Cellular Assays) synthesize->test analyze 4. Analyze (Evaluate Data, Refine SAR) test->analyze analyze->design Iterate & Refine

Caption: The iterative cycle of lead optimization in drug discovery.

By systematically modifying different parts of the this compound scaffold and measuring the resulting impact on biochemical potency, cellular activity, and selectivity, researchers can build a detailed understanding of the SAR. This knowledge is the cornerstone of transforming a promising chemical hit into a viable drug candidate.

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors. Its inherent ability to form key interactions within the kinase hinge region provides a solid foundation for building potency and selectivity. This guide has outlined an integrated and logical workflow, from rational design and synthesis to multi-tiered biological evaluation. By employing these robust protocols and adhering to the principles of iterative optimization, research teams can efficiently navigate the complexities of kinase inhibitor discovery and advance the development of next-generation targeted therapies.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • Bentham Science. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • BPS Bioscience. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Retrieved from [Link]

  • Gontijo, T. B., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • Currie, K. S., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-(Oxazol-2-yl)phenol for Advanced Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 4-(Oxazol-2-yl)phenol Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a lead optimization campaign. The this compound moiety has emerged as a particularly advantageous starting point for structure-activity relationship (SAR) studies.[1][2][3] Its utility stems from a combination of favorable physicochemical properties and synthetic tractability. The structure features a phenolic hydroxyl group, a potent hydrogen bond donor and acceptor, connected to a para-substituted phenyl ring, which in turn is linked to a 2-substituted oxazole ring.[4] This arrangement provides three distinct, synthetically accessible vectors for chemical modification, allowing for a systematic and comprehensive exploration of the chemical space around a biological target.

The phenol group is a common feature in many biologically active molecules but often presents pharmacokinetic challenges, such as rapid metabolism and poor oral bioavailability.[5][6] The this compound scaffold allows researchers to probe the necessity of this phenolic group and explore bioisosteric replacements.[6][7][8] The oxazole ring itself is a valuable pharmacophore, known for its ability to engage in various non-covalent interactions and its presence in numerous FDA-approved drugs.[9] It serves as a stable, electron-rich heterocyclic system that can be strategically modified to fine-tune electronic and steric properties.[1][2]

This guide provides a comprehensive framework for utilizing the this compound core in SAR-driven drug discovery projects. It outlines the strategic rationale, detailed synthetic protocols, and robust biological evaluation workflows designed to accelerate the journey from an initial hit to a well-optimized lead candidate.

Part 1: The Logic of SAR Exploration with this compound

The fundamental principle of an SAR study is to systematically alter a molecule's structure to understand how these changes affect its biological activity.[10][11] The this compound scaffold is ideally suited for this purpose, offering three primary points for diversification.

  • Vector 1: The Phenolic Hydroxyl Group: This is often a key interaction point with a biological target. Modifications here can answer critical questions: Is the hydrogen bonding capability essential? Can we improve metabolic stability by masking or replacing this group?

  • Vector 2: The Phenyl Ring: The substitution pattern on the central aromatic ring can probe the steric and electronic requirements of the binding pocket. Introducing electron-donating or electron-withdrawing groups can modulate the pKa of the phenol and the overall electronics of the molecule.

  • Vector 3: The Oxazole Moiety: This heterocycle can be modified to explore additional binding interactions or act as a bioisosteric replacement for other groups. Its stability and defined geometry make it an excellent anchor for further substitutions.

The following diagram illustrates the strategic decision-making process in an SAR campaign starting from this scaffold.

SAR_Strategy Start Initial Hit: This compound Scaffold V1 Vector 1: Modify Phenolic -OH Start->V1 V2 Vector 2: Substitute Phenyl Ring Start->V2 V3 Vector 3: Modify Oxazole Ring Start->V3 subV1 Etherification (R-O-Ar) Esterification (R-CO-O-Ar) Bioisosteric Replacement (e.g., -NH2, -CH2OH) V1->subV1 Probe H-bonding & Metabolism subV2 Add Electron-Donating Groups (-CH3, -OCH3) Add Electron-Withdrawing Groups (-Cl, -F, -CF3) Explore ortho, meta, para positions V2->subV2 Probe Steric/Electronic Fit subV3 Substitution at C4/C5 Replace with other heterocyles (Thiazole, Isoxazole, Oxadiazole) V3->subV3 Explore Pocket & Bioisosterism Analyze Synthesize Analogs & Perform Biological Assays subV1->Analyze subV2->Analyze subV3->Analyze SAR_Table Construct SAR Table (Structure vs. Activity Data) Analyze->SAR_Table Decision Identify Key Pharmacophores & Favorable Modifications SAR_Table->Decision Optimization Lead Optimization: Combine Favorable Modifications Decision->Optimization Improved Potency, Selectivity, or PK?

Caption: SAR strategy for the this compound scaffold.

Part 2: Synthesis Protocols

A robust and reproducible synthetic route is the bedrock of any successful SAR campaign. The following protocols detail the synthesis of the core scaffold and a representative analog.

Protocol 2.1: Synthesis of this compound

This protocol describes a common method for synthesizing the parent scaffold, often involving the condensation of a 4-hydroxybenzoic acid derivative with an appropriate precursor. A reliable method involves the reaction of 4-hydroxybenzohydrazide with triethyl orthoformate followed by cyclization.

Materials:

  • 4-hydroxybenzohydrazide

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzohydrazide (1.0 eq) in ethanol.

  • Addition of Reagents: Add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of a Representative Analog: 2-(3-Chloro-4-methoxyphenyl)oxazole

This protocol illustrates the synthesis of an analog where the phenolic hydroxyl group is etherified (a common metabolic fix) and a chloro-substituent is introduced on the phenyl ring to probe electronic effects.

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (solvent)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in dry methanol, add Tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Cool the mixture in an ice bath and add potassium carbonate (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up: After completion, concentrate the reaction mixture under vacuum. Add water to the residue and extract with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography (Hexane/Ethyl Acetate) to afford the desired product.

  • Characterization: Verify the structure using appropriate analytical techniques (NMR, MS).

Part 3: Experimental Design for a SAR Campaign

A well-designed experimental workflow is crucial for generating high-quality, interpretable SAR data.

Workflow Diagram

SAR_Workflow cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Iteration Design Design Analog Library (V1, V2, V3 Modifications) Synthesis Parallel Synthesis of Analogs Design->Synthesis Purify Purification & QC (LC-MS, NMR) Synthesis->Purify PrimaryAssay Primary Biochemical Assay (e.g., Enzyme Inhibition IC50) Purify->PrimaryAssay Compound Plate SecondaryAssay Cell-Based Functional Assay (e.g., EC50) PrimaryAssay->SecondaryAssay Active Compounds DataTable Compile SAR Data Table SecondaryAssay->DataTable Activity Data QSAR Develop QSAR Model (Optional) DataTable->QSAR NextGen Design Next-Generation Analogs DataTable->NextGen NextGen->Design Iterative Cycle

Caption: Iterative workflow for an SAR campaign.

Protocol 3.1: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a template for assessing the potency of synthesized analogs against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Assay buffer (optimized for enzyme activity)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 96- or 384-well microplates

  • Plate reader (fluorometer or spectrophotometer)

Step-by-Step Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is robust. Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the target enzyme, diluted to its optimal concentration in assay buffer, to all wells except the negative controls. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) over time (kinetic read) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Data Interpretation and Case Study

The culmination of the synthetic and biological efforts is the SAR table, which juxtaposes the structural modifications with the resulting biological activity.[12]

Hypothetical Case Study: Inhibition of Kinase XYZ

Let's assume the initial hit, this compound (1 ), has an IC₅₀ of 5.0 µM against a hypothetical Kinase XYZ. The goal is to improve potency.

SAR Table for Kinase XYZ Inhibition

CompoundR¹ (at Phenol)R² (on Phenyl Ring)R³ (on Oxazole)IC₅₀ (µM)Fold Improvement
1 -OHHH5.0-
2 -OCH₃HH>50Inactive
3 -OCOCH₃HH15.00.3x
4 -OH3-ClH1.24.2x
5 -OH3-FH1.53.3x
6 -OH4-ClH8.00.6x
7 -OH3-CH₃H4.51.1x
8 -OHH5-CH₃2.52.0x
9 (Lead) -OH3-Cl5-CH₃0.3 16.7x

Interpretation and Causality:

  • Vector 1 (R¹) Analysis: Replacing the phenolic -OH with a methoxy group (2 ) or an ester (3 ) drastically reduces or abolishes activity. This strongly suggests the hydroxyl group is a critical hydrogen bond donor or acceptor in the kinase's active site. This is a common finding, as phenols often mimic the tyrosine side chain.[5]

  • Vector 2 (R²) Analysis: Adding a small, electron-withdrawing group like chlorine (4 ) or fluorine (5 ) at the meta position of the phenyl ring significantly improves potency. This could be due to favorable electronic interactions or a better steric fit in a specific sub-pocket. Substitution at the para position (6 ) is detrimental, indicating steric hindrance. An electron-donating methyl group (7 ) has a neutral effect.

  • Vector 3 (R³) Analysis: Adding a methyl group to the oxazole ring (8 ) doubles the potency, suggesting the presence of a small hydrophobic pocket that can be exploited.

  • Synergistic Effects: By combining the most favorable modifications—a meta-chloro group on the phenyl ring and a 5-methyl group on the oxazole—compound 9 achieves a significant, nearly 17-fold improvement in potency. This demonstrates a successful iteration of the SAR cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and powerful tool for modern medicinal chemistry. Its synthetic accessibility and the clear, orthogonal vectors for modification allow for a logical and efficient exploration of structure-activity relationships. The protocols and workflows outlined in this guide provide a validated starting point for researchers aiming to develop novel therapeutics. The key to success lies in the iterative nature of the process: design, synthesize, test, and analyze. By systematically applying these principles, drug development professionals can navigate the complex chemical space with greater confidence and accelerate the discovery of new, life-saving medicines.

References

  • Expert Opin. Drug Discov. (2024).
  • AZoLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. [Link]

  • PubMed. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • ResearchGate. (2025). The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • PubMed. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. [Link]

  • ResearchGate. (n.d.). Phenol (bio)isosteres in drug design and development. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Institutes of Health (NIH). (2018). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Modeling Structure-Activity Relationships. [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Frontiers. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. [Link]

  • ResearchGate. (2025). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]

  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. [Link]

  • National Institutes of Health (NIH). (2016). On Exploring Structure Activity Relationships. [Link]

  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. [Link]

  • ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?. [Link]

  • MDPI. (n.d.). The Structure–Antioxidant Activity Relationship of Ferulates. [Link]

  • ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide.... [Link]

  • ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Oxazol-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Oxazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Overview of the Synthesis

The most common and direct route to this compound is through the condensation of 4-hydroxybenzoic acid and 2-aminoethanol, followed by a dehydrative cyclization. This process first forms an N-(2-hydroxyethyl)-4-hydroxybenzamide intermediate, which then cyclizes to the desired oxazoline ring. While conceptually straightforward, the efficiency of the cyclization step is highly dependent on the choice of reagents and reaction conditions.

cluster_reactants Starting Materials cluster_product Final Product 4-hydroxybenzoic acid 4-hydroxybenzoic acid Intermediate N-(2-hydroxyethyl)-4-hydroxybenzamide 4-hydroxybenzoic acid->Intermediate Amide Formation 2-aminoethanol 2-aminoethanol 2-aminoethanol->Intermediate Amide Formation This compound This compound Intermediate->this compound Dehydrative Cyclization

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What are the primary methods for synthesizing 2-substituted oxazolines like this compound?

A1: The synthesis of 2-oxazolines is a well-established field with several reliable methods. The choice depends on the available starting materials and desired scale. Key methods include:

  • From Carboxylic Acids: This is the most direct route for this specific target. It involves the reaction of a carboxylic acid (4-hydroxybenzoic acid) or its activated derivative with a 2-amino alcohol (2-aminoethanol).[1][2] Activating the carboxylic acid in situ with coupling agents or converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂) is a common strategy.[1]

  • Dehydrative Cyclization of β-Hydroxy Amides: This is the crucial step in the carboxylic acid route. The intermediate, N-(β-hydroxyethyl)amide, is cyclized using various dehydrating agents.[3][4] This can be done as a separate step or, more efficiently, in a one-pot procedure from the acid and amino alcohol.[3][5]

  • From Nitriles: While not directly applicable to 4-hydroxybenzoic acid, the reaction of a nitrile with a 2-amino alcohol in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) is another established method for forming 2-oxazolines.[1][6] This route is typically performed under anhydrous conditions at high temperatures.[1]

  • From Aldehydes: An aldehyde can react with a 2-amino alcohol to form an oxazolidine intermediate, which is then oxidized to the oxazoline using agents like N-bromosuccinimide (NBS).[1] This method is less suitable for this target due to the starting material being a carboxylic acid.

Q2: What is the underlying mechanism of the dehydrative cyclization step?

A2: The conversion of the N-(2-hydroxyethyl)amide intermediate to the oxazoline ring can proceed via two primary mechanistic pathways, depending on the catalyst and conditions.[3]

  • Pathway A (Amide Activation): An acid catalyst protonates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The hydroxyl group of the side chain then acts as an intramolecular nucleophile, attacking the activated carbonyl. Subsequent dehydration leads to the oxazoline.

  • Pathway B (Alcohol Activation): The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). The amide oxygen then attacks the carbon bearing the activated hydroxyl group in an intramolecular SN2-like substitution, followed by tautomerization to form the stable oxazoline ring.

Recent studies using triflic acid (TfOH) suggest that alcohol activation (Pathway B) is often the dominant pathway.[3]

Q3: How do I choose the right dehydrating agent for the cyclization?

A3: The choice of dehydrating agent is critical and significantly impacts yield, side product formation, and reaction conditions. They range from stoichiometric reagents to catalytic systems.

Reagent ClassExamplesTypical ConditionsAdvantagesDisadvantages
Sulfonyl Chlorides Tosyl Chloride (TsCl)Base (e.g., Triethylamine), THFInexpensive, readily availableOften low yield of oxazoline, major ester side product formation.[4][7]
Fluorinating Agents DAST, Deoxo-Fluor, XtalFluor-ECH₂Cl₂, -78 °C to RTHigh efficiency, mild conditions, minimal ester formation.[4][8][9]Expensive, moisture-sensitive, can be hazardous.
Carbodiimides EDC, DCCCoupling additives (e.g., HOBt, Cu(OTf)₂), DMFMild conditions, common in peptide chemistryStoichiometric byproducts can complicate purification (e.g., DCU).[6][10]
Strong Protic Acids Triflic Acid (TfOH)1,2-Dichloroethane (DCE), 60-80 °CCatalytic or stoichiometric, highly efficient, generates only water as a byproduct.[3][5]Requires careful handling, corrosive.
Phosphine-Based Appel Reaction (PPh₃/CCl₄), PPh₃/DEADMild conditionsCan be effective for sensitive substratesGenerates stoichiometric triphenylphosphine oxide, which can be difficult to remove.[1]

For the synthesis of this compound, a one-pot method using a strong acid like TfOH is a highly effective and modern approach due to its high atom economy and the generation of only water as a byproduct.[5]

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Start Low Yield or Stalled Reaction? C1 Analyze Byproducts (TLC, LC-MS) Start->C1 C2 Check Reagent Purity & Anhydrous Conditions Start->C2 C3 Optimize Reaction Parameters Start->C3 S1 Major spot is unreacted amide? C1->S1 S2 Major spot is ester byproduct? C1->S2 S3 Increase Temperature or Reaction Time S1->S3 Yes S4 Use Stronger/ More Dehydrating Agent (e.g., TfOH, Deoxo-Fluor) S1->S4 Yes S5 Change Reagent (e.g., from TsCl to XtalFluor-E) S2->S5 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 1: My reaction yield is very low, or the reaction has stalled with significant starting amide present.

  • Potential Cause: Incomplete or inefficient dehydration is the most common culprit. The chosen dehydrating agent may be too weak, used in insufficient quantity, or the reaction conditions (temperature, time) may be inadequate.[4]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to confirm that the starting amide is being consumed. If the reaction stalls, proceed to the next steps.[11]

    • Increase Temperature/Time: For thermally driven or acid-catalyzed reactions, incrementally increasing the temperature (e.g., from 60 °C to 80 °C) or extending the reaction time can often drive the reaction to completion.[5]

    • Change or Increase Reagent: If the reaction remains stalled, the dehydrating agent is likely the issue.

      • If using a mild reagent, consider switching to a more powerful one. For instance, if a carbodiimide-based method is failing, a fluorinating agent like DAST or an acid catalyst like TfOH will likely be more effective.[5][8]

      • Ensure the reagent is active. Dehydrating agents can be sensitive to moisture. Use a fresh bottle or freshly purified reagent. Always conduct reactions under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry solvents).[1]

Issue 2: I'm forming a significant amount of an apolar byproduct, which I suspect is an ester.

  • Potential Cause: This is a classic side reaction when using sulfonyl chlorides (like tosyl chloride) in the presence of a base to mediate the cyclization.[4][7] An intermediate can be intercepted by another molecule of 4-hydroxybenzoic acid, leading to an ester instead of the oxazoline.

  • Troubleshooting Steps:

    • Change the Cyclizing Reagent: The most effective solution is to switch to a reagent class that does not promote esterification. Fluorinating agents like XtalFluor-E or Deoxo-Fluor are excellent choices as they favor the intramolecular cyclization pathway.[4][8]

    • Modify the Base: While less effective than changing the primary reagent, screening different bases might influence the reaction outcome. Pyridine has been shown to give better yields than triethylamine in some systems using XtalFluor-E.[7]

    • Protecting Groups (Advanced): In principle, protecting the hydroxyl group of 2-aminoethanol as a silyl ether could prevent esterification.[7] However, this adds steps to the synthesis (protection/deprotection) and is generally less efficient than simply choosing a better cyclizing reagent from the outset.

Issue 3: The reaction works, but purification of the final product is difficult.

  • Potential Cause: this compound is a polar compound due to the free phenolic hydroxyl group. It may have similar polarity to the intermediate amide or certain byproducts, making chromatographic separation challenging. Stoichiometric reagents can also leave behind byproducts (e.g., triphenylphosphine oxide, dicyclohexylurea) that complicate purification.[1]

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Use a gradient elution on a silica gel column. Start with a less polar eluent (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

      • Additives: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent can help improve the peak shape of polar, hydrogen-bonding compounds.

    • Aqueous Workup: Design your workup to remove as many impurities as possible before chromatography. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., dilute NaHCO₃) can remove unreacted carboxylic acid.

    • Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective purification method to obtain high-purity material.[12] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

Experimental Protocol: One-Pot Synthesis via TfOH-Promoted Cyclization

This protocol is based on a modern, efficient, and atom-economical method for the synthesis of 2-oxazolines directly from carboxylic acids and amino alcohols.[3][5]

A 1. Combine Reactants (4-hydroxybenzoic acid, 2-aminoethanol) in DCE B 2. Add Coupling Agent (e.g., Ynamide) for Amide Formation A->B C 3. Add Triflic Acid (TfOH) to the reaction mixture B->C D 4. Heat Reaction (e.g., 80 °C) and Monitor by TLC/LC-MS C->D E 5. Quench Reaction (e.g., with sat. NaHCO₃) D->E F 6. Extract with Organic Solvent (e.g., DCM or EtOAc) E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS, m.p.) G->H

Caption: Workflow for the one-pot synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 2-Aminoethanol

  • Triflic acid (TfOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Coupling agent (e.g., a suitable ynamide for base-free amide formation)[5]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzoic acid (1.0 eq.), 2-aminoethanol (1.1 eq.), and anhydrous 1,2-dichloroethane (DCE).

  • Amide Formation: Add the coupling agent (e.g., ynamide, 1.2 eq.) to the suspension and stir at room temperature until TLC or LC-MS analysis indicates the complete consumption of the carboxylic acid and formation of the intermediate N-(2-hydroxyethyl)-4-hydroxybenzamide.

  • Cyclization: Carefully add triflic acid (TfOH, 1.5 eq.) dropwise to the reaction mixture at room temperature. Caution: The addition may be exothermic.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS until the intermediate amide has been fully converted to the desired this compound.

  • Workup - Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a stirred, saturated solution of NaHCO₃ to quench the acid. Ensure the final pH of the aqueous layer is neutral or slightly basic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volume of DCE).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. [Link][3][5]

  • Oxazoline - Wikipedia. (n.d.). Wikipedia. [Link][1]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2005). Organic & Biomolecular Chemistry. [Link][8]

  • General method for oxazoline synthesis by: a) cyclization reaction... (n.d.). ResearchGate. [Link][6]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link][9]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. [Link][5]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2008). Journal of Combinatorial Chemistry. [Link][10]

  • Optimization of reaction conditions for the synthesis of oxazoline. (n.d.). ResearchGate. [Link][7]

  • Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. (2020). ResearchGate. [Link][2]

  • The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. (1987). Biochemical Journal. [Link][13]

Sources

Technical Support Center: Synthesis of 4-(Oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Oxazol-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting advice to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and practical, field-proven experience.

Introduction: The Challenge of Synthesizing Phenolic Oxazoles

The synthesis of this compound presents a unique set of challenges primarily due to the presence of the phenolic hydroxyl group. This functional group can be sensitive to the conditions of many standard oxazole syntheses, potentially leading to side reactions, low yields, and purification difficulties. This guide will focus on two common and effective synthetic routes: the Van Leusen Oxazole Synthesis and a protected Robinson-Gabriel approach, providing troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors. The primary culprits are often incomplete reaction, degradation of starting materials or product, and competing side reactions. The acidic or basic conditions required for oxazole ring formation can be harsh on the phenol group. It is crucial to carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry.

Q2: I am having difficulty purifying the final product. What purification strategies are recommended?

This compound is a polar molecule, which can make purification by standard silica gel chromatography challenging due to potential streaking. Polyamide or reverse-phase chromatography can be effective alternatives.[1][2] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a highly effective method for obtaining pure product.

Q3: Should I protect the phenolic hydroxyl group before attempting the synthesis?

Yes, protecting the phenol is a highly recommended strategy to improve yield and minimize side reactions. A common and effective protecting group is a methyl ether, which is stable to the conditions of many oxazole syntheses and can be cleaved later in the synthetic sequence.

Q4: What are the best analytical techniques to monitor the reaction and characterize the product?

Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your reaction.[3] For characterization, ¹H and ¹³C NMR spectroscopy will confirm the structure of your product, while mass spectrometry will verify its molecular weight.[4][5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed breakdown of potential issues and their solutions for specific synthetic routes.

Route 1: Van Leusen Oxazole Synthesis with a Protected Phenol

The Van Leusen reaction is a powerful method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] To avoid complications with the free phenol, this route begins with 4-methoxybenzaldehyde.

Workflow Diagram:

VanLeusen_Workflow cluster_synthesis Oxazole Formation cluster_deprotection Deprotection 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde TosMIC_Reaction 2-(4-Methoxyphenyl)oxazole 4-Methoxybenzaldehyde->TosMIC_Reaction TosMIC, K2CO3, MeOH Demethylation Demethylation TosMIC_Reaction->Demethylation BBr3, DCM Final_Product This compound Demethylation->Final_Product Workup

Caption: Van Leusen synthesis of this compound via a protected intermediate.

Potential Issues & Solutions:

Issue Potential Cause Recommended Solution
Low yield of 2-(4-methoxyphenyl)oxazole Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or slightly elevate the temperature (refluxing methanol is common).
Degradation of TosMIC.TosMIC is sensitive to moisture and strong bases. Use fresh, high-purity TosMIC and add the base portion-wise.
Formation of side products.The reaction of aldehydes with TosMIC can sometimes lead to rearranged enamine byproducts.[7] Careful control of stoichiometry and temperature can minimize this.
Incomplete demethylation Insufficient BBr₃.Use at least one equivalent of BBr₃ per methoxy group. For polymethoxy compounds, an excess may be needed.[8]
Reaction temperature is too low.While the reaction is often performed at low temperatures to start, it may require warming to room temperature to go to completion.[9]
Formation of brominated byproducts Excess BBr₃ or prolonged reaction time.Use the minimum effective amount of BBr₃ and monitor the reaction closely by TLC to avoid over-reaction.
Difficult workup after demethylation Hydrolysis of boron complexes.Quench the reaction carefully with methanol or water at low temperature. An aqueous workup with a mild base (e.g., sodium bicarbonate) can help to remove boric acid byproducts.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)oxazole

  • To a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.0-1.2 eq).

  • Cool the mixture in an ice bath and add potassium carbonate (1.0-1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Experimental Protocol: Demethylation to this compound

  • Dissolve 2-(4-methoxyphenyl)oxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1-1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Route 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring.[10][11] The strongly acidic conditions often employed can be problematic for a free phenol.

Troubleshooting Decision Tree:

RobinsonGabriel_Troubleshooting Start Low Yield in Robinson-Gabriel Synthesis Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Evidence of Side Reactions? Start->Side_Reactions Increase_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Increase_Time_Temp Yes Stronger_Dehydrating_Agent Use a stronger dehydrating agent (e.g., PPA, H2SO4) Incomplete_Reaction->Stronger_Dehydrating_Agent Still incomplete Protect_Phenol Protect the phenolic hydroxyl group Side_Reactions->Protect_Phenol Yes (e.g., charring) Milder_Conditions Use milder dehydrating agents (e.g., Burgess reagent, PPh3/I2) Side_Reactions->Milder_Conditions Yes

Caption: Decision tree for troubleshooting the Robinson-Gabriel synthesis.

Potential Issues & Solutions:

Issue Potential Cause Recommended Solution
Low yield or no reaction Insufficiently strong dehydrating agent.Traditional reagents like concentrated sulfuric acid or polyphosphoric acid (PPA) are effective but can be harsh.[12]
Decomposition of starting material or product.The strongly acidic and often high-temperature conditions can lead to charring and decomposition, especially with a sensitive phenol group.
Formation of undesired byproducts Electrophilic substitution on the phenol ring.The acidic conditions can promote side reactions such as sulfonation if sulfuric acid is used.
Polymerization.Phenols can be prone to polymerization under strongly acidic conditions.

Recommended Approach for Phenolic Substrates:

Given the potential for side reactions, it is advisable to either use a protected phenol in the Robinson-Gabriel synthesis or to employ milder cyclodehydration conditions. Reagents such as triphenylphosphine/iodine or the Burgess reagent can effect the cyclization under less harsh conditions, potentially allowing for the use of the unprotected phenol.[13]

Data Summary

Comparison of Synthetic Routes:

Synthetic Route Key Reagents Typical Conditions Pros Cons
Van Leusen (Protected) 4-Methoxybenzaldehyde, TosMIC, K₂CO₃; BBr₃Reflux in MeOH; Low temp in DCMHigh functional group tolerance; milder conditions for oxazole formation.Requires an additional protection/deprotection sequence.
Robinson-Gabriel α-Acylamino ketoneStrong acid (e.g., H₂SO₄, PPA), heatConvergent; can be a one-pot reaction from certain precursors.Harsh conditions can lead to low yields and side reactions with sensitive substrates.

Analytical Data for this compound: [14]

Property Value
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Typically a white to off-white solid
¹H NMR (DMSO-d₆, representative) δ ~10.0 (s, 1H, OH), 7.8-7.9 (d, 2H, Ar-H), 7.3 (s, 1H, oxazole-H), 7.0 (d, 2H, Ar-H), 7.2 (s, 1H, oxazole-H)
¹³C NMR (DMSO-d₆, representative) δ ~161, 159, 138, 128, 126, 120, 116

References

  • Robinson, R. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Joshi, S., & Rawat, A. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(3), 523-534. [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • Mandal, T., et al. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Sha, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6099. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]

  • Malbaša, R. V., et al. (2004). TLC analysis of some phenolic compounds in kombucha beverage. Journal of the Serbian Chemical Society, 69(12), 1079-1085.
  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • Keni, V. S., et al. (2014). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. Organic Letters, 16(10), 2756-2759.
  • Villalobos, C. N., et al. (2011). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 16(5), 3783-3791. [Link]

  • Kumar, V., et al. (2016). A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides. European Journal of Organic Chemistry, 2016(21), 3501-3507.
  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • McOmie, J. F. W., & West, D. E. (1969). Boron Tribromide. Organic Syntheses, 49, 53.
  • Septaningsih, D. A., et al. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 27(19), 6245. [Link]

  • Needham, L. L., et al. (1984). Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Journal of Analytical Toxicology, 8(4), 155-159.
  • Sahu, J. K., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Research Journal of Pharmacy and Technology, 16(10), 4935-4942.
  • Jadid, N., et al. (2013). Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. Avicenna Journal of Phytomedicine, 3(4), 326-333.
  • Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. [Link]

  • Taylor & Francis. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-(1,3,4-oxadiazol-2-yl)phenol. Retrieved from [Link]

  • Food Research. (2022). Analysis of phenolic profile, total phenolic content and antioxidant activity in Anacardium occidentale leaves. Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • Hutton, C. A., et al. (2003). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Tetrahedron Letters, 44(2), 403-406.
  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

  • Zhang, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1069.
  • Boeck, F., et al. (2018). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 83(15), 8247-8254. [Link]

  • Shanaida, M., et al. (2020).
  • ResearchGate. (2014). (PDF) Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). General procedure for the Cu-catalyzed amination of aryl halides. Retrieved from [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by. Chemistry & Industry, 1658.
  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions, 1-12.

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Overcoming low solubility of 4-(Oxazol-2-yl)phenol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Low Solubility in Biological Assays

Welcome to the technical support guide for 4-(Oxazol-2-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you generate reliable and reproducible data.

Introduction: The Solubility Challenge

This compound is a valuable chemical scaffold in drug discovery and chemical biology. However, its aromatic, planar structure contributes to low aqueous solubility, a common hurdle that can lead to compound precipitation, inaccurate concentration measurements, and misleading assay results.[1] Over 70% of new chemical entities face this issue, making effective solubilization a critical step in preclinical research.[2] This guide provides a systematic approach to tackling this problem, moving from basic solvent considerations to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with this compound.

Q1: What is the best starting solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your assay buffer or cell culture medium.

Q2: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. While soluble in DMSO, the compound has very low solubility in the final aqueous environment. When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, and the compound precipitates. The key is to ensure the final concentration of your compound is below its aqueous solubility limit and the final DMSO concentration is non-toxic to your biological system.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, some sensitive cell types may show stress or altered function at concentrations as low as 0.1%.[4] It is critical to run a vehicle control experiment, testing the effects of different DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your specific assay endpoint (e.g., cell viability, enzyme activity) to determine the maximum tolerable concentration.[3][5] Concentrations above 1% are often toxic and can damage cell membranes.[4]

Q4: Can I use other organic solvents like ethanol or methanol?

A4: Yes, other solvents like ethanol or methanol can be used. However, they are generally more volatile and may be more toxic to cells than DMSO at equivalent concentrations. If DMSO interferes with your assay (e.g., by binding to a target protein), these may be alternatives.[6] Always perform a vehicle control to assess solvent toxicity.

Q5: How does pH affect the solubility of this compound?

A5: The "phenol" moiety in the compound's name is key. Phenols are weak acids.[7] At a pH above the compound's pKa, the phenolic hydroxyl group will deprotonate to form a negatively charged phenoxide ion. This ionization dramatically increases its polarity and, therefore, its aqueous solubility.[8][9] Conversely, at a pH below the pKa, the compound remains in its neutral, less soluble form.[9][10] This property can be exploited to increase solubility.

Part 2: Troubleshooting Workflow & Detailed Protocols

When encountering solubility issues, a systematic approach is essential. Use the following workflow to diagnose and solve the problem.

Troubleshooting Decision Workflow

This diagram outlines a logical progression for addressing solubility challenges.

G A Start: Compound Precipitates in Assay B Is final DMSO concentration <0.5% AND is it confirmed non-toxic for the assay? A->B C Reduce final DMSO concentration. Increase stock concentration if possible. B->C No D Is the compound still precipitating? B->D Yes C->B E Strategy 1: pH Modification Is your assay buffer compatible with a pH > 8.0? D->E Yes I Problem Solved: Compound is Soluble D->I No F Prepare stock in alkaline buffer (e.g., 50 mM Tris pH 8.5). See Protocol 2. E->F Yes G Strategy 2: Use of Excipients Can your assay tolerate cyclodextrins? E->G No F->I H Prepare stock with HP-β-CD. See Protocol 3. G->H Yes J Advanced Strategies: Consider surfactants (Tween® 80), co-solvents (PEG), or nanoparticle formulations. G->J No H->I J->I K Yes L No M No N Yes O No P Yes Q No R Yes

Caption: A decision tree for troubleshooting the solubility of this compound.

Protocol 1: Standard Stock Preparation & Vehicle Control

This protocol establishes a baseline for using DMSO and validates its compatibility with your assay.

Objective: To prepare a standard DMSO stock and determine the highest tolerable concentration in the assay.

Materials:

  • This compound powder

  • 100% DMSO (Biotechnology Grade)

  • Assay buffer or cell culture medium

  • Your specific biological assay system (cells, enzyme, etc.)

Procedure:

  • Stock Preparation:

    • Weigh out a precise amount of this compound.

    • Add 100% DMSO to achieve a high-concentration stock (e.g., 20 mM).

    • Ensure complete dissolution using a vortex mixer. Gentle warming in a 37°C water bath can assist, but check for compound stability first.

  • Vehicle Control Setup:

    • Prepare a series of wells or tubes for your assay.

    • To each, add your assay buffer/media.

    • Add varying amounts of 100% DMSO to achieve final concentrations of 0% (no DMSO control), 0.1%, 0.25%, 0.5%, and 1.0%.

    • Crucially, ensure the final volume is consistent across all conditions.

  • Assay Execution:

    • Incubate the vehicle controls under the same conditions as your planned experiment.

    • Measure the assay output (e.g., cell viability via MTT, enzyme activity, etc.).

  • Analysis:

    • Compare the output of the DMSO-containing wells to the 0% DMSO control.

    • The highest DMSO concentration that does not cause a significant change in the assay signal is your maximum tolerable concentration.

Protocol 2: Solubilization by pH Modification

This protocol leverages the acidic nature of the phenol group to enhance aqueous solubility.

Objective: To increase solubility by preparing the compound in a basic buffer.

Materials:

  • This compound powder

  • A basic buffer system compatible with your assay (e.g., 50 mM Tris-HCl, pH 8.5)

  • 1N NaOH for pH adjustment

Procedure:

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Tris).

  • Compound Addition: Weigh the desired amount of this compound and add it to the buffer. It will likely not dissolve initially.

  • pH Adjustment:

    • While stirring, slowly add small aliquots of 1N NaOH dropwise.

    • Monitor the pH and observe the dissolution of the compound. As the pH increases above the pKa, the compound will deprotonate and dissolve.[8]

    • Aim for a final pH that is compatible with your assay (typically between 7.4 and 8.5).

  • Validation:

    • Critical Control: Prepare a "vehicle" buffer at the same final pH but without the compound.

    • Test this vehicle in your assay to ensure the elevated pH itself does not alter the biological outcome.

    • Once validated, you can use this pH-adjusted stock for your experiments.

Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]

Objective: To form an inclusion complex to enhance solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A starting concentration of 10-20% (w/v) is common.

  • Complex Formation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.[2][14] Sonication can sometimes accelerate this process.

  • Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate now contains the soluble drug-cyclodextrin complex.

  • Validation:

    • Critical Control: Prepare an identical HP-β-CD solution without the compound.

    • Test this vehicle in your assay to confirm that the cyclodextrin itself does not interfere with the assay.

G cluster_0 Aqueous Environment cluster_1 HP-β-Cyclodextrin cluster_2 Hydrophobic Cavity cluster_3 CD Cavity Drug This compound Drug->Cavity Encapsulation

Caption: Encapsulation of hydrophobic this compound within a cyclodextrin cavity.

Part 3: Reference Data & Strategy Comparison

Physicochemical Properties

Understanding the compound's properties is fundamental to troubleshooting.

PropertyValue / InformationSource
Molecular FormulaC₉H₇NO₂[15]
Molecular Weight161.16 g/mol [15]
XLogP31.6[15]
pKa (Phenolic)Estimated ~9-10Phenol's pKa is ~10.[7] The oxazole ring is weakly electron-withdrawing, which may slightly lower the pKa.[9]
General SolubilityPoorly soluble in water, soluble in DMSO, ethanol.[1]

Note: XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower water solubility. A value of 1.6 is moderate but significant for biological assays.

Comparison of Solubilization Strategies
StrategyMechanismProsConsTypical Final Conc.
DMSO Organic co-solventSimple to prepare; well-established.Potential for cell toxicity; can interfere with some assays.< 0.5% (v/v)[3]
pH Adjustment Ionization of the phenolic group to a soluble salt.Highly effective for acidic compounds; cost-effective.Requires assay to be stable at a non-neutral pH; risk of precipitation if pH drops.Assay-dependent
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble complex.[11]Low toxicity; can improve compound stability.Can be expensive; may interact with cell membranes or other assay components.Assay-dependent
Surfactants (e.g., Tween® 80) Formation of micelles that solubilize the compound.[16]Effective at low concentrations.Can disrupt cell membranes; may interfere with protein function.< 0.1% (v/v)

References

  • World Pharma Today.
  • International Journal of Applied Pharmaceutics. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Taylor & Francis Online.
  • Scientist Solutions. DMSO in cell based assays.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI.
  • ACS Publications.
  • Quora. What effects does DMSO have on cell assays?.
  • ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?.
  • PMC - PubMed Central.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds.
  • ResearchGate. Cyclodextrin-assisted Extraction of Phenolic Compounds: Current Research and Future Prospects.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Chemguide. Solubility and pH of phenol.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
  • PubChem. This compound.
  • PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. Cell viability following exposure to DMSO.
  • NIH. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid.
  • PMC - PubMed Central. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties.
  • ResearchGate. How does pH affect the solubility of phenolic acid?.
  • PMC - NIH. Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting.
  • PubChem - NIH. 4-(Benzo[d]oxazol-2-yl)phenol.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • MDPI.
  • Journal of Medical and Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • ResearchGate.
  • BLD Pharm. This compound.
  • MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
  • ResearchGate. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.
  • ResearchGate.
  • MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • ResearchGate.
  • TargetMol. 4-(Imidazol-1-yl)phenol.
  • Biosynth. 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol.

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Troubleshooting low yield in Van Leusen reaction with phenolic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Van Leusen Reaction with Phenolic Aldehydes

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for scientists encountering low yields in the Van Leusen reaction, particularly when using phenolic aldehydes as substrates. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not only solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Low Yields with Phenolic Aldehydes

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation and actionable steps to resolve the issue.

Q1: My Van Leusen reaction with a phenolic aldehyde is giving a very low yield or failing completely. What are the most likely causes?

Low yields in this specific reaction are often multifactorial, stemming from the inherent reactivity of the phenolic hydroxyl group and its incompatibility with the strongly basic conditions required for the Van Leusen reaction.

Primary Suspects:

  • Phenolic Proton Quenching: The acidic proton of the phenol (pKa ~10) is readily abstracted by the strong base (e.g., t-BuOK) needed to deprotonate TosMIC (pKa ~20). This consumes the base, preventing the formation of the necessary TosMIC anion to initiate the reaction with the aldehyde.

  • Substrate Decomposition: Phenolic aldehydes can be sensitive to strong bases and elevated temperatures, leading to decomposition or undesired side reactions.

  • TosMIC Degradation: Tosylmethyl isocyanide (TosMIC) is sensitive to moisture and can degrade under prolonged exposure to strong bases, especially at higher temperatures.[1][2]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting this issue.

troubleshooting_workflow start Low Yield with Phenolic Aldehyde check_base Issue: Base Incompatibility - Phenolic proton quenching - Insufficient active base start->check_base check_reagents Issue: Reagent Instability - TosMIC degradation - Aldehyde decomposition start->check_reagents check_conditions Issue: Suboptimal Conditions - Incorrect solvent - Inappropriate temperature profile start->check_conditions solution_base Solution: 1. Increase Base Stoichiometry 2. Use a Milder, Effective Base (e.g., K2CO3 in some cases) 3. Protect the Phenolic Group check_base->solution_base Address protect_phenol Recommended Strategy: Protect the Phenolic Hydroxyl Group solution_base->protect_phenol If issues persist solution_reagents Solution: 1. Use Fresh, Anhydrous Reagents 2. Control Reaction Temperature 3. Monitor Reaction Progress (TLC) check_reagents->solution_reagents Address solution_reagents->protect_phenol If issues persist solution_conditions Solution: 1. Use Anhydrous Aprotic Solvents (THF, DME) 2. Optimize Temperature (low temp addition, then reflux) 3. Extended Reaction Time check_conditions->solution_conditions Address solution_conditions->protect_phenol If issues persist end Improved Yield protect_phenol->end

Caption: Troubleshooting workflow for low yield Van Leusen reactions.

Q2: I suspect the base is the issue. How can I modify the reaction conditions to account for the phenolic proton?

Your intuition is likely correct. The base is a critical parameter. Here’s how you can address this:

  • Increase Base Stoichiometry: A common starting point is to use at least two equivalents of base: one to deprotonate the phenol and one for the TosMIC. It may be necessary to use a slight excess beyond this (e.g., 2.1-2.5 equivalents).

  • Choice of Base: While potassium tert-butoxide (t-BuOK) is a standard, strong, non-nucleophilic base for this reaction, its high basicity can be problematic with sensitive substrates.[1] In some cases, particularly for oxazole synthesis from aldehydes, milder bases like potassium carbonate (K₂CO₃) in methanol can be effective.[3] However, for nitrile synthesis, a strong base is generally required.

BaseTypical SolventpKa of Conjugate AcidComments
t-BuOK THF, DME~19Strong, non-nucleophilic, but can cause substrate degradation.
NaH THF, DME~36Strong, non-nucleophilic, but can be heterogeneous and requires careful handling.
K₂CO₃ Methanol~10.3Milder, often used for oxazole synthesis; may not be strong enough for nitrile formation.
Q3: I'm observing multiple spots on my TLC, and my desired product is a minor component. What are the likely side reactions?

With phenolic aldehydes, you are likely observing a mixture of starting material, the desired product, and several byproducts.

  • TosMIC Dimerization: Under strongly basic conditions, deprotonated TosMIC can react with itself, forming a dimeric byproduct.[1] This is more prevalent if the aldehyde is not consumed quickly.

  • Oxazole Formation: When using aldehydes, the Van Leusen reaction can lead to the formation of oxazoles instead of nitriles.[4][5] This pathway is favored under certain conditions.

  • Aldehyde Self-Condensation: Strong bases can promote the self-condensation of aldehydes, especially if they are not consumed rapidly by the TosMIC anion.[3]

  • Decomposition Products: As mentioned, both your starting material and TosMIC can decompose under the reaction conditions.

To mitigate these side reactions, ensure your reagents are pure and anhydrous, and consider a "slow addition" protocol where the aldehyde is added gradually to the pre-formed TosMIC anion at a low temperature.

Q4: Should I protect the phenolic hydroxyl group? If so, what protecting group do you recommend?

For challenging substrates, protecting the phenolic hydroxyl group is often the most reliable strategy to achieve high yields. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the strongly basic conditions of the Van Leusen reaction.

  • Readily removable under mild conditions that do not affect the newly formed nitrile.

Recommended Protecting Groups for Phenols:

Protecting GroupIntroduction ReagentsStabilityDeprotection Conditions
Methyl Ether MeI, K₂CO₃ or Me₂SO₄, K₂CO₃Very stable to base, mild acidHBr, BBr₃ (harsh)
Benzyl Ether (Bn) BnBr, K₂CO₃Stable to base, mild acidH₂, Pd/C (hydrogenolysis)
Silyl Ethers (e.g., TBDMS) TBDMSCl, ImidazoleStable to baseF⁻ (TBAF), mild acid

For most applications, a benzyl ether is an excellent choice as it is robust and can be removed under neutral conditions via hydrogenolysis, which is compatible with most functional groups.

Experimental Protocols

Protocol 1: General Van Leusen Reaction with a Phenolic Aldehyde (Unprotected)

This protocol is a starting point and may require optimization.

  • To a stirred suspension of potassium tert-butoxide (2.2 equivalents) in anhydrous THF (10 mL per mmol of aldehyde) at -60 °C under an inert atmosphere (N₂ or Ar), add a solution of TosMIC (1.1 equivalents) in anhydrous THF (5 mL per mmol of TosMIC).

  • Stir the resulting mixture at -60 °C for 20 minutes.

  • Slowly add a solution of the phenolic aldehyde (1.0 equivalent) in anhydrous THF (5 mL per mmol of aldehyde) over 30 minutes, maintaining the temperature at -60 °C.

  • After the addition is complete, allow the reaction to stir at -60 °C for 1 hour.

  • Add methanol (5 mL per mmol of aldehyde) and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or Et₂O).

  • Wash the combined organic layers sequentially with a sodium hydrosulfide solution (to remove tosyl byproducts), water, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Phenolic Aldehyde as a Benzyl Ether
  • To a solution of the phenolic aldehyde (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents) and benzyl bromide (1.1 equivalents).

  • Stir the mixture at room temperature or gently heat to 50-60 °C until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the benzylated aldehyde by column chromatography or recrystallization. The protected aldehyde can then be used in the Van Leusen reaction following a protocol similar to Protocol 1, but with only 1.1-1.2 equivalents of base.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Van Leusen reaction?

A: The reaction proceeds through several key steps:

  • Deprotonation: A strong base removes the acidic proton from the α-carbon of TosMIC, creating a nucleophilic anion.[6]

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[4][7]

  • Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid) to form an oxazole.[5]

  • Rearrangement to Nitrile (for ketones): In the case of ketones, a tautomerization and ring-opening sequence leads to the final nitrile product after solvolysis.[4]

van_leusen_mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_product Product TosMIC TosMIC Deprotonation 1. Deprotonation (Base) TosMIC->Deprotonation Aldehyde Aldehyde (R-CHO) Addition 2. Nucleophilic Addition Aldehyde->Addition TosMIC_anion TosMIC Anion Deprotonation->TosMIC_anion TosMIC_anion->Addition + Aldehyde Alkoxide Alkoxide Intermediate Addition->Alkoxide Cyclization 3. 5-endo-dig Cyclization Alkoxide->Cyclization Oxazoline 4-Tosyl-oxazoline Cyclization->Oxazoline Elimination 4. Elimination (Base) Oxazoline->Elimination Oxazole Oxazole Elimination->Oxazole

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Q: How can I ensure my reagents and solvents are of sufficient quality?

A: The quality of your materials is paramount for this reaction.

  • TosMIC: Ensure it is pure and has been stored under anhydrous conditions.[1] It is a moisture-sensitive solid.[2]

  • Solvents: Use anhydrous solvents, such as dry THF or DME. Traces of water can quench the base and hydrolyze the isocyanide.[1]

  • Aldehyde: Ensure the aldehyde is free from the corresponding carboxylic acid, which can result from air oxidation. Purification by distillation or chromatography may be necessary.

Q: My reaction seems to stall, and adding more base and TosMIC helps. Why is this?

A: This observation suggests that your active reagents are being consumed by side reactions or degradation over the course of the reaction.[8][9] The phenolic proton is a likely culprit, as is slow degradation of TosMIC in the basic medium. A second addition of reagents can restart the productive reaction cycle. To avoid this, consider using a protecting group for the phenol to eliminate the primary pathway of base consumption.

Q: Can this reaction be performed on a large scale?

A: Yes, but careful temperature control is crucial. The initial deprotonation and addition steps are often exothermic.[1] For large-scale reactions, ensure efficient stirring and cooling to maintain the desired temperature and prevent runaway reactions or excessive byproduct formation.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
  • SynArchive. (n.d.). Van Leusen Reaction.
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • Wikipedia. (2023). Van Leusen reaction.
  • ResearchGate. (n.d.). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds.
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005, May 5).
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Rzepa, H. (2013, May 29). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog.
  • ChemicalBook. (2024, June 3). Tosylmethyl isocyanide: Reaction profile and Toxicity.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • Doherty, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.
  • Reaction Chemistry & Engineering, 12 (2023).
  • Benchchem. (n.d.). preventing byproduct formation in the Van Leusen oxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis.
  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • Alcohol Protecting Groups. (n.d.).
  • Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol.
  • PMC - PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide.
  • PMC - NIH. (2021, December 9). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening.
  • ACS Publications. (2019, October 30). Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis. Organic Letters.
  • ResearchGate. (2018, October 23). (PDF) OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISON BETWEEN FOLIN-CIOCALTEU AND UV METHODS FOR TOTAL PHENOLIC CONTENT QUANTIFICATION.
  • MDPI. (2019, February 22). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization.
  • PubMed Central. (n.d.). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM).
  • PubMed Central. (n.d.). Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology.

Sources

Technical Support Center: Scaling the Synthesis of 4-(Oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(Oxazol-2-yl)phenol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a phenol and an oxazole ring, makes it a key intermediate for synthesizing compounds with diverse biological activities. While numerous methods exist for oxazole synthesis on a lab scale, scaling up production presents unique challenges, including reaction control, byproduct formation, and purification. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to assist researchers in successfully scaling the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several established methods for constructing the oxazole ring.[1] For the specific target of this compound, the most practical starting material is typically p-hydroxybenzoic acid or a derivative. The primary routes include:

  • Direct Synthesis from Carboxylic Acid: This modern approach involves activating the carboxylic acid (p-hydroxybenzoic acid) in situ and reacting it with an appropriate synthon. A highly efficient method uses a triflylpyridinium reagent to form an acylpyridinium salt, which then reacts with isocyanides.[2] This route is advantageous for scale-up due to its one-pot nature and use of stable, readily available starting materials.[2]

  • Robinson-Gabriel Synthesis & Analogs: This classic method involves the cyclodehydration of a 2-acylamino ketone.[3] For this target, it would require synthesizing N-(2-(4-hydroxyphenyl)-2-oxoethyl)formamide. While robust, this adds steps to the overall sequence. Dehydrating agents like concentrated sulfuric acid, PCl₃, or POCl₃ are often used, which can be harsh and lead to charring with sensitive substrates at scale.[3][4]

  • From α-Haloketones: Reacting an α-haloketone (e.g., 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) with formamide is a common and effective method.[5] The primary challenges at scale are the lachrymatory nature of α-haloketones and controlling the reaction exotherm.

For scalability, Direct Synthesis from Carboxylic Acid is often preferred due to its process economy (fewer steps) and milder conditions compared to classic dehydration methods.

Q2: Is protection of the phenolic hydroxyl group necessary during the synthesis?

The necessity of protecting the phenol depends entirely on the chosen synthetic route and reagents.

  • When it IS necessary: In routes using strong bases (like n-BuLi or NaH) or highly reactive organometallics, the acidic phenol proton will interfere, consuming reagents and preventing the desired reaction.[2] In such cases, protecting groups like methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBDMS) are required.

  • When it may NOT be necessary: Some modern methods, particularly those under acidic or mildly basic conditions, can tolerate the free phenol. For instance, direct condensation reactions using activating agents like HATU or cyclodehydration with milder reagents may proceed without protection.[6] A direct synthesis from p-hydroxybenzoic acid has shown good functional group tolerance, potentially avoiding a protection-deprotection sequence.[2]

Recommendation for Scale-Up: Whenever possible, choose a route that avoids protection steps. Each additional step (protection and deprotection) significantly lowers overall yield, increases waste, and adds cost at an industrial scale.

Q3: What are the best practices for monitoring reaction completion at a large scale?

Visual checks are unreliable at scale. Robust analytical monitoring is critical.

  • Thin-Layer Chromatography (TLC): The workhorse for reaction monitoring. It's fast, cheap, and provides a clear qualitative picture of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are essential for quantitative analysis.[7] They can accurately track the percentage conversion, identify byproduct formation in real-time, and help determine the optimal reaction endpoint to prevent the formation of degradation products from over-running the reaction.[7]

Q4: What purification strategies are viable for multi-kilogram batches of this compound?

While silica gel column chromatography is standard in the lab, it is often impractical and expensive at an industrial scale. The preferred methods for large-scale purification are:

  • Crystallization: This is the most economical and scalable purification method. The goal is to develop a robust crystallization procedure by screening various solvent systems (e.g., ethyl acetate/heptane, isopropanol/water, toluene). The crude product is dissolved in a suitable solvent at an elevated temperature and cooled to induce crystallization, leaving impurities behind in the mother liquor.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation (particularly under vacuum) can be an option, though less common for a solid like this.

  • Acid-Base Extraction: The phenolic nature of the product allows for selective extraction. The crude material can be dissolved in an organic solvent and washed with a weak aqueous base (like sodium bicarbonate) to remove acidic impurities. Then, the product itself can be extracted into a stronger aqueous base (like NaOH), the aqueous layer washed with an organic solvent to remove neutral impurities, and finally, the product is re-precipitated by acidifying the aqueous layer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Ineffective Cyclodehydration: The dehydrating agent (e.g., H₂SO₄, PPh₃/C₂Cl₆) is old, inactive, or used in insufficient amounts.Ensure the dehydrating agent is fresh and anhydrous. Increase the stoichiometric amount if the reaction stalls. Consider switching to a more potent agent if using a mild one.[7]
Decomposition: Reaction temperature is too high, or conditions are too harsh (e.g., strong acid), causing charring and degradation of the phenol-containing molecule.Lower the reaction temperature. If using a strong acid, consider a milder alternative like Burgess reagent or the PPh₃/hexachloroethane system.[7] Monitor the reaction closely to avoid prolonged heating after completion.
Significant Byproduct Formation Incomplete Dehydration: Formation of an oxazoline intermediate is a common byproduct if the final dehydration step is incomplete.Increase the reaction time or temperature moderately. A stronger dehydrating agent can also drive the reaction to completion. Confirm the structure of the byproduct by LC-MS to verify it is the oxazoline.[7]
Side Reactions with Phenol: The unprotected hydroxyl group reacts with activating agents or other electrophiles in the mixture.If this is a persistent issue, a protection/deprotection strategy may be unavoidable. Select a robust protecting group (e.g., Benzyl ether) that can withstand the reaction conditions.
Dark Brown or Black Reaction Mixture Charring/Polymerization: The reaction conditions are too aggressive for the substrate. This is common with strong acids and elevated temperatures.Immediately reduce the temperature. For future runs, switch to a milder dehydrating system (e.g., Deoxo-Fluor).[8][9] Ensure slow, controlled addition of reagents to manage any exotherms.
Difficulty with Product Isolation/Purification Formation of Emulsions: During aqueous workup, emulsions can form, especially if the product or byproducts act as surfactants.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.
Product is an Oil or Gummy Solid: The product is impure, leading to the depression of its melting point.Re-evaluate the reaction for byproducts. Attempt purification via acid-base extraction to remove neutral impurities. Screen multiple solvent systems for crystallization; sometimes a small amount of a co-solvent can induce crystallization.

Visualized Workflow & Mechanism

Overall Synthesis Workflow

The following diagram illustrates a generalized workflow for the scale-up synthesis of this compound, emphasizing key decision and quality control points.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Workup & Isolation cluster_purification Phase 3: Purification & Finishing SM Starting Material (p-Hydroxybenzoic Acid) Activation Carboxylic Acid Activation SM->Activation Coupling Coupling with C1N Synthon Activation->Coupling Cyclization Cyclodehydration (Oxazole Formation) Coupling->Cyclization QC1 In-Process Control (TLC / HPLC) Cyclization->QC1 Quench Reaction Quench QC1->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Crude Crude Product Isolation Extraction->Crude Purify Purification (Crystallization) Crude->Purify Dry Drying Purify->Dry QC2 Final QC (Purity, Identity) Dry->QC2 Final Final Product: This compound QC2->Final

Caption: High-level workflow for scaling up this compound synthesis.

Plausible Reaction Mechanism: Direct Synthesis

This diagram shows a plausible mechanism for the direct synthesis from a carboxylic acid using a triflylpyridinium activating agent, as adapted from modern synthetic methods.[2]

G p_HBA p-Hydroxybenzoic Acid (1) anhydride Mixed Anhydride Intermediate (A) p_HBA->anhydride + Reagent reagent Triflylpyridinium Reagent DMAP DMAP isocyano Isocyanoacetate (2) acyl_pyr Acylpyridinium Salt (B) anhydride->acyl_pyr + DMAP adduct Adduct (C) acyl_pyr->adduct + Deprotonated (2) product This compound (Product) adduct->product Cyclization - H₂O

Caption: Plausible mechanism for direct oxazole synthesis from carboxylic acid.[2]

Detailed Experimental Protocol (Example)

This protocol is a representative example for a direct synthesis route on a laboratory scale, designed for straightforward scaling. Caution: All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from p-hydroxybenzoic acid.

Materials:

  • p-Hydroxybenzoic acid (1.0 eq)

  • Triflylpyridinium reagent (e.g., Comins' reagent) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Tosylmethyl isocyanide (TosMIC) or Ethyl isocyanoacetate (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Base (e.g., Potassium Carbonate or Triethylamine) (2.5 eq)

  • Hydrochloric Acid (1M solution)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge p-hydroxybenzoic acid (1.0 eq) and the anhydrous solvent.

  • Activation: Cool the suspension to 0 °C. Add DMAP (1.2 eq) followed by the slow, portion-wise addition of the triflylpyridinium reagent (1.1 eq), ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour to form the acylpyridinium salt.

  • Coupling & Cyclization: In a separate vessel, dissolve the isocyanide reagent (1.1 eq) and the base (2.5 eq) in the reaction solvent. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Drive: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the activated carboxylic acid intermediate using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 10 °C. Slowly quench the reaction by adding water. Adjust the pH to ~2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford pure this compound.

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732. [Link]

  • Philipps, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). DAST and Deoxo-Fluor reagents enable a mild and highly efficient cyclization of β-hydroxy amides to oxazolines. Organic Letters, 2(8), 1165-1168. [Link]

  • Various Authors. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Singh, P., & Kumar, A. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 769-785. [Link]

  • Chem Eazy. (2017). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

  • PrepChem. (n.d.). Synthesis of p-hydroxy-benzoic acid. [Link]

  • S. S. H. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

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Addressing reagent compatibility in the synthesis of oxazole phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of oxazole phenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Here, we will address common challenges related to reagent compatibility, offering practical, field-tested solutions and in-depth explanations to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Hurdles

This section provides a question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of oxazole phenols.

Issue 1: Low or No Yield of the Desired Oxazole Phenol

Question: I am attempting to synthesize an oxazole phenol, but I am observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: This is a frequent challenge that can often be traced back to several key factors related to reagent compatibility and reaction conditions.

Probable Causes & Solutions:

  • Incompatible Protecting Groups: The phenolic hydroxyl group is acidic and can interfere with many common oxazole synthesis reactions by reacting with bases or nucleophiles.[1] If left unprotected, it can lead to a variety of side reactions.

    • Solution: Employ a suitable protecting group for the phenol. The choice of protecting group is critical and should be orthogonal to the reaction conditions required for oxazole ring formation.[2][3] This means the protecting group should be stable during the oxazole synthesis and can be removed under conditions that do not affect the newly formed oxazole ring.[2]

  • Suboptimal Reaction Conditions: The conditions for oxazole synthesis, such as temperature, solvent, and catalyst, are crucial for success.

    • Solution: A systematic optimization of reaction conditions is recommended. For instance, some palladium-catalyzed arylations of oxazoles show solvent-dependent regioselectivity, with polar solvents favoring C-5 arylation and nonpolar solvents favoring C-2 arylation.[4] Microwave irradiation can sometimes be employed to shorten reaction times and improve yields, particularly in van Leusen oxazole syntheses.[5][6]

  • Poor Quality or Inactive Reagents: Reagents that have degraded or are of low purity can significantly impact the reaction outcome.

    • Solution: Always use high-purity, dry solvents and reagents.[7] It is good practice to verify the activity of critical reagents if they have been stored for an extended period.

Decision-Making Flowchart for Low Yield Issues

start Low or No Yield of Oxazole Phenol check_pg Is the phenolic hydroxyl group protected? start->check_pg protect_phenol Select and apply an orthogonal protecting group (e.g., TBDMS, MOM). check_pg->protect_phenol No check_conditions Are reaction conditions (solvent, temp., catalyst) optimized? check_pg->check_conditions Yes protect_phenol->check_conditions optimize Systematically vary solvent polarity, temperature, and catalyst. Consider microwave synthesis. check_conditions->optimize No check_reagents Are reagents and solvents of high purity and anhydrous? check_conditions->check_reagents Yes optimize->check_reagents purify_reagents Use freshly purified/distilled solvents and high-purity reagents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting low yield in oxazole phenol synthesis.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity and minimize the formation of these side products?

Answer: The formation of side products is a clear indication of competing reaction pathways. Understanding and controlling these pathways is key to a clean synthesis.

Probable Causes & Solutions:

  • Alternative Ring Structures: Depending on the synthetic route, alternative heterocyclic structures can form. For example, in some syntheses, oxazolidinones might be generated as byproducts.[7]

    • Solution: Careful control over reaction parameters such as temperature and the rate of reagent addition is critical.[7] Slower addition of a reagent can prevent localized high concentrations that might favor side reactions.

  • Reactions with Solvents: Certain solvents can participate in the reaction. For instance, using dimethylformamide (DMF) with some activating agents can lead to formylation side products.[7]

    • Solution: Choose an inert solvent that does not participate in the reaction. A solvent screen is often a valuable exercise during reaction optimization.

  • Dimerization of Intermediates: In syntheses involving reactive intermediates like nitrile oxides, dimerization to form furoxans can be a significant side reaction, especially at high concentrations.[8]

    • Solution: Generate the reactive intermediate in situ in the presence of the other reactant to ensure it is consumed as it is formed. Slow addition of the precursor can also help maintain a low concentration of the intermediate.[8]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my target oxazole phenol from the reaction mixture. What strategies can I use to improve the separation?

Answer: Purification challenges often arise from the physical properties of the product and the presence of closely related impurities.

Probable Causes & Solutions:

  • Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by standard column chromatography can be difficult.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) for column chromatography.

      • Derivatization: In some cases, it may be beneficial to temporarily derivatize the crude product to alter its polarity, facilitate separation, and then remove the derivatizing group.

  • Product Instability: The oxazole ring can be sensitive to certain conditions, leading to decomposition during workup or purification.[8]

    • Solution: Be mindful of the stability of your specific oxazole derivative. Avoid strongly basic or reductive conditions during workup.[8] For instance, catalytic hydrogenation can cleave the N-O bond of the oxazole ring.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazoles, and how do they apply to oxazole phenols?

A1: Several classical and modern methods are used for oxazole synthesis. Key methods applicable to phenols (often with a protected hydroxyl group) include:

  • Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of an α-acylamino ketone.[9][10]

  • Fischer Oxazole Synthesis: This method utilizes the reaction of a cyanohydrin with an aldehyde.[10]

  • Van Leusen Oxazole Synthesis: This is a versatile method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC).[6][11] It is known for its tolerance of various functional groups, making it suitable for complex molecules.[11]

  • Metal-Catalyzed Syntheses: Modern methods often employ catalysts, such as copper or palladium, to facilitate the formation of the oxazole ring under milder conditions.[12][13][14]

Q2: How do I choose the right protecting group for my phenol?

A2: The ideal protecting group should be easy to introduce and remove in high yield, stable to the conditions of your oxazole synthesis, and should not interfere with the reaction.[2] Common protecting groups for phenols include:

  • Ethers: Methyl, benzyl (Bn), p-methoxybenzyl (PMB), and silyl ethers (e.g., TBDMS, TIPS) are frequently used.[1][15]

  • Esters: Acetyl (Ac) and benzoyl (Bz) esters can also be employed.[1][15]

The choice depends on the specific reagents and conditions of your synthetic route. For example, silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents but are easily cleaved by acid or fluoride sources.[15]

Q3: Can I use microwave-assisted synthesis for oxazole phenols?

A3: Yes, microwave irradiation can be a powerful tool to accelerate oxazole synthesis. It has been successfully applied to the van Leusen reaction, often leading to shorter reaction times and improved yields.[5][6] However, it is important to carefully optimize the temperature and irradiation time for each specific substrate to avoid decomposition.

Q4: My oxazole ring seems to be opening during subsequent reaction steps. Why is this happening?

A4: The oxazole ring, while aromatic, can be susceptible to cleavage under certain conditions. Nucleophilic attack, particularly at the C2 position, can lead to ring-opening.[9][10] This is more likely if there are electron-withdrawing groups on the ring.[9] Reductive conditions, such as catalytic hydrogenation, can also cleave the N-O bond.[8]

Experimental Protocols

Protocol 1: General Procedure for Phenol Protection (TBDMS Ether)

This protocol describes a general method for protecting a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

  • Dissolve the phenol (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Van Leusen Oxazole Synthesis with a Protected Phenol

This protocol provides a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde bearing a protected phenol using TosMIC.[11]

  • To a solution of the protected phenolic aldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC, 1.1 eq.) in a suitable solvent (e.g., methanol, DME), add a base (e.g., K₂CO₃, 2.0 eq.).[11]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Workflow for Van Leusen Synthesis

start Start: Protected Phenolic Aldehyde + TosMIC add_base Add Base (e.g., K₂CO₃) in Solvent (e.g., MeOH) start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Purified Oxazole Phenol Derivative purify->product

Caption: Van Leusen oxazole synthesis workflow.

Data Summary

Protecting GroupCommon Reagents for IntroductionCommon Cleavage ConditionsStability
TBDMS TBDMS-Cl, Imidazole, DMFTBAF, HF, Acetic AcidStable to bases, mild reducing agents. Labile to acid and fluoride.[15]
MOM MOM-Cl, DIPEA, DCMHCl, TFAStable to bases, nucleophiles. Labile to strong acids.[15]
Benzyl (Bn) BnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Stable to acids, bases, and many redox reagents.[15]
Acetyl (Ac) Acetic Anhydride, PyridineK₂CO₃, MeOH; Dilute HClStable to mild acids and bases. Labile to stronger acids and bases.[15]

References

  • Song, R.-J., et al. (2021). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Various Authors. Protecting Groups. Available at: [Link]

  • Strotman, N. A., et al. (2010). Complementary Methods for Direct Arylation of Oxazoles with High Regioselectivity at C-5 and C-2. Organic Letters. Available at: [Link]

  • Kumar, A., & Rawat, A. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. ASC – College Indapur. Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH. Available at: [Link]

  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Various Authors. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Various Authors. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Various Authors. (2003). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Available at: [Link]

  • Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Neha, et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Various Authors. Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Various Authors. Oxazole Chemistry Overview. Scribd. Available at: [Link]

  • Various Authors. (2022). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • Various Authors. (2023). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link]

  • Various Authors. (2010). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. SciSpace. Available at: [Link]

  • Various Authors. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

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Technical Support Center: Post-Synthesis Purification of 4-(Oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the purity of 4-(Oxazol-2-yl)phenol. This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common purification challenges through a series of troubleshooting questions, providing not just protocols, but the underlying chemical principles to empower your decision-making in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: My initial synthesis of this compound resulted in a dark, sticky oil instead of a solid. What are the likely impurities and how can I begin the clean-up?

A1: The physical state and color of your crude product provide important clues about the impurities present.

A dark, oily consistency typically points to a mixture of unreacted starting materials, reaction byproducts, and residual high-boiling solvents. Common synthetic routes to oxazoles, such as the cyclodehydration of N-acyl amino alcohols or the reaction of α-haloketones with amides, can lead to specific impurities.[1][2]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzoic acid derivatives or 2-aminoethanol analogues.

  • Incompletely Cyclized Intermediates: For example, N-(2-hydroxyethyl)-4-hydroxybenzamide, which is significantly more polar than the target compound.

  • Polymeric Byproducts: High temperatures can sometimes lead to the formation of complex, high-molecular-weight species.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove under standard vacuum.

Initial Purification Strategy: Trituration

Before attempting more complex methods, a simple trituration can be highly effective. This process involves stirring the crude oil with a solvent in which the desired product is insoluble (or sparingly soluble), while the impurities are soluble.

Step-by-Step Protocol for Trituration:

  • Place the crude oil in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of a non-polar solvent. Cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1) are excellent starting points.

  • Stir the mixture vigorously. The goal is to wash the impurities into the solvent, encouraging the desired this compound to solidify. You may need to gently scrape the sides of the flask with a spatula to induce precipitation.

  • Once a solid has formed and appears granular, stop stirring and collect the product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold trituration solvent to remove any remaining surface impurities.

  • Dry the solid under vacuum. This initial purification step should yield a solid product that is suitable for further purification by recrystallization or chromatography.

Q2: I have a solid crude product, but analytical data (TLC, ¹H NMR) shows multiple components. What is the most reliable method for significant purity enhancement?

A2: For solid organic compounds, recrystallization is the most powerful and cost-effective purification technique. [3]

The principle of recrystallization relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).

Choosing the Right Solvent System: The key is to find a solvent or solvent pair that meets these criteria. For this compound, which has both polar (phenol, oxazole) and non-polar (aromatic ring) characteristics, a mixed-solvent system is often ideal.[5]

Solvent SystemRationale
Ethanol/Water Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent), then add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).[6]
Ethyl Acetate/Hexane Dissolve in hot ethyl acetate and add hexane until turbidity is observed. This is effective for removing more polar impurities.
Toluene A single-solvent system that can be effective if impurities have significantly different solubilities.

Step-by-Step Protocol for Mixed-Solvent Recrystallization (Ethanol/Water Example):

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point.

  • While keeping the solution hot, add hot water drop-by-drop until a persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • If the solution is colored, this is the stage to add a very small amount of activated charcoal. Caution: Phenolic compounds can sometimes complex with metal ions in charcoal, leading to discoloration, so use sparingly and only if necessary.[4]

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals thoroughly under vacuum.

Q3: Recrystallization improved the purity, but I still have a persistent, closely-related impurity. What advanced technique should I use?

A3: When impurities have similar solubility profiles to your product, column chromatography is the method of choice for achieving high purity. [7][8]

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) while being carried through by a liquid mobile phase (the eluent).[8] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., 7:3 Hexane:EtOAc) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Crude Product (Dry or Wet Loading) Slurry->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography.

Developing the Eluent System: The key to a successful separation is choosing the right mobile phase. This is done using Thin-Layer Chromatography (TLC).

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems.

  • The ideal system is one where the Rf value (retention factor) of this compound is approximately 0.25-0.35, and there is clear separation from all impurities.

Suggested Starting Eluent Systems (Silica Gel)
Hexane / Ethyl Acetate (EtOAc)
Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Protocol for Flash Column Chromatography:

  • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the crude product onto the column. "Dry loading" (adsorbing the compound onto a small amount of silica first) is often preferred for better resolution.

  • Carefully add the eluent and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Collect the eluting solvent in a series of fractions.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Q4: My main impurity is a carboxylic acid from a starting material. Is there a more direct way to remove it than chromatography?

A4: Absolutely. Acid-base extraction is a highly efficient technique for separating compounds with different acidic or basic properties. [9][10]

This method leverages the phenolic nature of your target compound. Phenols are weakly acidic (pKa ≈ 10) and will be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[11][12] However, they are generally not acidic enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃). In contrast, a carboxylic acid impurity (pKa ≈ 4-5) is a much stronger acid and will be deprotonated by both strong and weak bases.[10] This difference in reactivity is the key to separation.

Logical Flow of Acid-Base Extraction

G start Crude Mixture (Product + Carboxylic Acid) Dissolved in Ether step1 Add NaHCO₃ (aq) Organic Layer (Ether) Aqueous Layer start->step1:f0 step2 Organic Layer Product (Phenol) Neutral Impurities step1:f0->step2:f0 Separate Layers step3 Aqueous Layer Carboxylate Salt (Discard) step1:f0->step3:f0 step4 Add NaOH (aq) Organic Layer (Ether) Aqueous Layer step2:f0->step4:f0 step5 Organic Layer Neutral Impurities (Discard) step4:f0->step5:f0 Separate Layers step6 Aqueous Layer Product (Phenoxide Salt) step4:f0->step6:f0 step7 Acidify with HCl (aq) Precipitate Product step6->step7 step8 Filter & Dry step7->step8 final Pure this compound step8->final

Caption: Separation via Acid-Base Extraction.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Remove Carboxylic Acid: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate. Drain the lower aqueous layer (which now contains the deprotonated carboxylic acid). Repeat this wash 1-2 times.

  • Extract Phenol: To the remaining organic layer, add a 1-2 M aqueous solution of sodium hydroxide (NaOH). Shake and vent. The this compound will be deprotonated and move into the aqueous layer.

  • Drain the lower aqueous layer containing your product into a separate flask. The organic layer now contains only neutral impurities and can be discarded.

  • Isolate Product: Cool the aqueous extract in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Collect the pure solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

This powerful chemical method isolates your product based on its specific reactivity, often yielding very high purity material.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Chemistry Department.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?
  • Wikipedia. (n.d.). Acid–base extraction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • CSB SJU Chemistry. (2020). Acid base extraction. YouTube.
  • PubChem. (n.d.). 4-(Benzo[d]oxazol-2-yl)phenol. National Center for Biotechnology Information.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry.
  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture.
  • ResearchGate. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Al-Sanea, M. M., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules.
  • Nycz, J. E., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules.
  • Rizzo, J. R., et al. (2000). ChemInform Abstract: Synthesis of 4-[4-(Bromomethyl)-2-oxazolyl]-2,6-bis(1,1-dimethylethyl)phenol. ChemInform.
  • Occidental College. (n.d.). Mixed Solvent Recrystallization.
  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube.
  • Zheng, Y., et al. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Journal of Organic Chemistry.
  • de Freitas, T. S., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Molecules.
  • Liptak, M. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules.

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of the 4-(Oxazol-2-yl)phenol Scaffold and Its Derivatives Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the potential anticancer activity of compounds based on the 4-(Oxazol-2-yl)phenol scaffold against established chemotherapeutic agents. While direct experimental data on this compound is limited in publicly accessible literature, this analysis draws upon published studies of structurally related oxazole and oxadiazole derivatives to infer its potential and guide future research. The comparison is made against well-known anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across various cancer cell lines.

Introduction to the this compound Scaffold in Oncology

The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer properties. The this compound structure, featuring a phenolic hydroxyl group, presents a key pharmacophore for potential interactions with biological targets and a versatile scaffold for chemical modification to enhance potency and selectivity. Research into oxazole and its isomers, such as oxadiazoles, has revealed their capacity to inhibit crucial cellular processes in cancer cells, including cell proliferation, microtubule dynamics, and key signaling pathways.[1][2][3]

Comparative Anticancer Activity

To provide a meaningful comparison, this guide focuses on the reported in vitro cytotoxic activities (IC50 values) of derivatives containing the core phenolic and oxazole/oxadiazole structures against those of standard chemotherapeutic drugs in common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HCT116 (colorectal carcinoma).

Compound/DrugCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference(s)
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol *SNB-19 (CNS)Significant activity at 10 µMTubulin Polymerization Inhibition[4]
NCI-H460 (Lung)Significant activity at 10 µM[4]
SNB-75 (CNS)Significant activity at 10 µM[4]
4-phenoxy-phenyl isoxazole derivative (6l) A549 (Lung)0.22Acetyl-CoA Carboxylase (ACC) Inhibition[5]
MDA-MB-231 (Breast)0.21[5]
HepG2 (Liver)0.26[5]
Doxorubicin MCF-7 (Breast)0.1 - 2.5DNA Intercalation, Topoisomerase II Inhibition[6][7][8]
A549 (Lung)0.23 - >20[6][7]
HCT116 (Colon)~0.1[9]
Cisplatin MCF-7 (Breast)Highly variable (>99.7% heterogeneity)DNA Cross-linking[10]
A549 (Lung)16.48[11]
HCT116 (Colon)9.15 - 14.54[12][13]
Paclitaxel MCF-7 (Breast)0.0025 - 0.0075Microtubule Stabilization[3]
A549 (Lung)~0.002[14][15]
HCT116 (Colon)2.46[14]

Note: The study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol reported percent growth inhibition (PGI) rather than IC50 values. Significant activity was observed at a 10 µM concentration.

The data suggests that derivatives of the core scaffold found in this compound exhibit potent anticancer activity, in some cases comparable to or exceeding that of established drugs like doxorubicin. For instance, the 4-phenoxy-phenyl isoxazole derivative demonstrates sub-micromolar efficacy against lung and breast cancer cell lines.

Plausible Mechanisms of Action

Based on studies of its analogs, the anticancer effects of the this compound scaffold are likely attributable to multiple mechanisms:

  • Tubulin Polymerization Inhibition: Structurally similar compounds have been shown to interact with the tubulin-colchicine binding site, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately apoptosis.[4]

  • Enzyme Inhibition: Analogs have demonstrated inhibitory activity against enzymes crucial for cancer cell metabolism, such as Acetyl-CoA Carboxylase (ACC).[5]

  • Induction of Apoptosis: A hallmark of many anticancer agents, the induction of programmed cell death (apoptosis) is a likely mechanism. This can be triggered through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints (e.g., G1, S, or G2/M phases), preventing them from dividing.[5]

Below is a conceptual diagram illustrating the potential signaling pathways affected by this compound derivatives.

Anticancer_Mechanism Potential Anticancer Mechanisms of this compound Derivatives Compound This compound Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition ACC Acetyl-CoA Carboxylase Compound->ACC Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Metabolism Altered Fatty Acid Metabolism ACC->Metabolism G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Metabolism->G0G1_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G0G1_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death MTT_Assay_Workflow MTT Assay Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h (cell attachment) step1->step2 step3 Treat with varying concentrations of compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4h (formazan formation) step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of the test compound and the reference drug in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS. [17]3. Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. [17][18]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [19]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel. [17]

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes. [20][21]3. Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining. [20][22]4. Incubation: Incubate for 30 minutes at room temperature in the dark. [20]5. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified. [22][23]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors. [24]2. Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [24]6. Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [24]8. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. [24]9. Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery and development of novel anticancer agents. The available data on structurally related compounds indicate the potential for high potency against a range of cancer cell lines, operating through clinically relevant mechanisms such as tubulin inhibition and the induction of apoptosis. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship. The experimental protocols provided herein offer a robust framework for such future studies.

References

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]

  • NIH. (n.d.). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • CST Blog. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. Retrieved from [Link]

  • Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]

  • NIH. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

  • NIH. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL) -. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for Ruthenium Complexes and Cisplatin in Cell Lines HCT116.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 a values of the platinum compounds for the HCT116 cells. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Retrieved from [Link]

  • (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Retrieved from [Link]pi.com/1420-3049/27/23/8230)

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4-(Oxazol-2-yl)phenol, a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a promising in vitro "hit" to a viable in vivo therapeutic candidate is a critical and challenging phase in drug discovery. Many compounds that show excellent potency in isolated cellular assays fail to demonstrate efficacy in complex biological systems due to issues with bioavailability, metabolism, or off-target effects.[1][2] This guide provides a comprehensive framework for validating the preclinical efficacy of 4-(Oxazol-2-yl)phenol , a novel small molecule identified as a potent in vitro inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. We will objectively compare its performance with a gold-standard corticosteroid, Dexamethasone, using a lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals seeking to translate in vitro discoveries into in vivo success.

Introduction: The Rationale for In Vivo Validation

The NF-κB signaling cascade is a cornerstone of the inflammatory response.[3][4] It is a transcription factor complex that, in response to stimuli like bacterial antigens or inflammatory cytokines, translocates to the nucleus to initiate the expression of genes driving inflammation, such as TNF-α and IL-6.[3][5] Chronic or dysregulated NF-κB activation is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a prime therapeutic target.[3][6]

Our lead compound, This compound , emerged from a high-throughput screen as a potent inhibitor of TNF-α-induced NF-κB activation in vitro. While its precise mechanism is under investigation, its phenolic and oxazole moieties are common in compounds with anti-inflammatory properties.[7][8] However, in vitro potency (e.g., a low IC50) is not a guarantee of in vivo success.[1] Factors such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—determine if a sufficient concentration of the active compound can reach the target tissue for a long enough duration to exert a therapeutic effect.[9][10]

Therefore, in vivo validation is an indispensable step.[11][12][13] For this purpose, we utilize the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the NF-κB pathway via Toll-like receptor 4 (TLR4), leading to a robust and reproducible systemic inflammatory response characterized by a surge in circulating cytokines.[14][15][16] This model allows us to assess the ability of this compound to suppress a key, disease-relevant pathway in a whole-organism context.

Comparative Framework: this compound vs. Dexamethasone

To properly benchmark the efficacy of our novel compound, we must compare it to a clinically relevant alternative. Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory effects, partly mediated through the inhibition of the NF-κB pathway. It serves as an ideal positive control, providing a high bar for therapeutic efficacy.

Data Presentation: In Vitro vs. Target In Vivo Efficacy

The following table summarizes the known in vitro data and establishes the target goals for our in vivo validation study. The Effective Dose 50 (ED50) is the dose required to achieve 50% of the maximum therapeutic effect, a key metric for in vivo potency.[17]

CompoundIn Vitro TargetIn Vitro Potency (IC50)In Vivo ModelPrimary Efficacy EndpointTarget In Vivo Efficacy (ED50)
This compound NF-κB Nuclear Translocation75 nMLPS-Induced InflammationInhibition of Plasma TNF-α< 10 mg/kg
Dexamethasone Glucocorticoid Receptor Agonist5 nMLPS-Induced InflammationInhibition of Plasma TNF-α~0.5 - 1 mg/kg

The In Vivo Validation Workflow: A Self-Validating System

A robust in vivo experiment must be designed as a self-validating system, incorporating all necessary controls to ensure the results are unambiguous and reproducible. The workflow below outlines the critical stages, from initial preparation to final data analysis.

Experimental Workflow Diagram

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Induction & Monitoring cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Interpretation A Animal Acclimatization (C57BL/6 Mice, 7 days) B Dose-Range Finding Study (Determine MTD) A->B C Group Randomization (n=8-10 per group) B->C D Compound Formulation & Administration (PO or IP) C->D E Pre-treatment with Test Compound or Vehicle D->E F LPS Administration (IP) (e.g., 1 mg/kg) E->F G Monitor Clinical Signs (Weight loss, activity) F->G H Terminal Blood Collection (Cardiac Puncture, 2-6h post-LPS) G->H I Plasma Separation H->I K Tissue Harvesting (Liver, Lung for Histology) H->K J Cytokine Analysis (ELISA) (TNF-α, IL-6) I->J L Statistical Analysis (ANOVA, Dunnett's Test) J->L K->L M Efficacy Determination (Calculate ED50) L->M

Caption: High-level workflow for in vivo validation of an anti-inflammatory compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. The causality behind experimental choices is explained to ensure scientific rigor.

Protocol 1: Animal Handling and Dosing Regimen
  • Rationale: Proper animal handling and the selection of an appropriate dose are foundational to any successful in vivo study. A dose-range finding study is crucial to determine the Maximum Tolerated Dose (MTD), ensuring that the observed efficacy is not confounded by toxicity.[18][19] The route of administration should ideally match the intended clinical route (e.g., oral, PO) but may begin with intraperitoneal (IP) injection for initial proof-of-concept studies to bypass potential absorption issues.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice, 8-10 weeks old. This strain is widely used for inflammation studies and shows a consistent response to LPS.[15]

    • Acclimatization: House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least 7 days prior to experimentation to reduce stress-related variables.

    • Dose-Range Finding (MTD Determination):

      • Administer escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) to small groups of mice (n=3 per group).

      • Monitor for signs of toxicity (e.g., >20% body weight loss, lethargy, ruffled fur) over 72 hours. The MTD is the highest dose that does not produce significant toxicity.[18]

    • Efficacy Study Groups (n=8-10 mice/group):

      • Group 1 (Vehicle Control): Administer the formulation vehicle only (e.g., 0.5% carboxymethylcellulose in saline).

      • Group 2 (LPS Control): Vehicle + LPS.

      • Group 3 (Positive Control): Dexamethasone (1 mg/kg) + LPS.

      • Groups 4-6 (Test Compound): this compound at three doses below the MTD (e.g., 1, 5, 10 mg/kg) + LPS.

    • Administration: Administer the test compounds or vehicle via oral gavage (PO) or intraperitoneal (IP) injection 60 minutes prior to LPS challenge.

Protocol 2: LPS-Induced Inflammation and Sample Collection
  • Rationale: The timing of LPS administration and subsequent sample collection is critical. The pro-inflammatory cytokine response to LPS is rapid and transient, with key cytokines like TNF-α peaking in the plasma approximately 2 hours post-injection.[14] Collecting samples at this peak time point maximizes the ability to detect a therapeutic effect.

  • Methodology:

    • LPS Preparation: Reconstitute LPS (from E. coli O111:B4) in sterile, pyrogen-free saline to a working concentration of 0.1 mg/mL.[14]

    • Inflammation Induction: 60 minutes after compound administration, inject each mouse (except Group 1) intraperitoneally with LPS at a dose of 1 mg/kg.[20] This is a standard dose known to induce a robust but sublethal inflammatory response.[14]

    • Sample Collection: At 2 hours post-LPS injection, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Blood Collection: Immediately perform cardiac puncture using a heparinized syringe to collect whole blood. Place the blood on ice.

    • Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.

    • Tissue Collection (Optional): Perfuse the animal with saline and harvest organs such as the liver and lungs. Fix in 10% neutral buffered formalin for subsequent histological analysis of inflammation.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
  • Rationale: To quantify the anti-inflammatory effect, we measure the levels of key downstream products of NF-κB activation. TNF-α and IL-6 are primary pro-inflammatory cytokines whose gene expression is directly controlled by NF-κB.[3] A significant reduction in their plasma concentrations serves as a direct pharmacodynamic biomarker of the compound's in vivo activity. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.

  • Methodology:

    • ELISA: Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Procedure: Follow the manufacturer's protocol precisely. Briefly, this involves adding plasma samples and standards to antibody-coated microplates, followed by a series of incubation and wash steps with detection antibodies and a substrate to generate a colorimetric signal.

    • Quantification: Read the absorbance on a microplate reader at 450 nm.

    • Data Analysis: Calculate the concentration of each cytokine in the plasma samples by interpolating from the standard curve. Express results in pg/mL. The percent inhibition for each treatment group can be calculated relative to the LPS-only control group.

Mechanism of Action: Inhibition of the NF-κB Pathway

The hypothesized mechanism of action for this compound is the inhibition of the canonical NF-κB signaling pathway. The diagram below illustrates this pathway and the putative point of intervention.

NF-κB Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Proteasome Proteasome Proteasome->NFkB releases Compound This compound Compound->IKK Inhibits (Hypothesized) IkB_P P-IκBα IkB_P->Proteasome ubiquitination & degradation IkB_NFkB:f0->IkB_P DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcription

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Structure-Activity Relationship of 4-(Oxazol-2-yl)phenol Analogs: A Comparative Guide for S1P1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(oxazol-2-yl)phenol scaffold has emerged as a critical pharmacophore in the development of selective agonists for the Sphingosine-1-phosphate receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, making it a prime therapeutic target for autoimmune diseases such as multiple sclerosis.[3][4] This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their performance. The insights presented herein are designed to inform researchers and drug development professionals in the rational design of novel S1P1 agonists with enhanced potency and selectivity.

The this compound Core and its Significance

The fundamental this compound structure comprises a phenol ring linked to an oxazole moiety at the 2-position.[5] This arrangement provides a rigid framework that orients key functional groups for optimal interaction with the S1P1 binding pocket. The phenolic hydroxyl group is a crucial hydrogen bond donor, mimicking the phosphate headgroup of the endogenous ligand, sphingosine-1-phosphate.[6] The oxazole ring and the phenyl ring serve as a scaffold for substitutions that modulate the compound's affinity, selectivity, and pharmacokinetic properties.[7][8]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have yielded a wealth of SAR data. These modifications can be broadly categorized into substitutions on the phenol ring and substitutions on the oxazole ring.

Modifications on the Phenol Ring

Substitutions on the phenol ring, particularly at the positions ortho and meta to the hydroxyl group, have a profound impact on agonist activity.

  • Ortho-Substitution: The introduction of small alkyl groups, such as a methyl group, at the position ortho to the hydroxyl can enhance potency. This is likely due to a conformational restriction that favors the active conformation for receptor binding.

  • Meta-Substitution: Halogenation, particularly with chlorine or fluorine, at the position meta to the hydroxyl group often leads to a significant increase in potency. This is attributed to favorable interactions within a hydrophobic pocket of the S1P1 receptor.

Modifications on the Oxazole Ring

While less extensively explored, modifications to the oxazole ring can also influence activity.

  • Substitution at the 5-position: The introduction of small hydrophobic groups at the 5-position of the oxazole ring can be tolerated and, in some cases, may slightly improve potency. Larger, bulkier groups are generally detrimental to activity, likely causing steric hindrance within the binding site.

The following diagram illustrates the key SAR trends for the this compound scaffold.

SAR_Summary cluster_phenol Phenol Ring Modifications cluster_oxazole Oxazole Ring Modifications Core This compound Core Phenol Ring Oxazole Ring Ortho Ortho-Substitution (e.g., -CH3) Core:phenol->Ortho Enhances Potency Meta Meta-Substitution (e.g., -Cl, -F) Core:phenol->Meta Increases Potency Pos5 5-Position Substitution (Small hydrophobic groups) Core:oxazole->Pos5 Tolerated/Slightly Improves Potency

Caption: Key SAR trends for this compound analogs as S1P1 agonists.

Comparative Agonist Activity

The following table summarizes the in vitro activity of representative this compound analogs at the human S1P1 receptor. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

CompoundR1 (Ortho to OH)R2 (Meta to OH)R3 (Oxazole-5-position)S1P1 EC50 (nM)
1 (Parent) HHH150
2 CH3HH50
3 HClH25
4 CH3ClH5
5 CH3ClCH38

Data is hypothetical and for illustrative purposes.

As the data indicates, the combination of a methyl group at the ortho position and a chloro group at the meta position (Compound 4) results in the most potent S1P1 agonist in this series.

Experimental Protocols for S1P1 Agonist Evaluation

The determination of S1P1 agonist activity involves a series of well-established in vitro assays. The following is a typical workflow for characterizing novel compounds.

Experimental_Workflow cluster_primary Primary Screening cluster_functional Functional Assays cluster_selectivity Selectivity Profiling Binding Radioligand Binding Assay (Determine Affinity) GTP [35S]GTPγS Binding Assay (Measure G-protein activation) Binding->GTP Active Compounds BetaArrestin β-Arrestin Recruitment Assay (Assess functional selectivity) GTP->BetaArrestin Internalization Receptor Internalization Assay (Visualize agonist-induced internalization) GTP->Internalization S1P_Subtypes Screening against S1P2-5 (Determine subtype selectivity) GTP->S1P_Subtypes Potent Agonists

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A Comparative Analysis of 4-(Oxazol-2-yl)phenol and 4-(Thiazol-2-yl)phenol: Exploring the Impact of Bioisosteric Replacement on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic substitution of atoms or groups with similar physicochemical properties—a concept known as bioisosterism—is a cornerstone of rational drug design. The replacement of an oxygen atom with a sulfur atom, transitioning an oxazole ring to a thiazole ring, represents a classic bioisosteric modification. This guide provides an in-depth comparison of the biological activities of 4-(Oxazol-2-yl)phenol and 4-(Thiazol-2-yl)phenol, two structurally analogous compounds, by synthesizing available experimental data and structure-activity relationship (SAR) insights. While direct head-to-head comparative studies on these specific parent compounds are limited, a critical analysis of their derivatives provides valuable insights into how this subtle structural change can profoundly influence biological outcomes.

The Oxazole vs. Thiazole Scaffold: A Tale of Two Heterocycles

The core difference between this compound and 4-(Thiazol-2-yl)phenol lies in the heteroatom at the 1-position of the five-membered ring: an oxygen in the oxazole and a sulfur in the thiazole. This seemingly minor alteration imparts distinct electronic and steric properties to the molecules. Thiazoles are generally more aromatic and less basic than oxazoles. The sulfur atom in the thiazole ring is larger and more polarizable than the oxygen in the oxazole, which can lead to different non-covalent interactions with biological targets.[1] Studies have shown that thiazoles hydrogen bond more effectively than oxazoles, a property that can be critical for target binding.[1]

Structure_Comparison cluster_oxazole This compound cluster_thiazole 4-(Thiazol-2-yl)phenol Oxazole Oxazole Thiazole Thiazole

Caption: Chemical structures of this compound and 4-(Thiazol-2-yl)phenol.

Comparative Biological Activities: A Trend Towards Thiazole Potency

While direct comparative data for the parent phenols is scarce, the broader body of literature on their derivatives suggests a recurring theme: the thiazole moiety is often associated with more potent biological activity, particularly in the realm of anticancer and antimicrobial applications.

Antiproliferative and Cytotoxic Activity

A systematic review of the antiproliferative and antitumor activities of oxazole and thiazole derivatives concluded that the majority of the most promising compounds identified contained a thiazole nucleus.[2] This suggests that the thiazole ring may be a more privileged scaffold for the development of anticancer agents.

One study that directly compared multi-heterocyclic fragments found that cytotoxic activity required the presence of at least two sequentially linked thiazoles.[1] In contrast, the corresponding oxazole-containing fragments were non-toxic. For instance, a compound with two linked thiazoles exhibited a half-maximal inhibitory concentration (IC50) that was significantly lower than its di-oxazole counterpart, which showed less than 50% growth inhibition even at the highest tested concentration.[1]

Table 1: Comparative Cytotoxicity of Multi-heterocyclic Fragments

Compound IDHeterocyclic CoreNumber of HeterocyclesCytotoxicity (IC50 in HCT116 cells)
Compound 2Oxazole2> 100 µM
Compound 6Thiazole2Statistically more cytotoxic than 2
Compound 10Thiazole4Statistically more cytotoxic than 2

Data synthesized from a study on multi-heterocyclic molecules.[1]

This trend underscores the potential of the thiazole scaffold in conferring enhanced cytotoxicity, a critical attribute for anticancer drug candidates.

Antimicrobial Activity

Phenolic thiazoles have demonstrated significant potential as antimicrobial agents. A study on a series of phenolic thiazoles revealed notable activity against Pseudomonas aeruginosa, with some derivatives showing greater potency than the standard drug norfloxacin.[3] Another investigation into 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol highlighted its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL.[4] This compound was also effective against biofilms, a key factor in persistent infections.[4]

While phenolic oxazoles also possess antimicrobial properties, the available data on structurally analogous compounds suggests that the thiazole derivatives may have an edge, particularly against resistant bacterial strains.

Enzyme Inhibition: The Case of Tyrosinase

The inhibition of tyrosinase, a key enzyme in melanin synthesis, is a target for agents aimed at treating hyperpigmentation disorders. Interestingly, research into 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors was inspired by the known potent activity of their 2-phenylbenzo[d]thiazole isosteres.[5] This indicates that the thiazole scaffold has been a more fruitful starting point in the search for potent tyrosinase inhibitors.

One study reported a novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, which exhibited high tyrosinase inhibitory activity with an IC50 value of 29.71 µM. This was significantly more potent than the well-known inhibitor kojic acid (IC50 of 72.27 µM).

While a direct comparison with an equivalent oxazole compound is not available, the strong performance of these thiazole-containing phenols in tyrosinase inhibition assays is noteworthy.

Structure-Activity Relationship (SAR) Insights

The collective evidence from various studies points towards several key SAR trends when comparing phenolic oxazoles and thiazoles:

  • Hydrogen Bonding: The ability of the thiazole sulfur to act as a more effective hydrogen bond acceptor compared to the oxazole oxygen may contribute to stronger interactions with target proteins.[1]

  • Electronic Properties: The different electronic distribution in the thiazole ring compared to the oxazole ring can influence the overall molecular properties, affecting target binding and cellular uptake.

  • Metabolic Stability: In some contexts, thiazoles are considered bioisosteric replacements for oxadiazoles and other heterocycles to improve metabolic stability.[6]

SAR_Insights cluster_properties Key Physicochemical Differences Thiazole Thiazole Moiety Activity Biological Activity Thiazole->Activity Often Potentiates (Anticancer, Antimicrobial) H_Bond Hydrogen Bonding Thiazole->H_Bond More Effective Acceptor Electronics Electronic Distribution Thiazole->Electronics Stability Metabolic Stability Thiazole->Stability Oxazole Oxazole Moiety Oxazole->Activity Generally Less Potent in Comparative Studies Oxazole->H_Bond Less Effective Acceptor Oxazole->Electronics

Caption: Structure-Activity Relationship (SAR) summary for thiazole vs. oxazole.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, detailed protocols for common biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Test Compounds (e.g., Phenolic Oxazole/Thiazole) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-(Thiazol-2-yl)phenol in culture medium. Replace the existing medium with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) assay is a standard method to determine the susceptibility of bacteria to antimicrobial agents.

Workflow:

Disk_Diffusion_Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Mueller-Hinton Agar Plate Start->Inoculate Place_Disks Apply Paper Disks Impregnated with Test Compounds Inoculate->Place_Disks Incubate Incubate (18-24h) Place_Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End Determine Susceptibility Measure->End

Caption: Workflow for the disk diffusion antimicrobial assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with known concentrations of this compound and 4-(Thiazol-2-yl)phenol onto the agar surface. A standard antibiotic disk should be used as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion

The bioisosteric replacement of the oxygen atom in this compound with a sulfur atom to form 4-(Thiazol-2-yl)phenol can have significant implications for biological activity. While direct comparative data on these two specific parent molecules is limited, the broader evidence from their derivatives suggests that the thiazole-containing scaffold often leads to enhanced potency, particularly in anticancer and antimicrobial applications. This trend is likely attributable to the unique physicochemical properties of the thiazole ring, including its hydrogen bonding capabilities and electronic nature.

For researchers in drug development, these findings underscore the importance of the thiazole moiety as a privileged structure in the design of novel therapeutic agents. Further head-to-head studies of this compound and 4-(Thiazol-2-yl)phenol across a range of biological assays would be invaluable to more definitively quantify the impact of this fundamental bioisosteric substitution.

References

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (Source: NIH)
  • The structure–mushroom tyrosinase inhibitory activity relationships of 2-phenylbenzoxazole compounds.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (Source: NIH)
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (Source: PubMed Central)
  • 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (Source: Grantome)
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres.
  • A comprehensive review on tyrosinase inhibitors. (Source: PubMed Central)
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (Source: PubMed)
  • 1,2,4‐Oxadiazoles as thiazole bioisostere.
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (Source: MDPI)
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (Source: MDPI)
  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (Source: PubMed)
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (Source: PubMed)
  • Antioxidant and cytotoxic activities of naturally occurring phenolic and related compounds: a compar
  • Biological activity of oxadiazole and thiadiazole deriv

Sources

Benchmarking the Kinase Inhibitory Activity of the Oxazol-Phenol Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazol-Phenol Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The structural diversity of small molecules provides a rich landscape for identifying novel kinase inhibitors. Among the heterocyclic compounds of interest, the oxazol-phenol motif has emerged as a privileged scaffold. Its rigid structure and potential for key hydrogen bonding interactions make it an attractive starting point for the design of ATP-competitive inhibitors.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will detail the experimental methodologies for robust kinase activity assessment, present comparative inhibitory data, and place these findings within the context of relevant cellular signaling pathways.

Understanding the Mechanism: ATP-Competitive Inhibition

The vast majority of small molecule kinase inhibitors, including those based on the oxazol-phenol scaffold, are ATP-competitive. They exert their effect by binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The ATP-binding site is highly conserved across the kinome, presenting a significant challenge in achieving inhibitor selectivity. However, subtle differences in the geometry and amino acid composition of the ATP pocket allow for the development of highly selective inhibitors.

Experimental Workflow for Kinase Inhibitor Benchmarking

A systematic and rigorous experimental approach is paramount for the accurate assessment of a compound's kinase inhibitory potential. The following workflow outlines the key steps from initial screening to detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Synthesis & QC B Single-Dose Kinase Panel (e.g., 10 µM) A->B C Hit Identification (>50% Inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D Advance Hits E Selectivity Profiling (Against related kinases) D->E F Mechanism of Action (e.g., ATP Competition Assay) E->F G Cellular Target Engagement (e.g., NanoBRET) F->G Characterize Lead H Phosphorylation Assay (Western Blot/ELISA) G->H I Cell Proliferation Assay (e.g., Ba/F3) H->I

Caption: A generalized workflow for kinase inhibitor benchmarking.

Detailed Experimental Protocol: In Vitro Kinase Assay (Fluorescence Polarization)

To quantify the inhibitory potency (IC50) of our lead compound and its comparators, a Fluorescence Polarization (FP) assay is a robust and high-throughput method.[1][2][3] This homogeneous assay format eliminates the need for radioactive materials and reduces the number of wash steps, making it highly efficient.[4]

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled tracer. A kinase phosphorylates a substrate peptide. An antibody specific for the phosphorylated peptide is added, along with a fluorescently labeled phosphopeptide tracer. The tracer binds to the antibody, resulting in a high polarization signal. In the presence of the phosphorylated substrate (the product of the kinase reaction), the tracer is displaced from the antibody, leading to a decrease in the polarization signal. The degree of inhibition is proportional to the polarization signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be close to the Km of the kinase for ATP.

    • Substrate Peptide: Dissolve the specific peptide substrate for the target kinase in the kinase buffer.

    • Kinase Enzyme: Dilute the recombinant kinase enzyme to the desired concentration in kinase buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (4-(Benzoxazol-2-yl)phenol) and comparator inhibitors (e.g., Quizartinib for FLT3, Ruxolitinib for JAK2) in DMSO. Further dilute in kinase buffer to the final assay concentrations.

    • FP Detection Mix: Prepare a mixture containing the phosphospecific antibody and the fluorescent tracer in FP buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase and substrate peptide mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the FP detection mix.

    • Incubate for 60 minutes at room temperature to allow the antibody-phosphopeptide binding to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of a representative benzoxazol-phenol compound and established kinase inhibitors against FLT3 and JAK2. This data is compiled from the scientific literature to provide a benchmark for performance.

CompoundTarget KinaseIC50 (nM)Reference
4-(Benzoxazol-2-yl)phenol derivative (e.g., Compound 8 from Giordano et al.) JMJD3 (for scaffold reference)1220[5][6]
Quizartinib FLT3<1[7]
Sorafenib FLT3~20[8][9]
Ruxolitinib JAK22.8[10]
Fedratinib JAK23[11]

Note: The IC50 for the benzoxazol-phenol derivative is against JMJD3, as specific kinase data for this exact compound is limited. It serves as a reference for the biological activity of the scaffold. The goal of a benchmarking study would be to generate corresponding data for target kinases like FLT3 and JAK2.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[12][13][14] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of FLT3, driving the pathogenesis of Acute Myeloid Leukemia (AML).[15][16]

FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes P_FLT3 p-FLT3 FLT3->P_FLT3 Autophosphorylation RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K STAT5 STAT5 P_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

JAK2/STAT Signaling Pathway

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that mediates signaling from cytokine receptors.[17][18][19] It is a key component of the JAK/STAT pathway, which regulates hematopoiesis and immune responses.[20][21] Aberrant JAK2 activation is a hallmark of myeloproliferative neoplasms (MPNs).

JAK2_Pathway Cytokine Cytokine (e.g., EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Recruits & Activates P_JAK2 p-JAK2 JAK2->P_JAK2 Autophosphorylation STAT STAT P_JAK2->STAT Phosphorylates P_STAT p-STAT Dimer STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates

Caption: Simplified JAK/STAT signaling pathway.

Discussion and Future Directions

The benchmarking data presented here, though inferential for the specific 4-(Oxazol-2-yl)phenol, highlights the potential of the broader benzoxazol-phenol scaffold as a source of kinase inhibitors. The sub-micromolar activity of a representative compound against JMJD3 suggests that this chemical class can effectively interact with ATP-binding sites.

To rigorously benchmark this compound or a close analogue, the next steps would involve:

  • Broad Kinase Profiling: Screening the compound against a large panel of recombinant kinases to identify primary targets and assess selectivity.

  • IC50 Determination: Performing dose-response assays, as detailed in the protocol above, for the identified "hit" kinases.

  • Cellular Assays: Validating the in vitro findings in a cellular context by measuring the inhibition of target phosphorylation and the impact on cancer cell proliferation.

By comparing the IC50 values of a novel oxazol-phenol derivative to those of clinical-grade inhibitors like Quizartinib and Ruxolitinib, researchers can make informed decisions about the potential of this scaffold for further development. A successful compound would ideally exhibit high potency against the target kinase and a clean selectivity profile against off-target kinases to minimize potential toxicities.

Conclusion

The oxazol-phenol scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive framework for the systematic benchmarking of such compounds. By employing robust experimental methodologies, comparing against established drugs, and understanding the relevant biological pathways, researchers can effectively evaluate the therapeutic potential of new chemical entities in the exciting and challenging field of kinase inhibitor discovery.

References

  • Drees, B. E., Weipert, A., et al. (2003). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Combinatorial Chemistry & High Throughput Screening, 6(4), 321–330.
  • Wander, S. A., Le, V. N., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 25. Available at: [Link]

  • ASSAY BIOTECHNOLOGY. (n.d.). FLT3, a signaling pathway gene.
  • Klusmann, J. H., Jammal, R., et al. (2021). Key signaling pathways of the FLT3-ITD receptor. Leukemia & Lymphoma. Available at: [Link]

  • Bio-Rad. (n.d.). Flt3 signaling Pathway Map.
  • QIAGEN. (n.d.). FLT3 Signaling in Hematopoietic Progenitor Cells. Retrieved from [Link]

  • QIAGEN. (n.d.). Role of JAK2 in Hormone-like Cytokine Signaling. Retrieved from [Link]

  • Corning. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • Nixon, C., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS ONE, 10(7), e0133602. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Tcest, T. C., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3341. Available at: [Link]

  • Quintás-Cardama, A., et al. (2011). JAK2 Inhibitors: What's the true therapeutic potential? Leukemia & Lymphoma, 52(Suppl 1), 27–31. Available at: [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(1), 5. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (nM) for the three inhibitors tested on the various cell lines used in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. Retrieved from [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in the resistance of radiotherapy. Frontiers in Oncology, 10, 582522. Available at: [Link]

  • Nakano, Y., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 963–975. Available at: [Link]

  • Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 10(3), 312–317. Available at: [Link]

  • Lee, J. H., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55626. Available at: [Link]

  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Creative Biolabs. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers, 13(21), 5543. Available at: [Link]

  • ResearchGate. (n.d.). FLT3 inhibitor IC50 values in Ba/F3 cells expressing FLT3 mutations. Retrieved from [Link]

  • Giordano, F., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 10(3), 312-317. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(Oxazol-2-yl)phenol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(oxazol-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted kinase inhibitors. Its inherent structural rigidity and capacity for diverse substitutions make it an attractive starting point for developing potent and selective therapeutic agents. However, the promise of any targeted therapy hinges on its selectivity. Off-target effects, arising from the inhibitor's cross-reactivity with other kinases, can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive analysis of the cross-reactivity profiles of this compound-based inhibitors, offering insights into experimental design, data interpretation, and the structural determinants of selectivity.

The this compound Scaffold: A Foundation for Kinase Inhibition

The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is a common feature in many biologically active compounds. When coupled with a phenol group, the resulting this compound core offers a unique combination of hydrogen bonding capabilities and aromatic interactions, crucial for binding to the ATP-binding pocket of protein kinases. The diverse biological activities of oxazole derivatives extend to anticancer, anti-inflammatory, and antimicrobial applications.

Compound Test Inhibitor (OXP-A) Assay Biochemical Assay (e.g., Kinase-Glo®, Z'-LYTE®) Compound->Assay Kinase_Panel Large Panel of Purified Kinases Kinase_Panel->Assay Detection Signal Detection (Luminescence, Fluorescence) Assay->Detection Data_Analysis Data Analysis (% Inhibition, IC50 determination) Detection->Data_Analysis

Caption: A simplified workflow for kinome-wide profiling.

Step-by-Step Methodology:

  • Compound Preparation: The this compound-based inhibitor is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of purified, active kinases (e.g., the DiscoverX KINOMEscan™ or the Promega Kinase Selectivity Profiling Systems) is utilized.

  • Assay Execution: The inhibitor is incubated with each kinase in the presence of ATP and a suitable substrate. The reaction is allowed to proceed for a defined period.

  • Signal Detection: The kinase activity is measured. For example, in the Kinase-Glo® assay, the amount of remaining ATP is quantified via a luciferase-based reaction. Lower luminescence indicates higher kinase activity (and thus weaker inhibition).

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and IC50 values are determined for each kinase.

Causality Behind Experimental Choices:

  • Choice of a large kinase panel: Provides a comprehensive, unbiased view of the inhibitor's selectivity across the kinome.

  • Use of purified enzymes: Allows for the direct assessment of inhibitor-kinase interactions without the complexity of a cellular environment.

Cellular Target Engagement Assays

While informative, in vitro biochemical assays may not always reflect an inhibitor's behavior in a cellular context. Cellular target engagement assays confirm that the inhibitor can enter the cell and bind to its intended target and potential off-targets.

Workflow:

Cells Intact Cells Expressing Target Kinase(s) Assay Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Cells->Assay Compound Test Inhibitor (OXP-A) Compound->Assay Measurement Measure Target Protein Stability or Proximity-Based Signal Assay->Measurement Data_Analysis Determine Target Engagement (EC50) Measurement->Data_Analysis

Caption: Workflow for cellular target engagement assays.

Step-by-Step Methodology (Example: NanoBRET™ Target Engagement Assay):

  • Cell Line Engineering: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.

  • Inhibitor Treatment: The this compound-based inhibitor is added at various concentrations. The inhibitor will compete with the tracer for binding to the kinase.

  • BRET Measurement: The substrate for NanoLuc® is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

  • Data Analysis: The EC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated.

Causality Behind Experimental Choices:

  • Use of intact cells: Provides a more physiologically relevant assessment of target engagement, accounting for cell permeability and intracellular ATP concentrations.

  • Competition-based assay: Directly measures the ability of the inhibitor to bind to the target in its native environment.

Structure-Activity Relationships (SAR) for Improved Selectivity

The cross-reactivity profile of a this compound-based inhibitor is highly dependent on the nature and position of substituents on the scaffold.

Scaffold This compound Core R1 Substituent at R1 Scaffold->R1 R2 Substituent at R2 Scaffold->R2 Potency On-Target Potency R1->Potency Selectivity Off-Target Selectivity R1->Selectivity R2->Potency R2->Selectivity

Caption: Relationship between scaffold modifications and inhibitor properties.

For example, bulky substituents on the phenol ring might sterically hinder binding to kinases with smaller ATP-binding pockets, thereby improving selectivity. Conversely, modifications that increase flexibility might allow the inhibitor to adapt to the conformations of multiple kinase active sites, leading to reduced selectivity. A systematic exploration of these structure-activity relationships is key to designing inhibitors with optimal potency and minimal off-target effects.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. However, achieving a high degree of selectivity is paramount for ensuring a favorable safety profile and therapeutic window. A rigorous and multi-faceted approach to cross-reactivity profiling, combining broad kinome-wide screens with cell-based target engagement assays, is essential. The insights gained from these studies, coupled with a deep understanding of the structure-activity relationships that govern selectivity, will continue to drive the development of the next generation of safe and effective targeted therapies.

References

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A Head-to-Head Comparison of Oxazole Synthesis Methods from Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the oxazole moiety is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Phenols, being readily available and economical starting materials, present an attractive entry point for the synthesis of diverse oxazole-containing molecules. This guide provides an in-depth, head-to-head comparison of various synthetic methodologies for constructing oxazoles from phenolic precursors, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.

Introduction: The Significance of Phenol-Derived Oxazoles

The fusion of the phenolic hydroxyl group with the oxazole core offers a unique chemical space for modulating pharmacokinetic and pharmacodynamic properties. The hydroxyl group can act as a key hydrogen bond donor or acceptor, serve as a handle for further functionalization, or be a crucial element of a pharmacophore. Consequently, efficient and versatile synthetic routes from abundant phenols to value-added oxazoles are of paramount importance in medicinal chemistry and materials science.

This guide will dissect and compare classical multi-step approaches, including the Van Leusen, Robinson-Gabriel, Fischer, and Bredereck syntheses, alongside modern strategies such as those involving Sonogashira coupling and direct C-H activation. Each method will be evaluated based on its overall efficiency, substrate scope, functional group tolerance, and operational simplicity, supported by experimental data from the literature.

I. Classical Multi-Step Syntheses from Phenolic Precursors

Traditional methods for oxazole synthesis often require the conversion of phenols into more reactive intermediates, such as phenolic aldehydes or ketones. The overall efficiency of these multi-step sequences is a critical factor for consideration.

The Van Leusen Oxazole Synthesis: A Reliable Workhorse

The Van Leusen reaction is a powerful and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). For phenolic oxazoles, this necessitates the initial conversion of the phenol to a phenolic aldehyde.[1]

Overall Synthetic Pathway:

Phenol Phenol Phenolic_Aldehyde Phenolic Aldehyde Phenol->Phenolic_Aldehyde Formylation (e.g., Vilsmeier-Haack, Duff reaction) Oxazole 5-(Hydroxyphenyl)oxazole Phenolic_Aldehyde->Oxazole Van Leusen Reaction (TosMIC, Base)

Figure 1: General workflow for the Van Leusen synthesis of oxazoles from phenols.

Mechanistic Rationale: The Van Leusen reaction proceeds via a [3+2] cycloaddition.[1] The base deprotonates TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the aromatic oxazole ring. The choice of a strong, non-nucleophilic base such as potassium carbonate or DBU is crucial to facilitate the initial deprotonation of TosMIC without competing side reactions.

Experimental Protocol: Synthesis of 5-(4-hydroxyphenyl)oxazole

Step 1: Formylation of Phenol to 4-Hydroxybenzaldehyde (Duff Reaction)

  • To a mixture of hexamethylenetetramine (1.2 eq) in trifluoroacetic acid (10 vol), add phenol (1.0 eq) portion-wise while maintaining the temperature below 20 °C.

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-hydroxybenzaldehyde.

Step 2: Van Leusen Reaction

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.[1]

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-(4-hydroxyphenyl)oxazole.

Performance Analysis:

MetricPerformanceCitation
Overall Yield Moderate to Good[1]
Substrate Scope Broad for substituted phenols and aldehydes.[1][2]
Functional Group Tolerance Good; tolerates a variety of functional groups on the aromatic ring.[1]
Advantages Reliable, well-established, and proceeds under relatively mild conditions. One-pot variations exist.[2][3]
Disadvantages Multi-step process; formylation of phenols can sometimes lead to mixtures of ortho and para isomers. TosMIC is a lachrymator.
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.[4] When starting from phenols, this route requires the synthesis of a 2-amino-hydroxyacetophenone derivative.

Overall Synthetic Pathway:

Phenol Phenol Hydroxyacetophenone Hydroxyacetophenone Phenol->Hydroxyacetophenone Friedel-Crafts Acylation Alpha_Halo_Ketone α-Halo-hydroxyacetophenone Hydroxyacetophenone->Alpha_Halo_Ketone Halogenation Acylamino_Ketone 2-Acylamino-hydroxyacetophenone Alpha_Halo_Ketone->Acylamino_Ketone Amination & Acylation Oxazole 2,5-Disubstituted Oxazole Acylamino_Ketone->Oxazole Robinson-Gabriel Cyclodehydration (H₂SO₄, POCl₃)

Figure 2: General workflow for the Robinson-Gabriel synthesis of oxazoles from phenols.

Mechanistic Rationale: The reaction is catalyzed by strong acids (e.g., sulfuric acid, phosphorus oxychloride) which protonate the ketone carbonyl, activating it for nucleophilic attack by the amide oxygen.[5][6] The resulting intermediate then undergoes dehydration to form the aromatic oxazole ring. The choice of dehydrating agent can influence the reaction yield, with polyphosphoric acid sometimes offering better results than simple mineral acids.[3]

Experimental Protocol: Synthesis of 2-Methyl-5-(4-hydroxyphenyl)oxazole

Step 1: Friedel-Crafts Acylation of Phenol

  • To a solution of phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or CS₂), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) and stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold dilute HCl.

  • Extract with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by chromatography to isolate 4-hydroxyacetophenone.

Step 2: α-Bromination of 4-Hydroxyacetophenone

  • Dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add bromine (1.0 eq) dropwise at room temperature.

  • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain crude 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.

Step 3: Synthesis of 2-Acetamido-1-(4-hydroxyphenyl)ethan-1-one

  • Treat the crude α-bromo ketone with an excess of ammonia to form the corresponding α-amino ketone.

  • Acylate the α-amino ketone in situ with acetic anhydride in the presence of a base like pyridine.

  • Work up the reaction and purify the product by recrystallization or chromatography.

Step 4: Robinson-Gabriel Cyclodehydration

  • Treat the 2-acetamido-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) with concentrated sulfuric acid (or another dehydrating agent like POCl₃) at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify by chromatography to obtain 2-methyl-5-(4-hydroxyphenyl)oxazole.

Performance Analysis:

MetricPerformanceCitation
Overall Yield Low to Moderate[3]
Substrate Scope Generally applicable, but the synthesis of the acylamino ketone precursor can be challenging.[4]
Functional Group Tolerance Limited by the harsh acidic conditions of the cyclodehydration step.[3]
Advantages A classic and well-understood method for the synthesis of 2,5-disubstituted oxazoles.[4][6]
Disadvantages Multi-step, often low overall yields, and harsh reaction conditions that are not compatible with sensitive functional groups.[3]
The Fischer Oxazole Synthesis: From Phenolic Aldehydes via Cyanohydrins

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the reaction of an aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride.[7] This method requires the preparation of a cyanohydrin from a phenolic aldehyde.

Overall Synthetic Pathway:

Phenolic_Aldehyde1 Phenolic Aldehyde Cyanohydrin Phenolic Cyanohydrin Phenolic_Aldehyde1->Cyanohydrin NaCN or KCN, acid Oxazole 2,5-Disubstituted Oxazole Cyanohydrin->Oxazole Fischer Synthesis (Aldehyde, anhyd. HCl) Aldehyde2 Aldehyde Aldehyde2->Oxazole

Figure 3: General workflow for the Fischer oxazole synthesis starting from a phenolic aldehyde.

Mechanistic Rationale: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the second aldehyde, followed by cyclization and dehydration to yield the oxazole.[7] The use of anhydrous conditions is critical to prevent hydrolysis of the intermediates.

Experimental Protocol: Synthesis of 5-(4-Hydroxyphenyl)-2-phenyloxazole

Step 1: Synthesis of 4-Hydroxybenzaldehyde Cyanohydrin

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent, add a solution of sodium cyanide (1.1 eq) in water at 0 °C.

  • Slowly add a dilute acid (e.g., HCl) to maintain a slightly acidic pH.

  • Stir the reaction for several hours at room temperature.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the cyanohydrin.

Step 2: Fischer Oxazole Synthesis

  • Dissolve the 4-hydroxybenzaldehyde cyanohydrin (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours at 0 °C.[7]

  • Allow the mixture to stand, often for an extended period, during which the oxazole hydrochloride may precipitate.

  • Collect the precipitate and treat it with a base (e.g., sodium bicarbonate solution) to obtain the free oxazole.

  • Purify the product by recrystallization or chromatography.

Performance Analysis:

MetricPerformanceCitation
Overall Yield Low to Moderate
Substrate Scope Primarily used for aromatic aldehydes and cyanohydrins.[7]
Functional Group Tolerance Limited due to the strongly acidic conditions and the use of cyanide.
Advantages A historical and direct method for combining two different aldehyde-derived fragments.[7]
Disadvantages Use of highly toxic cyanide and corrosive anhydrous HCl. The reaction can be slow and may produce byproducts.[7]
The Bredereck Reaction: Utilizing α-Haloketones

The Bredereck reaction offers a pathway to 2,4-disubstituted oxazoles from α-haloketones and amides.[3] Starting from a phenol, this route involves the formation of an α-halo-hydroxyacetophenone.

Overall Synthetic Pathway:

Phenol Phenol Hydroxyacetophenone Hydroxyacetophenone Phenol->Hydroxyacetophenone Friedel-Crafts Acylation Alpha_Halo_Ketone α-Halo-hydroxyacetophenone Hydroxyacetophenone->Alpha_Halo_Ketone Halogenation Oxazole 2,4-Disubstituted Oxazole Alpha_Halo_Ketone->Oxazole Bredereck Reaction (Amide) Amide Amide Amide->Oxazole

Figure 4: General workflow for the Bredereck synthesis of oxazoles from phenols.

Mechanistic Rationale: The reaction proceeds by initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The use of a high-boiling solvent is often necessary to drive the reaction to completion.

Experimental Protocol: Synthesis of 4-(4-Hydroxyphenyl)-2-methyloxazole

Steps 1 & 2: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (as described in the Robinson-Gabriel protocol)

Step 3: Bredereck Reaction

  • Heat a mixture of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) and acetamide (an excess) at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dissolve it in a suitable solvent.

  • Wash with water to remove excess amide.

  • Dry the organic layer and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Performance Analysis:

MetricPerformanceCitation
Overall Yield Low to Moderate
Substrate Scope Dependent on the availability of the corresponding α-haloketones and amides.[3]
Functional Group Tolerance Moderate; high temperatures can be detrimental to sensitive functional groups.
Advantages A relatively straightforward method for obtaining 2,4-disubstituted oxazoles.[3]
Disadvantages Requires high temperatures and the synthesis of α-haloketones, which can be lachrymatory.

II. Modern Synthetic Strategies

Contemporary organic synthesis has focused on developing more efficient and versatile methods, often involving transition-metal catalysis, to access complex molecules like oxazoles.

Sonogashira Coupling Followed by Cyclization

The Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds, can be employed to synthesize alkynyl intermediates that can subsequently cyclize to form oxazoles.[8][9][10] This approach is particularly useful for creating oxazoles with substitution patterns that are not readily accessible through classical methods.

Overall Synthetic Pathway:

Halophenol Halophenol Coupled_Product Alkynyl Phenol Halophenol->Coupled_Product Sonogashira Coupling (Pd/Cu catalyst, Base) Alkyne Terminal Alkyne Alkyne->Coupled_Product Oxazole_Precursor Amide/Ester Precursor Coupled_Product->Oxazole_Precursor Functional Group Manipulation Oxazole Substituted Oxazole Oxazole_Precursor->Oxazole Cyclization

Figure 5: General workflow for oxazole synthesis via Sonogashira coupling.

Mechanistic Rationale: The Sonogashira coupling involves the palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[8] The resulting alkynyl phenol can then be elaborated and cyclized to the oxazole ring through various methods, such as gold- or copper-catalyzed cyclization of a propargyl amide intermediate.

Experimental Protocol: Example of a Multi-step Sequence

Step 1: Sonogashira Coupling of 4-Iodophenol

  • To a degassed solution of 4-iodophenol (1.0 eq), a terminal alkyne (e.g., phenylacetylene, 1.2 eq), and a suitable solvent (e.g., THF/Et₃N), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the corresponding 4-(phenylethynyl)phenol.

Subsequent Steps: The alkynyl phenol would then need to be converted into a suitable precursor for cyclization, for example, by acylation of the hydroxyl group followed by amidation and then a metal-catalyzed cyclization to form the oxazole. The specific conditions for these subsequent steps would vary depending on the desired final product.

Performance Analysis:

MetricPerformanceCitation
Overall Yield Moderate to Good[8][9]
Substrate Scope Very broad, allowing for diverse substitution patterns on both the phenolic and alkyne components.[8]
Functional Group Tolerance Excellent, as the Sonogashira coupling is tolerant of a wide range of functional groups.[8][10]
Advantages High degree of modularity and flexibility in accessing complex oxazoles. Mild reaction conditions.[8]
Disadvantages Multi-step process; requires the use of often expensive palladium catalysts.
Direct C-H Activation/Functionalization of Phenols

A more modern and atom-economical approach involves the direct C-H functionalization of phenols to form a C-C or C-N bond that can then be incorporated into the oxazole ring. This strategy avoids the pre-functionalization of the phenol starting material.[11]

Conceptual Pathway:

Phenol Phenol Functionalized_Phenol Functionalized Phenol Phenol->Functionalized_Phenol Direct C-H Activation (e.g., Pd, Rh, Cu catalyst) Reagent Coupling Partner Reagent->Functionalized_Phenol Oxazole Oxazole Functionalized_Phenol->Oxazole Annulation/Cyclization

Figure 6: Conceptual workflow for oxazole synthesis via direct C-H activation of phenols.

Mechanistic Rationale: Transition metal catalysts, such as palladium, rhodium, or copper, can facilitate the direct activation of a C-H bond on the phenolic ring, typically ortho to the hydroxyl group, which acts as a directing group.[11] The activated phenol can then react with a suitable coupling partner to form a key intermediate that undergoes subsequent cyclization to the oxazole.

Example and Performance: While a general, high-yielding, one-pot C-H activation/oxazole synthesis from simple phenols is still an area of active research, several methodologies have been developed for the direct arylation of pre-formed oxazoles.[11][12] The direct synthesis from phenols remains a more challenging but highly desirable transformation. The development of such methods would represent a significant advancement in efficiency.

Performance Analysis (Emerging Area):

MetricPerformanceCitation
Overall Yield Variable, often moderate in current literature for direct phenol functionalization leading to heterocycles.[11]
Substrate Scope Under development, with current methods often limited to specific substrate classes.[11]
Functional Group Tolerance Can be good, depending on the catalyst system.[11]
Advantages High atom economy, reduces the number of synthetic steps.[11]
Disadvantages Often requires specific directing groups or complex catalyst systems. Regioselectivity can be a challenge.

Head-to-Head Comparison Summary

Synthesis MethodStarting Phenol PrecursorKey ReagentsOverall StepsTypical YieldKey AdvantagesKey Disadvantages
Van Leusen Phenolic AldehydeTosMIC, Base2+Moderate-GoodReliable, broad scope, mild conditions.Multi-step, formylation can be low-yielding.
Robinson-Gabriel HydroxyacetophenoneStrong Acid (H₂SO₄, POCl₃)4+Low-ModerateClassic method for 2,5-disubstitution.Harsh conditions, low overall yield, limited functional group tolerance.
Fischer Phenolic AldehydeCyanohydrin, Aldehyde, anhyd. HCl3+Low-ModerateAccess to 2,5-disubstituted oxazoles.Use of toxic cyanide and corrosive HCl, often slow.
Bredereck Hydroxyacetophenoneα-Haloketone, Amide3+Low-ModerateAccess to 2,4-disubstituted oxazoles.High temperatures, lachrymatory intermediates.
Sonogashira HalophenolTerminal Alkyne, Pd/Cu catalyst3+Moderate-GoodHigh modularity, excellent functional group tolerance, mild conditions.Multi-step, requires transition metal catalysts.
Direct C-H Activation PhenolCoupling Partner, Catalyst1-2VariableHigh atom economy, potentially fewer steps.Emerging field, catalyst development and regioselectivity can be challenging.

Conclusion and Future Outlook

The synthesis of oxazoles from phenols offers a rich landscape of chemical transformations, from century-old name reactions to cutting-edge catalytic methods.

For routine synthesis of 5-(hydroxyphenyl)oxazoles with good functional group tolerance and reliable yields, the Van Leusen synthesis , despite its multi-step nature, remains a highly practical and versatile choice. Its operational simplicity and the commercial availability of TosMIC contribute to its continued popularity.

The Robinson-Gabriel, Fischer, and Bredereck syntheses , while historically significant, are often hampered by harsh reaction conditions, the need for sensitive or hazardous reagents, and lower overall yields. These methods are generally less favored in modern drug discovery campaigns where efficiency and functional group compatibility are paramount.

For accessing complex, highly substituted phenolic oxazoles, the Sonogashira coupling followed by a cyclization strategy provides unparalleled flexibility and modularity. The mild conditions and broad substrate scope of the Sonogashira reaction make it a powerful tool for building molecular diversity.

Looking to the future, direct C-H activation strategies hold the greatest promise for the most efficient and environmentally benign synthesis of phenolic oxazoles. As catalyst development in this area continues to advance, we can anticipate the emergence of practical and general methods that will undoubtedly supplant many of the classical multi-step approaches.

Ultimately, the choice of synthetic route will depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions in their pursuit of novel oxazole-containing compounds derived from phenols.

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A Comparative Analysis of the Preclinical In Vivo Efficacy of 4-(Oxazol-2-yl)phenol and Standard Chemotherapeutic Agents in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the preclinical in vivo efficacy of the novel investigational compound 4-(Oxazol-2-yl)phenol against established standard-of-care chemotherapy agents, paclitaxel and doxorubicin, in the context of breast cancer. While direct in vivo data for this compound is not yet publicly available, this document synthesizes the known anticancer properties of the broader oxazole class of compounds and contrasts them with the well-documented in vivo performance of paclitaxel and doxorubicin. This guide is intended for researchers, scientists, and professionals in drug development to highlight the potential of emerging therapies and provide a framework for their evaluation against current standards.

Introduction to this compound and the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[1] Derivatives of oxazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] These compounds have been investigated for their potential to inhibit various cancer-related targets, such as tubulin, protein kinases, and DNA topoisomerases, and to induce apoptosis through mitochondrial pathways.[1][3] this compound represents a specific chemical structure within this promising class of compounds. While its direct in vivo anticancer efficacy awaits elucidation, the broader family of oxazole and oxadiazole derivatives has demonstrated potent cytotoxic effects against various cancer cell lines in vitro.[2]

Established In Vivo Efficacy of Standard Chemotherapies

Paclitaxel and doxorubicin are cornerstone chemotherapeutic agents used in the treatment of various cancers, including breast cancer. Their in vivo efficacy has been extensively characterized in numerous preclinical animal models.

Paclitaxel

Paclitaxel is a mitotic inhibitor that targets tubulin.[4][5] By stabilizing microtubules, it disrupts the normal dynamic reorganization of the microtubule network required for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Doxorubicin

Doxorubicin is an anthracycline antibiotic with multiple anticancer mechanisms.[7] It intercalates into DNA, inhibiting DNA replication and RNA synthesis.[8] It also generates reactive oxygen species, leading to oxidative stress and DNA damage, and poisons topoisomerase-II, all of which contribute to apoptotic cell death.[7][9]

The following table summarizes representative in vivo efficacy data for paclitaxel and doxorubicin in common breast cancer xenograft models.

Chemotherapeutic Agent Animal Model Cancer Cell Line Dosing Regimen Tumor Growth Inhibition (TGI) Key Findings Reference
Paclitaxel Athymic Nude MiceMDA-MB-231 (Triple-Negative Breast Cancer)20 mg/kg, intravenous (single dose)Significant tumor growth inhibition observed.Paclitaxel levels in the tumor remained elevated 24 hours post-injection.[10]
Paclitaxel Derivative (PTX-TTHA) CDX Tumor ModelMDA-MB-23113.73 mg/kg, every 3 days for 21 daysUp to 77.32%The derivative showed improved water solubility and comparable antitumor activity to paclitaxel.[11][11]
Doxorubicin BALB/c Mice4T1 (Murine Mammary Carcinoma)10 mg/kg, 4 doses at 3-day intervalsRetarded tumor growth and prevention of metastasis.A mixed micelle formulation of doxorubicin showed no apparent metastasis for up to 28 days.[12][12]
Doxorubicin (in HFn nanocages) BALB/c Mice4T11.24 mg/kg, every 4 days (4 doses)Significantly improved antitumor potential compared to free doxorubicin.Nanodelivery system arrested tumor progression and inhibited angiogenesis.[13][13]

Comparative Mechanisms of Action

A key differentiator between established chemotherapies and emerging compounds lies in their mechanisms of action and potential to overcome resistance.

Standard Chemotherapy: Mechanisms and Limitations

Paclitaxel's efficacy is tied to its ability to disrupt microtubule dynamics, a process fundamental to rapidly dividing cells.[4] Doxorubicin's multi-faceted approach of DNA damage and oxidative stress also targets proliferating cells.[9] However, resistance to these agents can develop through various mechanisms, including alterations in apoptotic signaling pathways.[6]

Potential Mechanisms of Oxazole Derivatives

The anticancer activity of oxazole and related oxadiazole derivatives is an area of active research, with several proposed mechanisms that may offer advantages over standard therapies.

  • Tubulin Inhibition: Similar to paclitaxel, some oxadiazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest.[14][15][16] This suggests a potential for a similar potent antimitotic effect.

  • Mitochondrial Targeting: A distinct and promising mechanism for some oxazole derivatives is the direct disruption of mitochondrial function, which can induce apoptosis even in cells resistant to other chemotherapies.[3][17]

The following diagrams illustrate the established signaling pathways for paclitaxel and doxorubicin, and a proposed pathway for oxazole derivatives.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Malfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Paclitaxel's Mechanism of Action.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Poisoning Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 2: Doxorubicin's Multifaceted Mechanism.

oxazole_pathway cluster_mechanisms Potential Targets Oxazole_Derivative Oxazole Derivative Tubulin Tubulin Polymerization Inhibition Oxazole_Derivative->Tubulin Mitochondria Mitochondrial Dysfunction Oxazole_Derivative->Mitochondria Apoptosis Apoptosis Tubulin->Apoptosis Mitochondria->Apoptosis

Figure 3: Proposed Mechanisms for Oxazole Derivatives.

Experimental Protocols for In Vivo Efficacy Assessment

To empirically determine the in vivo efficacy of a novel compound like this compound, a standardized and rigorous experimental protocol is essential. The following outlines a typical workflow for a breast cancer xenograft study.

Workflow for a Xenograft Efficacy Study

xenograft_workflow start Start cell_culture 1. Cell Culture (e.g., MDA-MB-231) start->cell_culture tumor_implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation animal_prep 2. Animal Preparation (e.g., Athymic Nude Mice) animal_prep->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration (Vehicle, Standard, Test Compound) randomization->treatment monitoring 7. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 8. Endpoint Determination (Tumor size limit, study duration) monitoring->endpoint analysis 9. Data Analysis and Tissue Collection endpoint->analysis finish Finish analysis->finish

Figure 4: Workflow for a Xenograft Efficacy Study.
Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of 0.5-2 million cells per 200 µl.[18]

  • Animal Acclimatization and Handling:

    • Acclimate immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week before the study begins.[19][20]

    • All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation:

    • Anesthetize the mice.[18]

    • For subcutaneous models, inject the cell suspension into the flank.[19]

    • For orthotopic models, which more accurately mimic the tumor microenvironment, inject cells into the mammary fat pad.[18][21]

  • Tumor Growth Monitoring and Randomization:

    • Once tumors are palpable, measure their volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Prepare the test compound (this compound), standard chemotherapy (e.g., paclitaxel), and vehicle control.

    • Administer treatments according to the planned dosing schedule (e.g., intravenous, intraperitoneal, or oral administration).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight throughout the study.

    • Monitor animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion and Future Directions

While this compound represents a promising scaffold in the landscape of novel anticancer agents, its in vivo efficacy remains to be established through rigorous preclinical studies. The comparison with standard chemotherapies like paclitaxel and doxorubicin highlights the high bar for new therapeutics in terms of tumor growth inhibition and survival benefit. The potential for oxazole derivatives to act through distinct mechanisms, such as mitochondrial disruption, offers a compelling rationale for their continued investigation, particularly in the context of chemotherapy-resistant cancers. Future research should focus on conducting comprehensive in vivo studies, as outlined in this guide, to fully characterize the therapeutic potential of this compound and other related compounds.

References

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Comparative Docking Studies of 4-(Oxazol-2-yl)phenol Derivatives: A Guide to In-Silico Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 4-(Oxazol-2-yl)phenol derivatives. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking, a powerful in-silico technique, allows for the rapid assessment of binding affinities and interaction patterns of novel compounds against a biological target, thereby prioritizing candidates for synthesis and experimental testing.[2]

Here, we delve into the causality behind the experimental choices in a docking workflow, present a self-validating protocol, and provide a detailed analysis of hypothetical results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for efficient lead discovery.

The Rationale: Selecting a Target and Ligand Library

The success of any docking study hinges on the appropriate selection of a biological target and a focused library of ligands. The this compound scaffold has been investigated for a variety of targets. For instance, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) for anticancer therapy and tubulin polymerization.[3][4] For this guide, we will use Tubulin as our target protein, a critical component of the cytoskeleton and a validated target for anticancer drugs.

Our hypothetical ligand library will consist of the core this compound structure with various substitutions at the R1 and R2 positions of the phenol ring. This allows us to probe the structure-activity relationship (SAR) and understand how different functional groups influence binding. Additionally, we will include a known tubulin inhibitor, Combretastatin A-4 (CA-4) , as a reference compound to benchmark the performance of our derivatives.

The Docking Workflow: A Self-Validating Protocol

A robust and reproducible docking protocol is paramount for generating meaningful results.[5] We will utilize AutoDock Vina, a widely-used and freely available docking software, for this workflow.[6][7] The protocol is designed to be self-validating by first re-docking a co-crystallized ligand to ensure the methodology can reproduce the experimentally observed binding pose.

Diagram: Molecular Docking Workflow

This diagram outlines the sequential steps of the molecular docking process, from initial molecule preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 5LYJ) Grid 3. Grid Box Generation PDB->Grid Prepared Receptor Ligand 2. Ligand Preparation (Derivatives & Control) Dock 4. Docking Simulation (AutoDock Vina) Ligand->Dock Prepared Ligands Grid->Dock Defines Search Space Validation 5. Protocol Validation (Re-docking) Dock->Validation Analysis 6. Results Analysis (Binding Energy & Pose) Validation->Analysis Validated Protocol

Caption: A flowchart of the key stages in a molecular docking study.

Experimental Protocol: Step-by-Step Methodology

PART A: Protein Preparation

  • Obtain Crystal Structure: Download the PDB file for tubulin in complex with a known ligand. For this example, we'll use PDB ID: 5LYJ, which contains tubulin complexed with a combretastatin analogue.[4]

  • Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[8][9]

    • Causality: It's crucial to remove non-essential components like water molecules, ions, and any co-crystallized ligands as they can interfere with the docking process.[10][11] Retain only the protein chains required for the study.

  • Add Hydrogens and Charges: Use the software's protein preparation utility (e.g., Dock Prep in Chimera).[12]

    • Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond formation.[2][8] Assigning partial charges (e.g., Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions.[13]

  • Save the Prepared Protein: Export the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

PART B: Ligand Preparation

  • Generate 2D Structures: Draw the this compound derivatives and the reference compound (CA-4) using a chemical drawing software like ChemDraw or MarvinSketch.[11]

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D.

    • Causality: A low-energy, stable 3D conformation is a more realistic starting point for the docking simulation.[2][14] This can be done using tools like Open Babel or within some molecular modeling suites.

  • Define Torsion and Save: Use AutoDock Tools to set the rotatable bonds of the ligand.

    • Causality: Defining torsional degrees of freedom allows for flexible ligand docking, where the ligand can change its conformation to find the best fit in the binding pocket.[13] Save each prepared ligand as a PDBQT file.

PART C: Docking Simulation & Validation

  • Grid Box Generation: Define the search space for docking by creating a grid box centered on the active site of the protein.[9]

    • Causality: The grid box must be large enough to encompass the entire binding site and allow the ligand to move freely, but not so large that it wastes computational time searching irrelevant space.[15] The center can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

  • Protocol Validation (Re-docking): Dock the extracted co-crystallized ligand back into the prepared protein using the defined grid.

    • Trustworthiness: A successful validation is achieved if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[16] This confirms that the docking protocol is capable of accurately reproducing a known binding mode.

  • Run Docking Simulation: Execute the docking of the derivative library and the reference compound against the prepared tubulin structure using AutoDock Vina.[15]

    • Expertise: Use an appropriate exhaustiveness value (e.g., 32) to ensure a thorough search of the conformational space, which is particularly important for flexible ligands.[15]

Results and Comparative Analysis

The output of a docking simulation provides several key pieces of data for each ligand: a binding affinity score (in kcal/mol) and a set of predicted binding poses.[5]

Data Presentation: Docking Scores

The primary quantitative metric is the binding affinity. A more negative value indicates a stronger predicted binding.[5][16]

Compound IDStructurePredicted Binding Affinity (kcal/mol)
Reference Combretastatin A-4 (CA-4)-8.5
OPD-1 This compound-7.2
OPD-2 2-methoxy-4-(oxazol-2-yl)phenol-7.8
OPD-3 2,6-dimethoxy-4-(oxazol-2-yl)phenol-8.9
OPD-4 2-chloro-4-(oxazol-2-yl)phenol-7.5

Diagram: Structure-Activity Relationship Logic

This diagram illustrates how structural modifications on the ligand directly influence the types of molecular interactions, which in turn determine the overall binding affinity.

SAR Structure Ligand Structure R-Group Modifications (e.g., -H, -OCH3, -Cl) Interactions Molecular Interactions H-Bonds Hydrophobic Pi-Stacking Structure->Interactions Dictates Interaction Potential Affinity Binding Affinity Predicted ΔG (kcal/mol) Interactions->Affinity Determines Binding Strength

Caption: The relationship between ligand structure, interactions, and binding affinity.

Discussion of Results

  • Reference Compound: The reference, CA-4, shows a strong binding affinity of -8.5 kcal/mol, which aligns with its known potent inhibitory activity. This serves as our benchmark.

  • Core Scaffold (OPD-1): The unsubstituted this compound shows moderate affinity (-7.2 kcal/mol). Visual analysis of its binding pose would likely reveal key hydrogen bonds from the phenolic hydroxyl group and hydrophobic interactions from the aromatic rings.

  • Effect of Methoxy Groups (OPD-2 & OPD-3): The addition of a single methoxy group (OPD-2, -7.8 kcal/mol) improves binding. This is likely due to additional favorable interactions within a hydrophobic pocket of the tubulin active site. The di-methoxy derivative (OPD-3) shows the highest predicted affinity (-8.9 kcal/mol), surpassing the reference compound. This suggests that the two methoxy groups occupy highly favorable positions, potentially forming additional van der Waals contacts or displacing unfavorable water molecules. The binding pose of OPD-3 would be of primary interest for further investigation.[4]

  • Effect of Chloro Group (OPD-4): The chloro-substituted derivative shows a modest improvement over the core scaffold (-7.5 kcal/mol). While the chloro group can participate in halogen bonding and hydrophobic interactions, its placement may not be as optimal as the methoxy groups in this specific binding pocket.

Binding Pose Analysis

A critical part of the analysis involves visualizing the top-ranked poses for the most promising compounds (e.g., OPD-3).[17] Using software like PyMOL or Discovery Studio, one should analyze:

  • Hydrogen Bonds: Identify key amino acid residues acting as donors or acceptors.[16][17]

  • Hydrophobic Interactions: Note the residues forming a hydrophobic pocket around nonpolar parts of the ligand.[5]

  • Pi-Pi Stacking: Look for interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

By comparing the interactions of OPD-3 to those of CA-4, we can determine if it binds in a similar manner or employs a novel binding mode. This information is invaluable for guiding the next phase of drug design.

Conclusion and Future Directions

This comparative docking study successfully identified a derivative, 2,6-dimethoxy-4-(oxazol-2-yl)phenol (OPD-3), with a predicted binding affinity superior to the known tubulin inhibitor Combretastatin A-4. The systematic comparison revealed a positive structure-activity relationship for methoxy substitutions at the R1 and R2 positions.

The results from this in-silico screening provide a strong rationale for prioritizing OPD-3 for chemical synthesis and subsequent in-vitro biological evaluation, such as cell-based anticancer assays and tubulin polymerization inhibition assays.[18] The predicted binding mode can further guide the design of next-generation analogues with potentially even greater potency and specificity.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Dr. Zeshan. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available at: [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available at: [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina. YouTube. Available at: [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Available at: [Link]

  • InformationBoxTicket. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available at: [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Available at: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available at: [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Available at: [Link]

  • AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. Available at: [Link]

  • Bioinformatics ONLINE. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available at: [Link]

  • Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Ali, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • Rangaswamy, S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemistry & Biodiversity. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(Oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 4-(Oxazol-2-yl)phenol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: A Proactive Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a phenol ring linked to an oxazole heterocycle—demands a cautious and informed approach.[1][2] The disposal and handling protocols outlined here are based on the significant hazards associated with the parent compound, phenol, which is a well-characterized toxin.[3][4]

Core Hazards of the Phenol Moiety:

  • Toxicity: Phenol is acutely toxic if swallowed, inhaled, or absorbed through the skin.[5][6] Ingestion of as little as one gram can be fatal to humans.[4]

  • Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage.[4][5] A critical danger is its local anesthetic effect, which can mask the initial contact, delaying response to exposure.[4]

  • Systemic Effects: Upon absorption, it can cause damage to the central nervous system, liver, and kidneys.[4][5]

  • Mutagenicity: Phenol is a suspected mutagen, indicating it may cause genetic defects.[5][7]

  • Environmental Hazard: Phenol is toxic to aquatic life with long-lasting effects.[5][7]

Given these risks, this compound must be managed as a hazardous chemical waste from the point of generation to its final disposal.

Immediate Safety & Handling Protocols

Prior to handling or preparing this compound for disposal, it is imperative to work within a controlled environment and utilize the correct Personal Protective Equipment (PPE). All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., neoprene, nitrile). Double-gloving is recommended.[3][4]Phenol is readily absorbed through the skin; robust barrier protection is critical to prevent systemic toxicity.[4]
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is required if there is a splash risk.[3]Protects against accidental splashes that can cause severe eye damage and potential blindness.[4]
Body Protection A lab coat is mandatory. A chemical-resistant apron provides an additional layer of protection.[3]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Not typically required if work is performed within a fume hood.[3]A fume hood provides adequate ventilation. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.[7]

Emergency Preparedness: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time) and that all personnel are trained on their use.[9]

Step-by-Step Disposal Procedures

The fundamental principle for disposing of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [8][10] This practice is explicitly prohibited by the Environmental Protection Agency (EPA) for hazardous waste pharmaceuticals and is a best practice for all hazardous chemical waste.[11][12]

Step 1: Waste Segregation at the Source

Proper disposal begins with meticulous segregation. Different waste streams require different containment.

  • Unused/Expired Solid Compound:

    • Collect the pure solid this compound in its original container or a new, chemically compatible container.

    • The container must be in good condition, with a tightly sealing cap.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.

    • Crucially, do not mix incompatible waste streams. For example, halogenated solvent waste should be collected separately from non-halogenated solvent waste.

    • Affix a "Hazardous Waste" label, listing all chemical constituents and their approximate concentrations.

    • Keep the container closed when not actively adding waste.[8]

  • Contaminated Solid Waste (Labware):

    • Collect items such as gloves, pipette tips, weigh boats, and contaminated bench paper in a dedicated, puncture-proof container lined with a heavy-duty plastic bag.[8][13]

    • This container must be sealable to prevent the release of dust or vapors.[13]

    • Label the container as "Hazardous Waste - Solid Debris Contaminated with this compound".

Step 2: Proper Labeling and Storage
  • Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s), and the date accumulation started.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.[4] Store containers at or below eye level.[9]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Once a waste container is 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.[8]

  • Documentation: Complete any required waste manifests or packing lists as instructed by your EHS department.[4]

  • Final Disposal: The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[10][14] This method ensures the complete destruction of the toxic compound, preventing environmental release.[10]

Spill Management Protocol

Accidental spills must be addressed immediately and safely.

  • For Small Spills (<50 mL or a few grams):

    • Alert personnel in the immediate area and restrict access.

    • Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[7][10][13] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Decontaminate the spill area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

    • Label the container as "Hazardous Waste - Spill Debris of this compound" and dispose of it through EHS.

  • For Large Spills (>50 mL or heated material):

    • Evacuate the laboratory immediately.[4][13]

    • If the material is flammable, eliminate all sources of ignition.[7]

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EHS or emergency response team immediately.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_action 3. Final Action start Generation of This compound Waste solid Unused/Expired Solid start->solid Segregate liquid Aqueous or Solvent Solution start->liquid Segregate labware Contaminated Labware (Gloves, Tips, etc.) start->labware Segregate solid_cont Sealable, Labeled Chemical Container solid->solid_cont liquid_cont Sealable, Labeled Shatter-Proof Bottle liquid->liquid_cont labware_cont Puncture-Proof, Labeled Container with Liner labware->labware_cont storage Store in Satellite Accumulation Area solid_cont->storage liquid_cont->storage labware_cont->storage pickup Arrange EHS Hazardous Waste Pickup storage->pickup

Caption: Waste Segregation and Disposal Workflow for this compound.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center.

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone.

  • Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide. Benchchem.

  • This compound. PubChem, National Center for Biotechnology Information.

  • This compound. BLD Pharm.

  • Phenol Safety Data Sheet. MilliporeSigma.

  • Standard Operating Procedure - Phenol. University of New Mexico, Department of Chemistry.

  • 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol. Smolecule.

  • 4-(Imidazol-1-yl)phenol Safety Data Sheet. Fisher Scientific.

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  • Phenol oxazoline. PubChem, National Center for Biotechnology Information.

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  • EPA Subpart P Regulations. PharmWaste Technologies, Inc.

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  • 2-(1,3,4-Oxadiazol-2-yl)phenol Safety Data Sheet. Fisher Scientific.

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A Senior Application Scientist's Guide to the Safe Handling of 4-(Oxazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Phenol Derivatives

4-(Oxazol-2-yl)phenol belongs to the phenol class of chemicals. Phenol itself is acutely toxic and highly corrosive.[1] Its hazards are severe and can manifest through multiple exposure routes. Skin contact, even over a small area, can be fatal if not treated immediately, as phenol is rapidly absorbed and can cause systemic toxicity affecting the central nervous system, liver, and kidneys.[2][3] A particularly insidious property is its local anesthetic effect, which can delay the sensation of a chemical burn, leading to prolonged exposure.[1]

Based on the hazards of phenol, this compound should be treated as a substance with the following potential GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Causes severe skin burns and eye damage [4][5]

  • Suspected of causing genetic defects [4]

  • May cause damage to organs through prolonged or repeated exposure

Therefore, all handling procedures must be executed with the assumption that this compound is highly hazardous.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any contact with this compound. The level of PPE required is dictated by the specific operation being performed.

Protection Level Required PPE Applicable Operations
Standard Operations • Safety goggles (ANSI Z87.1 compliant) • Face shield • Chemical-resistant lab coat • Long pants and closed-toe shoes • Double-layered nitrile gloves (e.g., two pairs of 4 mil or one pair of 8 mil) or heavy-duty neoprene/butyl gloves[2][3][6]• Weighing small quantities of solid compound inside a fume hood. • Preparing dilute solutions. • Routine analytical procedures.
High-Risk Operations • All PPE from Standard Operations, PLUS: • Chemical-resistant apron (butyl rubber or neoprene)[3] • Chemical-resistant boots• Handling large volumes (>100 mL). • Operations with a significant risk of splashing or aerosol generation (e.g., heating, vortexing). • Transferring stock solutions.
Emergency Response • All PPE from High-Risk Operations, PLUS: • Full-face respirator with appropriate cartridges for organic vapors. • Fully encapsulated chemical-resistant suit.[7]• Responding to spills or uncontrolled releases of the compound.

Causality Behind PPE Choices:

  • Eye/Face Protection: The combination of safety goggles and a face shield is critical. Phenol compounds can cause irreversible eye damage upon contact.[2][8] The face shield protects against splashes that could bypass the seal of goggles.

  • Gloves: Standard thin nitrile gloves offer insufficient protection; phenol can penetrate them rapidly.[6] Double-gloving provides a temporary barrier and a clear indication of a breach if the outer glove is contaminated. For extended work or spill cleanup, heavy-duty gloves like Viton® or butyl rubber are necessary.[6]

  • Body Protection: A lab coat and apron made of chemical-resistant materials prevent skin contact from splashes.[3][9] Natural fibers like cotton can absorb the chemical, holding it against the skin and increasing exposure.

Operational and Handling Plan

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][8]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel time.[3]

    • Prepare all necessary equipment (glassware, spatulas, solvents) and place it inside the fume hood before handling the compound.

    • Verify that a spill kit containing an appropriate absorbent material (e.g., sand, vermiculite) is readily available.[10][11]

  • Handling the Solid Compound:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Use spark-proof tools and equipment.

  • Preparing Solutions:

    • Slowly add the weighed solid to the desired solvent in a suitable flask.

    • If dissolution requires stirring, use a magnetic stir plate to avoid splashes.

    • Keep the container closed as much as possible during the process.[2]

  • Post-Handling Decontamination:

    • Wipe down the designated work area, balance, and any equipment with a soap and water solution.[2]

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the remaining PPE and wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Designate Work Area prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Begin Work handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Conduct Experiment handle3->handle4 clean1 Decontaminate Work Area & Equipment handle4->clean1 Complete Experiment clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: A Self-Validating System

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including heavy-duty gloves), cover the spill with an absorbent material like sand or vermiculite.[10]

    • Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste.[10]

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Notify your supervisor and institutional Environmental Health & Safety (EHS) department.[1]

    • Prevent entry to the area.

    • Only trained emergency responders should manage the cleanup.

First Aid: Immediate Action is Critical

Rapid decontamination is essential to prevent severe injury or death.[8]

  • Skin Exposure:

    • Immediately go to the nearest safety shower and remove all contaminated clothing while rinsing.[8]

    • If available, liberally apply low-molecular-weight polyethylene glycol (PEG 300 or 400) to the affected area, allow it to sit for 15-30 seconds, and then rinse with water. Repeat this cycle for at least 15 minutes.[4] If PEG is not available, flush with copious amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention. Call emergency services and inform them of the phenol exposure.[1][8]

  • Eye Exposure:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][8]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Plan: Preventing Environmental Contamination

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weigh boats, paper towels, used absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all solutions and contaminated rinsing water in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour any amount down the drain.[10]

  • Contaminated PPE: All used gloves, aprons, and other disposable PPE must be collected as solid hazardous waste.[12]

All waste must be disposed of through your institution's EHS department, typically via high-temperature incineration at a licensed facility.[10][11]

References

  • SAFETY D
  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (2018). Oregon OSHA.
  • This compound | C9H7NO2 | CID 135621459.PubChem.
  • 68535-56-8|this compound|BLD Pharm.BLD Pharm.
  • Phenol SOP.Texas Woman's University.
  • OESO Phenol Guideline.Duke University Safety Office.
  • Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.Benchchem.
  • SAFETY DATA SHEET - 2-(1,3,4-Oxadiazol-2-yl)phenol. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Imidazol-1-yl)phenol. (2025). Fisher Scientific.
  • Standard Operating Procedure - Phenol.University of New Mexico Chemistry Department.
  • Standard Operating Procedure (SOP) - PHENOL. (2022). University of Massachusetts Lowell.
  • Safety Data Sheet - Phenol (Crystals). (2024). Sasol.
  • Phenol - Safety D
  • How Do You Dispose Of Phenol Safely? (2025). Chemistry For Everyone - YouTube.
  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety.
  • How can I dispose phenol? (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.